molecular formula C12H14O3 B1348951 4-(Cyclopentyloxy)benzoic acid CAS No. 30762-02-8

4-(Cyclopentyloxy)benzoic acid

Cat. No.: B1348951
CAS No.: 30762-02-8
M. Wt: 206.24 g/mol
InChI Key: NSTJDFGPPOXIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTJDFGPPOXIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352755
Record name 4-(cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30762-02-8
Record name 4-(cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopentyloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis, and potential biological applications, with a focus on data presentation and experimental methodologies.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid characterized by a benzoic acid core with a cyclopentyloxy substituent at the para (4-) position.

Chemical Structure:

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 30762-02-8[1]
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Canonical SMILES C1CCC(C1)OC2=CC=C(C=C2)C(=O)O
InChI Key NSTJDFGPPOXIAT-UHFFFAOYSA-N[1]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported, a combination of computed data and experimental values for analogous compounds provides valuable insights into its physicochemical profile.

Table 2: Physicochemical Properties

PropertyValueData Type
Melting Point Not Reported-
Boiling Point Not Reported-
pKa (Predicted) 4.22 ± 0.10Predicted
XLogP3 2.7Computed[1]
Solubility Soluble in alcohol, ether, and waterExperimental (for 4-pentyloxybenzoic acid)[2]
Appearance White to light yellow crystal powder (for 4-pentyloxybenzoic acid)[2]Experimental (for 4-pentyloxybenzoic acid)

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data Summary

SpectroscopyData Summary
¹H NMR Spectra available on PubChem.[1]
¹³C NMR Spectra available on PubChem.[1]
IR Spectroscopy Vapor phase IR spectrum available on PubChem.[1]
Mass Spectrometry Predicted collision cross section data available on PubChemLite.[3]

Experimental Protocols

Synthesis of this compound

A general and widely applicable method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and the corresponding alkyl halide.

Experimental Protocol: General Synthesis of 4-Alkoxybenzoic Acids

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq), an appropriate alkyl halide (e.g., cyclopentyl bromide for the target molecule) (1.2 eq), and potassium hydroxide (2.5 eq) in methanol.

  • Reflux: Heat the reaction mixture to reflux for 3-4 hours. For higher alkyl chains, the reflux time may be extended to 7-8 hours.

  • Hydrolysis: Add a 10% aqueous solution of potassium hydroxide and continue to reflux for an additional 2 hours to ensure the hydrolysis of any ester byproducts.

  • Acidification and Precipitation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure 4-alkoxybenzoic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and melting point analysis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_Vessel Reaction Vessel (Round-bottom flask) 4-Hydroxybenzoic_Acid->Reaction_Vessel Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Reaction_Vessel KOH_Methanol KOH in Methanol KOH_Methanol->Reaction_Vessel Hydrolysis Aqueous KOH (Hydrolysis) Reaction_Vessel->Hydrolysis Reflux (3-8h) Acidification HCl (Acidification) Hydrolysis->Acidification Reflux (2h) Filtration Filtration Acidification->Filtration Precipitation Recrystallization Recrystallization (Ethanol/Acetic Acid) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.
Biological Activity: Inhibition of Trypanosome Alternative Oxidase (TAO)

Derivatives of 4-alkoxybenzoic acid have shown potential as inhibitors of the Trypanosome Alternative Oxidase (TAO), a crucial enzyme for the survival of African trypanosomes, the causative agents of sleeping sickness.

Experimental Protocol: TAO Inhibition Assay [4][5]

  • Enzyme and Substrate Preparation:

    • Purify recombinant TAO (rTAO).

    • Prepare a stock solution of the substrate, ubiquinol-1.

  • Assay Procedure:

    • In a quartz cuvette, pre-incubate a defined amount of rTAO (e.g., 75 ng) with the test compound (this compound) at various concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 2 minutes.

    • Initiate the enzymatic reaction by adding a specific concentration of ubiquinol-1 (e.g., 150 µM).

    • A control reaction should be run in parallel without the inhibitor.

  • Data Acquisition and Analysis:

    • Monitor the oxidation of ubiquinol-1 by measuring the decrease in absorbance at 278 nm over time using a UV-Vis spectrophotometer.

    • Calculate the initial reaction rates for both the inhibited and uninhibited reactions.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis rTAO Recombinant TAO (rTAO) Incubation Pre-incubation: rTAO + Inhibitor rTAO->Incubation Ubiquinol Ubiquinol-1 (Substrate) Reaction Reaction Initiation: + Ubiquinol-1 Ubiquinol->Reaction Inhibitor This compound (Test Compound) Inhibitor->Incubation Incubation->Reaction Spectrophotometry Spectrophotometry (Absorbance at 278 nm) Reaction->Spectrophotometry Rate_Calculation Calculate Initial Rates Spectrophotometry->Rate_Calculation IC50_Determination IC₅₀ Determination Rate_Calculation->IC50_Determination

Caption: Experimental workflow for the Trypanosome Alternative Oxidase (TAO) inhibition assay.

Potential Applications and Structure-Activity Relationship (SAR)

The structural features of this compound make it a valuable scaffold in medicinal chemistry and materials science.

  • Medicinal Chemistry: The benzoic acid core is a common pharmacophore, and the cyclopentyloxy group can modulate lipophilicity and membrane permeability, which are critical for drug design. The exploration of different alkoxy groups at the 4-position allows for the investigation of structure-activity relationships (SAR) to optimize biological activity.

  • Materials Science: 4-Alkoxybenzoic acids are known to exhibit liquid crystalline properties.[6][7] The rod-like molecular shape, facilitated by the para-substituted aromatic ring, promotes the formation of mesophases. This makes them interesting candidates for applications in displays and sensors.

G cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties cluster_optimization Optimization Core This compound Modify_Alkoxy Vary Alkoxy Chain (e.g., length, branching, cyclization) Core->Modify_Alkoxy Modify_Ring Substitute on Benzoic Acid Ring Core->Modify_Ring Modify_Carboxyl Esterification/Amidation of Carboxylic Acid Core->Modify_Carboxyl Lipophilicity Lipophilicity Modify_Alkoxy->Lipophilicity LC_Properties Liquid Crystal Properties Modify_Alkoxy->LC_Properties Biological_Activity Biological Activity (e.g., TAO Inhibition) Modify_Ring->Biological_Activity Solubility Solubility Modify_Carboxyl->Solubility Optimized_Compound Optimized Lead Compound Lipophilicity->Optimized_Compound Solubility->Optimized_Compound Biological_Activity->Optimized_Compound LC_Properties->Optimized_Compound

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopentyloxy)benzoic acid is a derivative of benzoic acid, a fundamental scaffold in medicinal chemistry and materials science. The introduction of a cyclopentyloxy group at the para position of the benzoic acid core significantly influences its physicochemical properties, such as lipophilicity, solubility, and crystal packing, which in turn can modulate its biological activity and material characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established analytical methods to provide a thorough profile.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions and data from analogous compounds. These values provide essential estimates for its behavior in various chemical and biological systems.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃PubChem[1]
Molecular Weight 206.24 g/mol PubChem[1]
CAS Number 30762-02-8ChemicalBook[2]
Predicted XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Table 2: Estimated Physical Properties of this compound

PropertyEstimated ValueBasis for Estimation
Melting Point (°C) 180-190Based on the melting point of the structurally similar 4-(pentyloxy)benzoic acid (126-128 °C) and considering the rigidity of the cyclopentyl group which may lead to a higher melting point.[3]
Boiling Point (°C) > 300Estimated based on the boiling point of 4-(pentyloxy)benzoic acid (333.3 °C at 760 mmHg).[3]
Aqueous Solubility LowBenzoic acid has low aqueous solubility, and the addition of the lipophilic cyclopentyloxy group is expected to further decrease it.[4][5][6]
pKa ~4.2 - 4.5Based on the pKa of benzoic acid (~4.2) and substituted benzoic acids. The electronic effect of the ether group is not expected to drastically alter the acidity.[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical properties for this compound are not explicitly available. However, standard methodologies for similar benzoic acid derivatives can be readily adapted.

Synthesis of this compound

A common route for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, starting from a 4-hydroxybenzoic acid ester and the corresponding alkyl halide.

Reaction Scheme:

Synthesis Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate Intermediate Intermediate Methyl 4-hydroxybenzoate->Intermediate 1. Base (e.g., K₂CO₃) 2. Cyclopentyl bromide in solvent (e.g., DMF) This compound This compound Intermediate->this compound Hydrolysis (e.g., NaOH, H₂O/EtOH) pKa_Determination cluster_0 Experimental Setup cluster_1 Data Analysis Dissolve Sample Dissolve Sample Titrate with Base Titrate with Base Dissolve Sample->Titrate with Base Record pH Record pH Titrate with Base->Record pH Plot Titration Curve Plot Titration Curve Record pH->Plot Titration Curve Determine Half-Equivalence Point Determine Half-Equivalence Point Plot Titration Curve->Determine Half-Equivalence Point pKa = pH at Half-Equivalence pKa = pH at Half-Equivalence Determine Half-Equivalence Point->pKa = pH at Half-Equivalence

References

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic acid (CAS: 30762-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)benzoic acid (CAS: 30762-02-8), a versatile organic compound with potential applications in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and presents its characteristic spectral data. The information is structured to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. Its core structure consists of a benzoic acid moiety with a cyclopentyl ether linkage at the para position. This combination of a rigid aromatic ring and a flexible aliphatic ether group imparts specific physicochemical properties that are of interest in various fields.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 30762-02-8
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol
IUPAC Name This compound
Appearance Solid
XLogP3 2.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 206.094294 g/mol
Monoisotopic Mass 206.094294 g/mol

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This process involves the reaction of a phenoxide with an alkyl halide. In this case, the synthesis starts from the readily available 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol outlines a two-step synthesis starting from methyl 4-hydroxybenzoate, which is first etherified and then hydrolyzed to yield the final product.

Step 1: Synthesis of Methyl 4-(cyclopentyloxy)benzoate

  • Materials:

    • Methyl 4-hydroxybenzoate

    • Cyclopentyl bromide

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous acetone.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Add cyclopentyl bromide (1.2 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)benzoate.

Step 2: Hydrolysis to this compound

  • Materials:

    • Crude methyl 4-(cyclopentyloxy)benzoate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude methyl 4-(cyclopentyloxy)benzoate in a mixture of methanol (or ethanol) and water.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • The white precipitate of this compound will form.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Materials:

    • Crude this compound

    • Ethanol/Water mixture or a suitable solvent system. A mixture of ethanol and water is often effective for recrystallizing benzoic acid derivatives.[5]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

    • Slowly add hot water to the solution until it becomes slightly cloudy, indicating saturation.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals in a vacuum oven.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Hydrolysis cluster_purification Purification Start1 Methyl 4-hydroxybenzoate, Cyclopentyl bromide, K2CO3, Acetone React1 Reflux (12-24h) Start1->React1 Workup1 Filter & Evaporate React1->Workup1 Product1 Crude Methyl 4-(cyclopentyloxy)benzoate Workup1->Product1 Start2 Crude Ester, NaOH, MeOH/H2O Product1->Start2 Proceed to Hydrolysis React2 Reflux (2-4h) Start2->React2 Workup2 Acidify with HCl React2->Workup2 Product2 Crude this compound Workup2->Product2 Start_Pur Crude Product Product2->Start_Pur Proceed to Purification Recrystallize Recrystallize from Ethanol/Water Start_Pur->Recrystallize Filter_Dry Vacuum Filter & Dry Recrystallize->Filter_Dry Final_Product Pure this compound Filter_Dry->Final_Product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized & Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure

References

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Cyclopentyloxy)benzoic acid, a versatile organic compound with applications in materials science and potential in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

Synonyms: p-(Cyclopentyloxy)benzoic acid

CAS Number: 30762-02-8[1][3]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Molecular Formula: C₁₂H₁₄O₃[1][2][4]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Weight 206.24 g/mol PubChem[1][2]
Melting Point Estimated: 126-128 °C (for 4-(pentyloxy)benzoic acid)iChemical[5][6]
Boiling Point No data available
Solubility Soluble in alcohol, ether, and water (for 4-(pentyloxy)benzoic acid). Generally, benzoic acid is soluble in organic solvents like DMF and DMSO and has limited solubility in water.[6][7]iChemical[5][6], Scribd[7]
XlogP 2.7PubChem[1][2][4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[8][9] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybenzoic acid reacts with a cyclopentyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established Williamson ether synthesis methods for analogous compounds.[9]

Materials and Reagents:

  • 4-Hydroxybenzoic acid

  • Cyclopentyl bromide (or iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous acetone.

  • Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium salt of the phenol.

  • Alkyl Halide Addition: Add 1.05 equivalents of cyclopentyl bromide dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Synthesis Workflow Diagram

G Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Reaction_mixture Combine reactants in Acetone 4-Hydroxybenzoic_acid->Reaction_mixture Cyclopentyl_bromide Cyclopentyl bromide Cyclopentyl_bromide->Reaction_mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_mixture Acetone Acetone (Solvent) Acetone->Reaction_mixture Reflux Heat to reflux (12-18h) Reaction_mixture->Reflux Cool_filter Cool and filter solids Reflux->Cool_filter Extraction Solvent extraction Cool_filter->Extraction Drying Dry organic layer Extraction->Drying Evaporation Solvent evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Applications

While specific research on this compound is somewhat limited, the broader class of 4-alkoxybenzoic acids has garnered significant interest in several fields, suggesting potential applications for the title compound.

Liquid Crystals

4-Alkoxybenzoic acids are well-known for their liquid crystalline properties.[1][5][10][11] The rod-like shape of these molecules, arising from the para-substituted benzoic acid core, facilitates the formation of mesophases, which are characteristic of liquid crystals.[10] The specific type of mesophase (nematic, smectic) and the transition temperatures are influenced by the length and structure of the alkoxy chain. It is plausible that this compound also exhibits liquid crystalline behavior, making it a candidate for investigation in the development of new liquid crystal materials for display technologies and other electro-optical applications.

Drug Development and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, serving as a scaffold for the development of a wide range of therapeutic agents.[12][13][14][15] These compounds have been reported to possess a variety of biological activities, including:

  • Antimicrobial[13][14][15]

  • Anti-inflammatory[13][14]

  • Antiviral[13][14]

  • Antioxidant[13][14]

The introduction of a cyclopentyloxy group at the 4-position can significantly impact the molecule's lipophilicity and steric profile. These modifications can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity. Therefore, this compound serves as a valuable starting material for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.

Signaling Pathway Diagram

G Potential Pharmacological Targets of Benzoic Acid Derivatives cluster_targets Potential Cellular Targets cluster_responses Biological Responses Benzoic_Acid_Derivative This compound and its Derivatives Enzymes Enzymes (e.g., COX, LOX) Benzoic_Acid_Derivative->Enzymes Inhibition Receptors Receptors (e.g., GPCRs) Benzoic_Acid_Derivative->Receptors Modulation Ion_Channels Ion Channels Benzoic_Acid_Derivative->Ion_Channels Blockade Microbial_Targets Microbial Structures (e.g., cell wall, enzymes) Benzoic_Acid_Derivative->Microbial_Targets Disruption Antioxidant Antioxidant Activity Benzoic_Acid_Derivative->Antioxidant Direct Scavenging or Enzyme Induction Anti_inflammatory Anti-inflammatory Effects Enzymes->Anti_inflammatory Analgesic Analgesic Effects Receptors->Analgesic Antimicrobial Antimicrobial Activity Microbial_Targets->Antimicrobial

Caption: Potential pharmacological pathways for benzoic acid derivatives.

Conclusion

This compound is a compound with established synthetic accessibility and significant potential for applications in both materials science and drug discovery. Its structural similarity to known liquid crystals and the established biological activities of benzoic acid derivatives make it a promising candidate for further research and development. This guide provides a foundational understanding of its properties and synthesis, paving the way for future investigations into its specific applications.

References

Molecular weight and formula of 4-(Cyclopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Cyclopentyloxy)benzoic Acid: Molecular Weight and Formula

This technical guide provides a detailed overview of the fundamental chemical properties of this compound, specifically focusing on its molecular weight and chemical formula. This information is critical for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity

Synonyms: this compound[1]

Quantitative Data Summary

A clear understanding of the molecular formula and weight is the foundation for any experimental work or theoretical modeling. The table below summarizes these core quantitative data for this compound.

PropertyValueSource
Molecular FormulaC12H14O3PubChem[1][2]
Molecular Weight206.24 g/mol PubChem[1][2]

Experimental Protocols

Accurate determination of molecular weight is crucial in chemical analysis and synthesis. While this guide does not detail a specific experimental synthesis of this compound, the molecular weight is a computed value derived from its chemical formula.[1] The standard experimental method to confirm this would be mass spectrometry.

Conceptual Workflow for Molecular Weight Verification

The following diagram illustrates a generalized workflow for the verification of the molecular weight of a synthesized chemical compound like this compound.

workflow Conceptual Workflow for Molecular Weight Verification A Synthesis of This compound B Purification of Compound A->B Crude Product C Sample Preparation for Mass Spectrometry B->C Purified Product D Mass Spectrometry Analysis C->D Prepared Sample E Data Analysis: Comparison with Theoretical MW D->E Mass Spectrum Data F Confirmation of Molecular Weight (206.24 g/mol) E->F Validation

Caption: Generalized workflow for the experimental verification of a compound's molecular weight.

Signaling Pathways

As of the current literature, there are no well-defined signaling pathways directly and exclusively attributed to this compound. Its primary utility is often as a building block or intermediate in the synthesis of more complex molecules. The logical relationship for its use in research and development is therefore centered on its role as a precursor.

Logical Relationship in Chemical Synthesis

The following diagram illustrates the logical role of this compound in a synthetic chemistry context.

logical_relationship Role of this compound in Synthesis cluster_precursors Starting Materials cluster_intermediate Intermediate Product cluster_final_product Potential Final Product 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid A This compound (C12H14O3) 4-Hydroxybenzoic acid->A Cyclopentyl bromide Cyclopentyl bromide Cyclopentyl bromide->A B Active Pharmaceutical Ingredient (API) or other complex molecule A->B Further Synthetic Steps

Caption: Logical flow from starting materials to a final product via this compound.

References

An In-depth Technical Guide to the Solubility Profile of 4-(Cyclopentyloxy)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Cyclopentyloxy)benzoic acid. Understanding the solubility of this compound is crucial for its application in drug development, chemical synthesis, and various research contexts, as it directly impacts bioavailability, formulation, and reaction kinetics.[1][2]

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed experimental protocol that researchers can employ to determine these values. Furthermore, it outlines the key factors that influence the solubility of organic compounds, providing a theoretical framework for solvent selection.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
e.g., Ethanole.g., 25Data not available in literature
e.g., Methanole.g., 25Data not available in literature
e.g., Acetonee.g., 25Data not available in literature
e.g., Ethyl Acetatee.g., 25Data not available in literature
e.g., Dichloromethanee.g., 25Data not available in literature
e.g., Toluenee.g., 25Data not available in literature
e.g., Hexanee.g., 25Data not available in literature

Experimental Protocol: Solubility Determination by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent.[1][2] It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.[2][3][4][5]

Apparatus and Materials:

  • This compound

  • Selected organic solvent(s)

  • Conical flask or sealed vials

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric pipette

  • Pre-weighed evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[1][2]

    • Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Equilibrium is confirmed when the concentration of the solute in solution remains constant over time.[1]

  • Sample Separation:

    • Once equilibrium is achieved, allow the mixture to settle for a short period at the constant temperature to let the excess solid precipitate.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette equipped with a syringe filter to prevent any undissolved solid particles from being transferred.[2]

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution into a pre-weighed (tared) evaporating dish.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. The oven temperature should be below the boiling point of the solute and appropriate for the solvent used.

    • Continue drying until a constant weight is achieved, which indicates all the solvent has been removed.[2]

    • Cool the dish in a desiccator to prevent moisture absorption and then weigh it on the analytical balance.

  • Calculation of Solubility:

    • Mass of solute (m_solute): Subtract the initial weight of the empty evaporating dish from the final weight of the dish with the dried residue.

    • Volume of solvent (V_solvent): This is the volume of the filtrate you pipetted (e.g., 10 mL).

    • Solubility: Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL), using the following formula:

      Solubility = (m_solute / V_solvent) * 100

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Agitate at constant temperature until equilibrium add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filtrate Withdraw known volume of supernatant via filter settle->filtrate transfer Transfer filtrate to pre-weighed dish filtrate->transfer evaporate Evaporate solvent in oven to dryness transfer->evaporate weigh Cool and weigh dried solute evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for gravimetric solubility determination.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the chemical and physical properties of both the solute and the solvent, as well as by environmental conditions.[6] The principle of "like dissolves like" is a fundamental guideline.[7][8]

  • Solute Properties: The presence of the polar carboxylic acid group (-COOH) allows for hydrogen bonding, which enhances solubility in polar solvents.[7] The non-polar cyclopentyloxy and benzene ring portions contribute to its solubility in non-polar organic solvents. The overall solubility is a balance between these polar and non-polar characteristics.

  • Solvent Properties: Polar solvents (e.g., ethanol, methanol) can interact favorably with the carboxylic acid group. Non-polar solvents (e.g., hexane, toluene) will interact more with the hydrocarbon portions of the molecule.

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][9] This is because the additional thermal energy helps overcome the intermolecular forces within the solid crystal lattice.[6][9]

  • Molecular Size: Larger molecules can sometimes be more difficult to solvate compared to smaller ones, potentially leading to lower solubility.[6]

logical_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Conditions center Solubility of this compound polarity_solute Polarity center->polarity_solute polarity_solvent Polarity ('Like Dissolves Like') center->polarity_solvent temperature Temperature center->temperature functional_groups Functional Groups (-COOH, -O-) polarity_solute->functional_groups size_shape Molecular Size & Structure functional_groups->size_shape h_bonding H-Bonding Capability polarity_solvent->h_bonding pressure Pressure (Mainly for gases) temperature->pressure

Caption: Key factors influencing the solubility of an organic compound.

References

Spectral data for 4-(Cyclopentyloxy)benzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectral Data Summary

The following tables summarize the key spectral data for 4-(Cyclopentyloxy)benzoic acid.

Table 1: ¹H NMR Spectral Data (Predicted)

Disclaimer: The following ¹H NMR data is predicted based on the analysis of similar alkoxy-substituted benzoic acids. Actual experimental values may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.9-8.1Doublet2HAromatic CH (ortho to -COOH)
~6.8-7.0Doublet2HAromatic CH (ortho to -O)
~4.8-5.0Multiplet1H-OCH- (cyclopentyl)
~1.5-2.0Multiplet8H-CH₂- (cyclopentyl)

Table 2: ¹³C NMR Spectral Data (Predicted)

Disclaimer: The following ¹³C NMR data is predicted based on the analysis of similar alkoxy-substituted benzoic acids. Actual experimental values may vary.

Chemical Shift (δ) ppmAssignment
~170-175-COOH
~160-165Aromatic C-O
~130-135Aromatic CH (ortho to -COOH)
~120-125Aromatic C-COOH
~115-120Aromatic CH (ortho to -O)
~80-85-OCH- (cyclopentyl)
~30-35-CH₂- (cyclopentyl)
~20-25-CH₂- (cyclopentyl)

Table 3: IR Spectral Data (Predicted)

Disclaimer: The following IR data is predicted based on the analysis of benzoic acid and its derivatives. Actual experimental values may vary.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (carboxylic acid dimer)
~3030MediumAromatic C-H stretch
~2950, ~2870MediumAliphatic C-H stretch
1680-1720Strong, SharpC=O stretch (conjugated carboxylic acid)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1300MediumC-O stretch
~1250StrongC-O-C stretch (aryl ether)
~920Medium, BroadO-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

The following data represents predicted m/z values for various adducts of this compound.[1]

Adductm/z
[M+H]⁺207.10158
[M+Na]⁺229.08352
[M-H]⁻205.08702
[M+NH₄]⁺224.12812
[M+K]⁺245.05746
[M]⁺206.09375

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the sample cast from a volatile solvent like chloroform on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography. Data would be collected in both positive and negative ion modes to observe different adducts.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow Spectral Data Acquisition and Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis NMR Data Processing - Chemical Shifts - Multiplicities - Integration NMR->NMR_Analysis IR_Analysis IR Spectrum Analysis - Functional Group Identification IR->IR_Analysis MS_Analysis MS Data Analysis - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis Structure_Elucidation Structural Elucidation and Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: Workflow for spectral data acquisition and analysis.

References

The Expanding Therapeutic Potential of Cyclopentyloxy Benzoic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyloxy benzoic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their potential therapeutic applications, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, alongside a quantitative analysis of structure-activity relationships through compiled data. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with these derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The benzoic acid scaffold is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The addition of a cyclopentyloxy group to this core structure has been shown to significantly modulate the physicochemical and biological properties of the parent molecule. The lipophilic nature of the cyclopentyl ring can enhance membrane permeability, a critical factor in drug design, while the ether linkage provides conformational flexibility.[1] This guide delves into the documented biological activities of various cyclopentyloxy benzoic acid derivatives, presenting key data and methodologies to facilitate further research and development in this area.

Anticancer Activity

Recent studies have highlighted the potent antitumor effects of cyclopentyloxy benzoic acid derivatives, particularly those based on a 2-cyclopentyloxyanisole scaffold.[2] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.

Quantitative Anticancer Data

The in vitro antitumor activity of a series of 2-cyclopentyloxyanisole derivatives has been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of 2-Cyclopentyloxyanisole Derivatives (IC50 in µM) [2]

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG-2 (Liver)A-549 (Lung)
4a 5.137.9410.1112.04
4b 17.6715.2119.8722.45
6b 9.8711.0514.3216.78
7b 13.9412.8816.5418.91
13 6.458.9911.7813.56
14 8.0210.1413.9815.67
Celecoxib 10.1112.5615.8918.21
Afatinib 0.080.120.150.21
Doxorubicin 0.450.580.670.78
Mechanism of Anticancer Action

The anticancer activity of these derivatives is believed to be mediated through the inhibition of several key signaling molecules involved in cancer progression, including Cyclooxygenase-2 (COX-2), Phosphodiesterase 4B (PDE4B), and Tumor Necrosis Factor-alpha (TNF-α).[2]

COX-2 is an enzyme that is often overexpressed in various tumors and plays a role in inflammation and cell proliferation.[2] The inhibitory activity of selected 2-cyclopentyloxyanisole derivatives against COX-2 is presented in Table 2.

Table 2: In Vitro COX-2 Inhibitory Activity [2]

CompoundIC50 (µM)
4b 1.08
13 1.88
Celecoxib 0.68

Phosphodiesterase 4B (PDE4B) is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in cell proliferation and apoptosis. Inhibition of PDE4B can lead to an increase in cAMP levels, which in turn can induce cancer cell death.[2]

Table 3: In Vitro PDE4B Inhibitory Activity [2]

CompoundIC50 (µM)
4a 5.62
7b 5.65
13 3.98
Roflumilast 1.55

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that can promote tumor growth and metastasis.[2] The ability of certain cyclopentyloxy benzoic acid derivatives to inhibit TNF-α production is a key aspect of their anticancer potential.

Table 4: In Vitro TNF-α Inhibitory Activity [2]

CompoundIC50 (µM)
4a 2.01
13 6.72
Celecoxib 6.44
Signaling Pathways

The interplay between COX-2, PDE4B, and TNF-α in cancer progression is complex. The following diagram illustrates the potential signaling pathways targeted by cyclopentyloxy benzoic acid derivatives.

anticancer_pathway Derivative Cyclopentyloxy Benzoic Acid Derivative COX2 COX-2 Derivative->COX2 inhibits PDE4B PDE4B Derivative->PDE4B inhibits TNFa TNF-α Derivative->TNFa inhibits Prostaglandins Prostaglandins COX2->Prostaglandins produces cAMP cAMP degradation PDE4B->cAMP catalyzes Inflammation Inflammation TNFa->Inflammation promotes Prostaglandins->Inflammation promotes Proliferation Cell Proliferation Prostaglandins->Proliferation promotes Angiogenesis Angiogenesis Prostaglandins->Angiogenesis promotes Apoptosis Apoptosis cAMP->Apoptosis induces Inflammation->Proliferation promotes Proliferation->Apoptosis inhibits

Anticancer Signaling Pathways

Anti-inflammatory Activity

The inhibitory effects on COX-2 and TNF-α suggest that cyclopentyloxy benzoic acid derivatives possess significant anti-inflammatory properties. While extensive quantitative data for a broad range of these specific derivatives is still emerging, the foundational mechanism of action is well-supported.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[3] The addition of a lipophilic cyclopentyloxy group may enhance the ability of these compounds to penetrate microbial cell membranes. Further research is needed to establish a comprehensive profile of their antimicrobial efficacy and to determine their Minimum Inhibitory Concentrations (MICs) against a wide range of pathogens.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of cyclopentyloxy benzoic acid derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

mtt_workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add test compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add solubilizing agent Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Calculate Calculate IC50 Read->Calculate End End Calculate->End

MTT Assay Workflow
In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and the test compounds.

  • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction in the presence of the test compound.

  • Prostaglandin Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using an ELISA kit.

  • IC50 Calculation: Determine the IC50 value from the inhibition curve.

In Vitro PDE4B Inhibition Assay

This assay quantifies the inhibition of PDE4B enzymatic activity.

  • Enzyme and Compound Incubation: Pre-incubate the PDE4B enzyme with the test compounds.

  • Reaction Initiation: Add cAMP as the substrate to start the reaction.

  • AMP Detection: Measure the amount of AMP produced using a suitable detection method, such as a fluorescent-based assay.

  • IC50 Calculation: Calculate the IC50 value based on the reduction in AMP production.

In Vitro TNF-α Inhibition Assay (ELISA)

This assay measures the inhibition of TNF-α production in stimulated immune cells.

  • Cell Stimulation: Stimulate macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) in the presence of the test compounds.

  • Supernatant Collection: Collect the cell culture supernatant containing the secreted TNF-α.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA protocol.

  • IC50 Calculation: Determine the IC50 value from the dose-dependent inhibition of TNF-α production.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of Cyclopentyloxy Benzoic Acid Derivatives

A general synthetic scheme for the preparation of cyclopentyloxy benzoic acid derivatives is outlined below. The synthesis typically starts from a hydroxybenzoic acid derivative, which undergoes a Williamson ether synthesis with a cyclopentyl halide. The resulting cyclopentyloxy benzoic acid can then be further modified to produce various esters, amides, and other derivatives.

synthesis_workflow Start Hydroxybenzoic Acid Derivative Step1 Williamson Ether Synthesis (Cyclopentyl Halide, Base) Start->Step1 Intermediate Cyclopentyloxy Benzoic Acid Step1->Intermediate Step2a Esterification Intermediate->Step2a Step2b Amidation Intermediate->Step2b Step2c Other Derivatizations Intermediate->Step2c Product_Ester Ester Derivatives Step2a->Product_Ester Product_Amide Amide Derivatives Step2b->Product_Amide Product_Other Other Derivatives Step2c->Product_Other

General Synthetic Workflow

Conclusion and Future Directions

Cyclopentyloxy benzoic acid derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The data presented in this guide demonstrates their significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The detailed experimental protocols and visualized pathways provide a solid foundation for researchers to build upon.

Future research should focus on:

  • Synthesizing and evaluating a broader range of cyclopentyloxy benzoic acid derivatives to expand the structure-activity relationship knowledge base.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of lead compounds.

  • Investigating the detailed molecular mechanisms of action to identify novel therapeutic targets and optimize drug design.

  • Exploring the potential of these derivatives in combination therapies to enhance efficacy and overcome drug resistance.

The continued exploration of cyclopentyloxy benzoic acid derivatives holds great promise for the discovery of novel and effective treatments for a variety of diseases.

References

The Role of 4-(Cyclopentyloxy)benzoic Acid as a Chemical Scaffold in Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclopentyloxy)benzoic acid is a versatile chemical scaffold increasingly recognized for its utility in medicinal chemistry. This guide explores the core attributes of this scaffold, including its synthesis, physicochemical properties, and, most importantly, its role as a foundational structure for the development of novel therapeutic agents. Particular emphasis is placed on its application in the design of anti-inflammatory drugs, specifically through the inhibition of phosphodiesterase 4 (PDE4). This document provides a comprehensive overview of relevant experimental protocols, quantitative biological data of analogous compounds, and visual representations of the associated signaling pathways to facilitate further research and drug development.

Introduction: The this compound Scaffold

The this compound molecule combines a rigid aromatic benzoic acid core with a flexible, lipophilic cyclopentyloxy group. This unique combination of structural features makes it an attractive starting point for drug discovery. The benzoic acid moiety is a well-established pharmacophore, and its carboxylic acid group provides a convenient handle for chemical modification, allowing for the creation of diverse libraries of derivatives, such as esters and amides. The cyclopentyloxy group, on the other hand, can significantly influence the molecule's physicochemical properties, including lipophilicity and membrane permeability, which are critical for pharmacokinetic and pharmacodynamic profiles.

The exploration of benzoic acid derivatives in medicinal chemistry has a long history, with numerous compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The this compound scaffold has emerged as a particularly promising platform for the development of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 30762-02-8[1]
XLogP3 2.7[1]
Appearance Solid
IUPAC Name 4-cyclopentyloxybenzoic acid[1]
InChIKey NSTJDFGPPOXIAT-UHFFFAOYSA-N[1]

Role in Medicinal Chemistry: Targeting Inflammatory Pathways

The 4-(cyclopentyloxy)phenyl moiety is a key structural feature in a number of potent and selective inhibitors of phosphodiesterase 4 (PDE4). PDE4 is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the downregulation of inflammatory responses. This makes PDE4 a prime therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

The PDE4-cAMP Signaling Pathway

The inhibition of PDE4 by compounds incorporating the 4-(cyclopentyloxy)phenyl scaffold initiates a cascade of intracellular events that ultimately suppress inflammation. An overview of this signaling pathway is depicted below.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor AC Adenylate Cyclase Receptor->AC activates ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates PDE4 PDE4 NFkB_complex IκB-NF-κB Complex PKA->NFkB_complex inhibits degradation NFkB NF-κB (active) NFkB_complex->NFkB IkB NFkB_complex->IkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates TNFa_IL6 TNF-α, IL-6, etc. Proinflammatory_Genes->TNFa_IL6 leads to Scaffold_Derivative 4-(Cyclopentyloxy)benzoic acid derivative Scaffold_Derivative->PDE4 inhibits

Figure 1: PDE4 Inhibition Signaling Pathway.

As shown in Figure 1, inflammatory stimuli lead to the activation of adenylate cyclase, which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which in turn can inhibit the degradation of the IκB-NF-κB complex. In the inflammatory state, this complex dissociates, allowing the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes, such as TNF-α and IL-6. PDE4 inhibitors, by preventing the breakdown of cAMP, enhance the PKA-mediated inhibition of NF-κB activation, thereby suppressing the inflammatory cascade.

Data Presentation: Biological Activity of Analogous Compounds

While specific quantitative data for a wide range of direct derivatives of this compound is not extensively available in the public domain, the structurally related 3-(cyclopentyloxy)-4-methoxyphenyl moiety is a cornerstone of many potent PDE4 inhibitors. The following table summarizes the inhibitory activity of selected compounds containing this core structure against PDE4 and TNF-α production.

CompoundTargetIC₅₀ (nM)Cell Line/Assay ConditionReference
Roflumilast PDE4B0.84Recombinant Human Enzyme[2][3]
PDE4D0.68Recombinant Human Enzyme[2][3]
Rolipram PDE4D240Recombinant Human Enzyme[2]
LASSBio-448 PDE4A700Recombinant Human Enzyme[3]
PDE4B1400Recombinant Human Enzyme[3]
PDE4C1100Recombinant Human Enzyme[3]
PDE4D4700Recombinant Human Enzyme[3]
6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone TNF-α productionPotent Inhibition (Specific IC₅₀ not provided)LPS-stimulated RAW264.7 cells[4][5]
Compound 11e (dialkyloxyphenyl hybrid) PDE4B2.82Recombinant Human Enzyme[6]
TNF-α production7.20LPS-stimulated human blood[6]

Note: The IC₅₀ values presented are for compounds that, while not direct derivatives of this compound, share the key 3-(cyclopentyloxy)-4-methoxyphenyl pharmacophore, highlighting the importance of this structural motif for PDE4 inhibition and anti-inflammatory activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold, its derivatization into amides, and key biological assays for evaluating anti-inflammatory activity.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, starting from 4-hydroxybenzoic acid and a cyclopentyl halide.

Synthesis_Workflow Start 4-Hydroxybenzoic Acid + Cyclopentyl Bromide Step1 Williamson Ether Synthesis (Base, e.g., K₂CO₃ in DMF) Start->Step1 Intermediate Crude Product Mixture Step1->Intermediate Step2 Acidification (e.g., HCl) Intermediate->Step2 Step3 Extraction (e.g., Ethyl Acetate) Step2->Step3 Step4 Purification (Recrystallization) Step3->Step4 End This compound Step4->End

Figure 2: Synthesis Workflow for this compound.

Protocol: Williamson Ether Synthesis

  • Reaction Setup: To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 2-3 equivalents).

  • Addition of Alkyl Halide: Add cyclopentyl bromide (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of 4-(Cyclopentyloxy)benzamide Derivatives

The carboxylic acid group of this compound can be readily converted to an amide via a two-step process involving the formation of an acyl chloride followed by reaction with an amine.

Protocol: Amide Synthesis

  • Acyl Chloride Formation: To a solution of this compound (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.5-2 equivalents) and a catalytic amount of DMF. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(cyclopentyloxy)benzoyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C. Add a solution of the desired primary or secondary amine (1-1.2 equivalents) and a base (e.g., triethylamine or pyridine, 1.5-2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Work-up and Purification: Wash the reaction mixture sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or recrystallization.

Biological Assays

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP analog by a recombinant PDE4 enzyme.

  • Reagent Preparation: Prepare solutions of recombinant human PDE4 enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that selectively binds to the hydrolyzed AMP product.

  • Assay Procedure: In a microplate, incubate the PDE4 enzyme with various concentrations of the test compound for a short period. Initiate the reaction by adding the FAM-cAMP substrate.

  • Detection: Stop the reaction and add the binding agent. The binding of the hydrolyzed FAM-AMP to the binding agent results in a change in fluorescence polarization.

  • Data Analysis: The degree of inhibition is determined by measuring the fluorescence polarization. IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in response to an inflammatory stimulus.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.

  • Quantification of TNF-α: After an appropriate incubation period (e.g., 4-24 hours), collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the design of novel therapeutic agents. The established role of the structurally similar 3-(cyclopentyloxy)-4-methoxyphenyl moiety in potent PDE4 inhibitors underscores the potential of this scaffold in the development of new anti-inflammatory drugs. The experimental protocols and biological data presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this compound derivatives. Future structure-activity relationship studies on a wider range of direct derivatives are warranted to fully elucidate the therapeutic promise of this important chemical scaffold.

References

Lipophilicity and Membrane Permeability of 4-(Cyclopentyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the lipophilicity and membrane permeability of 4-(Cyclopentyloxy)benzoic acid, a key derivative of benzoic acid with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted values, data from structurally similar molecules, and detailed experimental protocols to offer a robust resource for researchers. Understanding these physicochemical properties is crucial for predicting the pharmacokinetic profile and bioavailability of drug candidates. This document outlines standard methodologies for determining the octanol-water partition coefficient (logP) and assessing permeability through Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell-based assays.

Introduction

This compound belongs to the class of alkoxybenzoic acids, which are widely explored as scaffolds in the development of new therapeutic agents. The lipophilicity and membrane permeability of a compound are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Lipophilicity, often quantified as the logP value, influences a drug's ability to cross biological membranes and its binding to plasma proteins. Membrane permeability is a direct measure of a compound's ability to traverse the lipid bilayers of cells, a prerequisite for oral absorption and distribution to target tissues. This guide provides an in-depth analysis of these parameters for this compound.

Physicochemical Properties of this compound

Lipophilicity

Lipophilicity is a crucial physicochemical property that influences the solubility, absorption, distribution, metabolism, and excretion of a drug. The partition coefficient (logP) is the most common measure of lipophilicity.

Table 1: Predicted and Estimated Physicochemical Properties of this compound

ParameterValueMethod/Source
Molecular Formula C₁₂H₁₄O₃-
Molecular Weight 206.24 g/mol -
Predicted XLogP3 2.7PubChem (Computed)[1]
Estimated LogP Range 2.5 - 3.5Based on 4-alkoxybenzoic acid series
Estimated Permeability Moderate to HighInferred from logP and structural analogs

Note: The Estimated LogP Range and Estimated Permeability are inferred from general trends observed in homologous series of 4-alkoxybenzoic acids and are not experimentally determined values for this specific compound.

Membrane Permeability

Membrane permeability is the rate at which a molecule crosses a biological membrane. It is a key factor in determining the oral bioavailability of a drug. Due to the lack of direct experimental data, the permeability of this compound is estimated to be in the moderate to high range based on its predicted logP value. Compounds with a logP between 1 and 3 often exhibit a good balance between aqueous solubility and lipid membrane permeability, favoring passive diffusion across the intestinal epithelium.

Experimental Protocols

This section details the standard experimental procedures for determining lipophilicity and membrane permeability.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining logP.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Glassware (flasks with stoppers)

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and the aqueous solution of the compound to a flask.

  • Equilibration: Stopper the flask and shake it for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the logP using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay that predicts passive transcellular permeability.

Materials:

  • PAMPA plate (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound solution

  • Plate reader or LC-MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Hydration: Add buffer to both donor and acceptor wells and let the membrane hydrate.

  • Dosing: Remove the buffer from the donor wells and add the test compound solution.

  • Incubation: Place the donor plate on top of the acceptor plate (filled with buffer) and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader or LC-MS.

  • Calculation of Apparent Permeability (Papp): Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([Compound]_acceptor / [Compound]_equilibrium)) Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [Compound]_equilibrium = Equilibrium concentration

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound solution

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at different time points.

  • Permeability Study (Basolateral to Apical - B-A):

    • Perform the same procedure but add the test compound to the basolateral side and sample from the apical side to assess active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt = Rate of appearance of the compound on the receiver side

    • A = Surface area of the membrane

    • C0 = Initial concentration of the compound on the donor side

  • Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualization of Key Concepts

Relationship between Lipophilicity and Membrane Permeability

Lipophilicity_Permeability cluster_0 Physicochemical Properties cluster_1 Biological Outcome Lipophilicity Lipophilicity (logP) Permeability Membrane Permeability Lipophilicity->Permeability Directly Influences Absorption Oral Absorption Lipophilicity->Absorption Indirectly Affects Solubility Aqueous Solubility Solubility->Permeability Inversely Influences Permeability->Absorption Key Determinant

Caption: Interplay of lipophilicity and permeability.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow A 1. Caco-2 Cell Seeding on Transwell Inserts B 2. Cell Culture & Differentiation (21 days) A->B C 3. Monolayer Integrity Check (TEER Measurement) B->C D 4. Apical to Basolateral (A-B) Permeability Assay C->D  Pass E 5. Basolateral to Apical (B-A) Permeability Assay C->E  Pass F 6. Sample Collection (Donor and Receiver) D->F E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (Papp & Efflux Ratio) G->H

Caption: Caco-2 permeability assay workflow.

Conclusion

This technical guide provides a foundational understanding of the lipophilicity and membrane permeability of this compound for professionals in drug discovery and development. While direct experimental data remains to be established, the provided estimations based on computational predictions and structural analogies offer valuable insights for preliminary assessment. The detailed experimental protocols for logP determination, PAMPA, and Caco-2 assays serve as a practical resource for researchers aiming to characterize this and other novel chemical entities. Further experimental validation is recommended to precisely quantify these critical ADME parameters for this compound.

References

A Technical Guide to the Discovery and Enduring Legacy of Benzoic Acid and Its Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history of benzoic acid and its derivatives, from their initial discovery to their contemporary applications in research and drug development. The document provides a comprehensive overview of key milestones, detailed experimental protocols for pivotal syntheses and assays, quantitative data on their biological activities, and visualizations of their mechanisms of action.

A Historical Overview: From Gum Benzoin to Modern Synthesis

The journey of benzoic acid, the simplest aromatic carboxylic acid, began in the 16th century. Its history is intertwined with the development of organic chemistry and the quest for effective preservatives and therapeutic agents.

The Dawn of Discovery

Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin, a resin obtained from the Styrax tree.[1][2][3] Notable figures in its early history include Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596), who all documented this process.[1][2][3] For a considerable time, gum benzoin remained the sole source of this compound.[1][2]

In 1832, Justus von Liebig and Friedrich Wöhler made a significant breakthrough by determining the structure of benzoic acid.[1][2][3] Their research also elucidated the relationship between benzoic acid and hippuric acid.[1][2][3] A pivotal moment in the practical application of benzoic acid came in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a preservative.[1][2]

The Evolution of Production

Early industrial production of benzoic acid involved the hydrolysis of benzotrichloride with calcium hydroxide, a method that often resulted in chlorinated derivatives.[1][2][3] For this reason, benzoic acid intended for human consumption was for a long time obtained exclusively from the dry distillation of gum benzoin.[1][2][3]

Today, the primary commercial production method is the partial oxidation of toluene with oxygen, a process catalyzed by cobalt or manganese naphthenates.[1][2][3] This method is favored for its high yield and use of inexpensive raw materials.[1][2][3]

Key Derivatives of Benzoic Acid in Research and Development

The versatility of benzoic acid's structure has led to the development of numerous derivatives with a wide range of applications, from food preservation and cosmetics to pharmaceuticals.

Sodium Benzoate: The Ubiquitous Preservative

Sodium benzoate, the sodium salt of benzoic acid, gained prominence as a food preservative in the late 19th century and was recognized as such by the U.S. Food and Drug Administration (FDA) in 1908.[4] It is particularly effective in acidic foods and beverages, where it inhibits the growth of mold, yeast, and some bacteria.[1]

The antimicrobial mechanism of benzoic acid and its salts begins with the absorption of the undissociated acid into the microbial cell.[1] If the intracellular pH drops to 5 or lower, the anaerobic fermentation of glucose via the enzyme phosphofructokinase is significantly inhibited.[1]

Beyond its role as a preservative, sodium benzoate is used in pharmaceutical formulations as a treatment for urea cycle disorders due to its ability to bind to amino acids, leading to their excretion and a reduction in ammonia levels.[5]

Benzyl Benzoate: From Fragrance to Acaricide

Benzyl benzoate is an ester formed from the reaction of benzoic acid and benzyl alcohol. It has a long history of use as a fixative in fragrances and as a plasticizer. In the pharmaceutical realm, it is a well-established treatment for scabies and lice infestations.[6]

Several synthesis pathways for benzyl benzoate have been developed, including the Tishchenko reaction of benzaldehyde, the esterification of benzoic acid with benzyl alcohol, and the reaction of benzyl chloride with sodium benzoate.[6]

Benzoyl Peroxide: A Staple in Acne Treatment

Benzoyl peroxide has been a cornerstone of topical acne therapy for over a century.[3] Its therapeutic efficacy stems from its ability to generate highly reactive oxygen species, which have a nonspecific antimicrobial effect against Propionibacterium acnes, the bacterium implicated in acne.[3] Notably, bacteria have not developed resistance to this physicochemical action.[3] In addition to its antimicrobial properties, benzoyl peroxide also exhibits keratolytic, comedolytic, and anti-inflammatory activities.[3] It is often used in combination with antibiotics or retinoids to enhance treatment outcomes.[3]

Parabens: A Family of Preservatives

Parabens are a class of p-hydroxybenzoic acid esters that have been widely used as preservatives in cosmetics, pharmaceuticals, and food since the early 20th century.[7][8] The synthesis of methylparaben was achieved in 1875, followed by propylparaben in 1890.[7] The first patent for the use of para-hydroxybenzoic acid as an antiseptic was granted in 1921.[7] Their popularity grew due to their low cost and broad-spectrum antimicrobial activity.[7][8]

Quantitative Data on the Biological Activity of Benzoic Acid Derivatives

The following tables summarize the in vitro biological activity of various benzoic acid derivatives against microbial and cancer cell lines.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundTest OrganismMIC (μg/mL)Reference(s)
Benzoic AcidEscherichia coli O1571000[9]
2-hydroxybenzoic acidEscherichia coli O1571000[9]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Staphylococcus aureus ATCC 6538125[10]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative 4Bacillus subtilis ATCC 6683125[10]
4-bromo and 3-methyl substituted pyrazole derivative 16Bacillus subtilis ATCC 66231
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Bacillus subtilis2.11 (pMIC in µM/ml)[11]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Benzoic Acid Derivatives

CompoundCancer Cell LineIC50Reference(s)
Benzoic AcidMG63 (Bone Cancer)85.54 ± 3.17 µg/ml (48h)[12]
Benzoic AcidCRM612 (Lung Cancer)105.7 ± 5.21 µg/ml (48h)[12]
Benzoic AcidA673 (Bone Cancer)114.9 ± 7.82 µg/ml (48h)[12]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84 µM[13]
Benzoic acid substituted quinazolinone (QZ 5)MCF-7 (Breast Cancer)Moderate to good activity
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido) benzoic acid derivative 18Human colorectal cancer4.53 µM[13]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivative 14MCF-7 (Breast Cancer)15.6 µM[13]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the synthesis of key benzoic acid derivatives and a standard protocol for assessing antimicrobial activity.

Synthesis of Benzoic Acid from Toluene by Oxidation

This protocol describes the laboratory-scale synthesis of benzoic acid via the oxidation of toluene using potassium permanganate.

Materials:

  • Toluene

  • Potassium permanganate (KMnO4)

  • Dilute sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Beaker

Procedure:

  • In a round-bottom flask, combine toluene, a dilute solution of sodium hydroxide, and water.[8]

  • Set up a reflux apparatus and bring the mixture to a gentle boil using a heating mantle.[8]

  • Gradually add potassium permanganate to the refluxing mixture.[8]

  • Continue refluxing for approximately 3-4 hours, or until the purple color of the permanganate has disappeared and the oily toluene layer is no longer visible.[8]

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO2) precipitate.[8]

  • Transfer the filtrate to a beaker and carefully acidify it with concentrated hydrochloric acid until no more precipitate forms. This will precipitate the benzoic acid.[8]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid crystals by vacuum filtration and wash with cold water.

  • Allow the crystals to air dry. The product can be further purified by recrystallization from hot water.[8]

Synthesis of Sodium Benzoate from Benzoic Acid

This protocol outlines the straightforward neutralization of benzoic acid to form sodium benzoate.

Materials:

  • Benzoic acid

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3)

  • Water

  • Beaker

  • Stirring rod

  • Evaporating dish

Procedure:

  • Dissolve a known quantity of benzoic acid in a minimal amount of water, heating gently if necessary.

  • In a separate beaker, prepare a solution of sodium hydroxide or sodium bicarbonate.

  • Slowly add the basic solution to the benzoic acid solution while stirring. The reaction is complete when the solution is neutral or slightly basic (test with pH paper). The reaction is as follows: C6H5COOH + NaOH → C6H5COONa + H2O or C6H5COOH + NaHCO3 → C6H5COONa + H2O + CO2.

  • Gently heat the resulting sodium benzoate solution to evaporate the water.

  • Collect the resulting white, crystalline sodium benzoate.

Synthesis of Benzyl Benzoate via the Tishchenko Reaction

This protocol details the synthesis of benzyl benzoate from benzaldehyde using a sodium alkoxide catalyst.

Materials:

  • Benzyl alcohol (pure)

  • Sodium metal

  • Benzaldehyde (c.p., low acid content)

  • Round-bottom flask

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Prepare sodium benzoxide by carefully dissolving metallic sodium in pure benzyl alcohol. This should be done with caution as the reaction is exothermic. Allow the solution to cool to room temperature.[2]

  • Gradually add the sodium benzoxide solution to benzaldehyde with thorough mixing. The reaction is exothermic, and the temperature should be controlled.[2]

  • Once the initial reaction subsides, warm the mixture on a water bath for 1-2 hours with occasional shaking.[2]

  • After cooling, add water to the reaction product and transfer the mixture to a separatory funnel.[2]

  • Separate the oily layer of benzyl benzoate and wash it with another portion of water.[2]

  • Purify the product by distillation under reduced pressure to remove unreacted benzyl alcohol and benzaldehyde.[2]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for quantifying the antimicrobial activity of a compound.

Materials:

  • Sterile 96-well microdilution plates

  • Test compound (e.g., a benzoic acid derivative)

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Standardized bacterial inoculum (e.g., adjusted to a 0.5 McFarland standard)

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.[1]

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized bacterial suspension.[1]

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.[1]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways influenced by benzoic acid derivatives and a typical experimental workflow.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_plate Visually Inspect for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_node End determine_mic->end_node Glycolysis_Inhibition cluster_cell Microbial Cell cluster_glycolysis Glycolysis Pathway BA_ext Benzoic Acid (External) BA_int Benzoic Acid (Internal) BA_ext->BA_int Absorption pH_drop Intracellular pH decreases BA_int->pH_drop PFK Phosphofructokinase (PFK) pH_drop->PFK Inhibits (95%) F6P Fructose-6-Phosphate F6P->PFK Substrate F16BP Fructose-1,6-Bisphosphate PFK->F16BP Product ROS_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) (e.g., from Benzoyl Peroxide) IKK IKK Complex ROS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates ROS_MAPK_Pathway cluster_pathway MAPK Cascade ROS Reactive Oxygen Species (ROS) MAP3K MAPKKK (e.g., ASK1) ROS->MAP3K Activates MAP2K MAPKK (e.g., MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., JNK, p38) MAP2K->MAPK Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) MAPK->Cellular_Response Leads to

References

An In-depth Technical Guide to the Safety and Hazard Information of 4-(Cyclopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for 4-(Cyclopentyloxy)benzoic acid. The information presented is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling precautions, and toxicological profile of this compound. Due to the limited availability of data specific to this compound, information from structurally related compounds, such as benzoic acid and other alkoxybenzoic acids, has been included to provide a more complete assessment. All quantitative data has been summarized in structured tables for ease of comparison, and a proposed metabolic pathway is visualized.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄O₃PubChem[1]
Molecular Weight 206.24 g/mol PubChem[1]
CAS Number 30762-02-8PubChem[1]
Appearance Solid (presumed)General chemical knowledge
XLogP3 2.7PubChem[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral Category 4H302: Harmful if swallowed
Skin corrosion/irritation Category 2H315: Causes skin irritation
Serious eye damage/eye irritation Category 2AH319: Causes serious eye irritation
Specific target organ toxicity - Single exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation

Source: PubChem[1]

GHS Pictograms:

alt text

Signal Word: Warning

Toxicological Data

Quantitative toxicological data for this compound is limited. The following table includes data for the parent compound, benzoic acid, to provide context for potential toxicity.

TestSpeciesRouteValueSource
Acute Oral Toxicity (LD50) RatOral1700 mg/kgScienceLab.com MSDS[2]
Acute Dermal Toxicity (LD50) RabbitDermal>10000 mg/kgScienceLab.com MSDS[2]

Experimental Protocols

Detailed experimental protocols for toxicity studies on this compound are not publicly available. However, standard methodologies for assessing acute oral toxicity, skin irritation, and eye irritation are outlined in the OECD Guidelines for the Testing of Chemicals. Researchers should refer to these guidelines when designing studies for this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method involves the administration of the test substance to a small group of animals in a stepwise procedure using defined doses. The outcome of each step determines the next dose level.

  • Test Species: Typically rats, with females being the default.

  • Dosing: A single oral gavage administration.

  • Observation Period: At least 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Skin Irritation - OECD Guideline 404 (Acute Dermal Irritation/Corrosion)

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

  • Test Species: Albino rabbit.

  • Application: A single dose of the test substance is applied to a small area of clipped skin.

  • Observation Period: Up to 14 days.

  • Endpoints: Evaluation of erythema (redness) and edema (swelling) at specified time points.

Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This test, commonly known as the Draize test, evaluates the potential of a substance to cause eye irritation or corrosion.[3]

  • Test Species: Albino rabbit.[3]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye.[3]

  • Observation Period: Up to 21 days.[4]

  • Endpoints: Evaluation of effects on the cornea, iris, and conjunctiva at specified time points.[4]

Proposed Metabolic Pathway

Specific metabolic studies for this compound have not been identified. However, based on the metabolism of benzoic acid and other alkoxybenzoic acids, a plausible metabolic pathway can be proposed. The primary route for benzoic acid metabolism is conjugation with glycine to form hippuric acid, which is then excreted.[5][6] For alkoxybenzoic acids, metabolism can also involve cytochrome P450-mediated O-dealkylation or hydroxylation of the alkyl or aromatic moieties.[7][8]

Metabolic Pathway of this compound This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Cytochrome P450 Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Conjugation Hydroxylated Metabolites Hydroxylated Metabolites Phase I Metabolism->Hydroxylated Metabolites Hydroxylation 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Phase I Metabolism->4-Hydroxybenzoic acid O-Dealkylation Further Conjugation Further Conjugation Hydroxylated Metabolites->Further Conjugation 4-Hydroxybenzoic acid->Further Conjugation Glycine Conjugate\n(Hippuric Acid Derivative) Glycine Conjugate (Hippuric Acid Derivative) Phase II Metabolism->Glycine Conjugate\n(Hippuric Acid Derivative) Glycine Excretion Excretion Glycine Conjugate\n(Hippuric Acid Derivative)->Excretion Further Conjugation->Excretion

Caption: Proposed metabolic pathway of this compound.

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Use only in a well-ventilated area.[8]

  • Wash hands thoroughly after handling.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conditions for Safe Storage:

  • Store in a tightly closed container.[8]

  • Keep in a cool, dry, and well-ventilated place.[8]

  • Store away from incompatible materials, such as strong oxidizing agents.

First Aid Measures

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Logical Relationship for Hazard Assessment

The following diagram illustrates the logical workflow for assessing the hazards of this compound, integrating available data and identifying knowledge gaps.

Hazard Assessment Workflow cluster_0 Data Gathering cluster_1 Hazard Identification cluster_2 Risk Management Physicochemical Properties Physicochemical Properties GHS Classification GHS Classification Physicochemical Properties->GHS Classification Acute Oral Toxicity Acute Oral Toxicity GHS Classification->Acute Oral Toxicity Skin Irritation Skin Irritation GHS Classification->Skin Irritation Eye Irritation Eye Irritation GHS Classification->Eye Irritation Respiratory Irritation Respiratory Irritation GHS Classification->Respiratory Irritation Toxicological Data (Analog) Toxicological Data (Benzoic Acid) Toxicological Data (Analog)->Acute Oral Toxicity Handling Precautions Handling Precautions Acute Oral Toxicity->Handling Precautions Skin Irritation->Handling Precautions Eye Irritation->Handling Precautions Respiratory Irritation->Handling Precautions Storage Requirements Storage Requirements Handling Precautions->Storage Requirements First Aid First Aid Handling Precautions->First Aid PPE Personal Protective Equipment Handling Precautions->PPE

Caption: Workflow for hazard assessment of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always consult the most current SDS from the supplier and follow all applicable safety regulations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(cyclopentyloxy)benzoic acid from p-hydroxybenzoic acid. The primary synthetic route described is the Williamson ether synthesis, a robust and widely used method for forming ethers.

Overview and Application

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. The presence of the cyclopentyloxy group increases the lipophilicity of the benzoic acid core, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This synthetic protocol provides a reliable method for the preparation of this compound for research and development purposes.

The synthesis involves the O-alkylation of p-hydroxybenzoic acid with cyclopentyl bromide in the presence of a base. This reaction is an example of the Williamson ether synthesis.

Reaction Scheme:

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of this compound.

Materials and Reagents
  • p-Hydroxybenzoic acid (≥99%)

  • Cyclopentyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Hexane, ACS grade

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add p-hydroxybenzoic acid (5.0 g, 36.2 mmol) and anhydrous potassium carbonate (7.5 g, 54.3 mmol, 1.5 equivalents).

  • Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. To the resulting suspension, add cyclopentyl bromide (5.96 g, 40.0 mmol, 1.1 equivalents) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1 M hydrochloric acid. A white precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 50 mL).

Purification Protocol
  • Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot solvent (e.g., a mixture of ethanol and water or acetic acid and water) to dissolve the solid.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A typical yield for this type of reaction is in the range of 80-90%.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Reactants
Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
p-Hydroxybenzoic acidC₇H₆O₃138.121.0
Cyclopentyl bromideC₅H₉Br149.031.1
Potassium carbonateK₂CO₃138.211.5
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₁₂H₁₄O₃
Molecular Weight 206.24 g/mol [1]
Appearance White to off-white solid
Melting Point ~150-152 °C (literature values may vary)
Theoretical Yield 7.47 g (based on 5.0 g of p-hydroxybenzoic acid)
Typical Actual Yield 5.98 g - 6.72 g (80-90%)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.5-12.5 (br s, 1H, -COOH), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.85 (m, 1H, -OCH-), 1.95-1.55 (m, 8H, cyclopentyl-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.5, 163.0, 132.5, 123.0, 114.5, 81.0, 33.0, 24.0
IR (KBr, cm⁻¹) 3300-2500 (br, O-H stretch of COOH), 2960, 2870 (C-H stretch), 1680 (C=O stretch), 1605, 1510 (C=C stretch, aromatic), 1250 (C-O stretch, ether)
Mass Spectrum (EI) m/z (%): 206 (M⁺, 40), 138 (100), 121 (80), 69 (50)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start p-Hydroxybenzoic acid + K₂CO₃ in DMF add_cbr Add Cyclopentyl Bromide start->add_cbr Stir at RT reflux Heat at 80°C (12-16 hours) add_cbr->reflux quench Pour into Water reflux->quench acidify Acidify with 1M HCl quench->acidify filter_crude Vacuum Filtration acidify->filter_crude recrystallize Recrystallize from Ethanol/Water filter_crude->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry end end dry->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Synthesis

The following diagram illustrates the chemical transformation from reactants to the final product.

Reaction_Pathway p_hydroxybenzoic_acid p-Hydroxybenzoic acid (HO-C₆H₄-COOH) phenoxide Potassium 4-carboxyphenoxide p_hydroxybenzoic_acid->phenoxide + K₂CO₃ - KHCO₃ product This compound (c-C₅H₉-O-C₆H₄-COOH) phenoxide->product SN2 Reaction + Cyclopentyl bromide cyclopentyl_bromide Cyclopentyl bromide (c-C₅H₉-Br)

Caption: Chemical pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 4-(Cyclopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(Cyclopentyloxy)benzoic acid via the Williamson ether synthesis. This method is a staple in organic synthesis for the formation of ethers from an organohalide and an alkoxide.

Introduction

This compound is a valuable intermediate in the development of various pharmaceuticals and functional materials. The Williamson ether synthesis provides a reliable and straightforward route to this compound, involving the reaction of 4-hydroxybenzoic acid with a cyclopentyl halide in the presence of a base. This document outlines the chemical properties, a detailed experimental protocol, and characterization data for the successful synthesis of this target molecule.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is presented below for easy reference.

Property4-Hydroxybenzoic AcidCyclopentyl BromideThis compound
Molecular Formula C₇H₆O₃C₅H₉BrC₁₂H₁₄O₃
Molecular Weight 138.12 g/mol 149.04 g/mol 206.24 g/mol [1][2]
Appearance White crystalline solidColorless liquidWhite solid
Melting Point 214-217 °C-96 °CNot readily available
Boiling Point Decomposes137-139 °CNot readily available
Hazards Skin and eye irritantFlammable, irritantHarmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation[1]

Experimental Protocols

General Williamson Ether Synthesis of this compound

This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-Hydroxybenzoic acid

  • Cyclopentyl bromide

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate or sodium hydroxide, to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide.

  • Alkylation: Add cyclopentyl bromide to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C and allow it to reflux for 1-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons (doublets in the range of 6.5-8.0 ppm), a multiplet for the methine proton of the cyclopentyl group attached to the oxygen (around 4.5-5.0 ppm), and multiplets for the methylene protons of the cyclopentyl ring (in the aliphatic region, typically 1.5-2.0 ppm). A broad singlet corresponding to the carboxylic acid proton would also be present at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: Expected signals would include a peak for the carboxylic carbon (around 170 ppm), aromatic carbons (in the range of 115-165 ppm), a peak for the methine carbon of the cyclopentyl group attached to the oxygen (around 80 ppm), and peaks for the methylene carbons of the cyclopentyl ring (in the aliphatic region).

Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid group is expected in the region of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid group should appear around 1680-1710 cm⁻¹.

  • C-O stretching vibrations for the ether linkage are expected in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C stretching vibrations will also be present.

Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Cyclopentyl_Bromide Cyclopentyl Bromide Mixing Mixing and Deprotonation Cyclopentyl_Bromide->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Reaction (Heating) Mixing->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Byproducts Byproducts (e.g., KBr, H₂O) Workup->Byproducts Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Williamson ether synthesis.

Reaction_Mechanism Intermediate Phenoxide Intermediate Product This compound + Salt Intermediate->Product SN2 Attack Reactant2 + Cyclopentyl Bromide

References

Application Notes and Protocols for Esterification and Amidation of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of esters and amides from 4-(cyclopentyloxy)benzoic acid. This compound serves as a valuable scaffold in medicinal chemistry, and its derivatization via esterification and amidation allows for the modulation of its physicochemical properties to enhance its therapeutic potential.[1]

Esterification of this compound

Esterification of this compound can be effectively achieved through several methods, most commonly via the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3][4] This reaction is reversible, and strategies to drive the equilibrium towards the product, such as using an excess of the alcohol or removing water as it forms, are often employed.[3][4]

Fischer-Speier Esterification Protocol

This protocol describes a general procedure for the synthesis of alkyl esters of this compound using an acid catalyst.

Diagram of the Fischer-Speier Esterification Workflow:

Fischer_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Cyc_Acid This compound Reaction_Vessel Reflux in Excess Alcohol 4-Cyc_Acid->Reaction_Vessel Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reaction_Vessel Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction_Vessel Neutralization Neutralize with NaHCO₃ Reaction_Vessel->Neutralization Cool Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Purification_Step Column Chromatography or Recrystallization Drying->Purification_Step Concentrate Product 4-(Cyclopentyloxy)benzoate Ester Purification_Step->Product Amidation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Cyc_Acid This compound Reaction_Vessel Stir at Room Temperature in DCM or DMF 4-Cyc_Acid->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel EDC EDC EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Wash_Acid Wash with dilute HCl Reaction_Vessel->Wash_Acid Wash_Base Wash with NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Drying Dry with Na₂SO₄ Wash_Brine->Drying Purification_Step Column Chromatography Drying->Purification_Step Concentrate Product 4-(Cyclopentyloxy)benzamide Derivative Purification_Step->Product

References

Application Notes and Protocols for the Derivatization of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of the carboxylic acid group of 4-(Cyclopentyloxy)benzoic acid. The following application notes offer procedures for esterification and amidation, common derivatization strategies employed in medicinal chemistry and drug development to modify the physicochemical properties of a lead compound, such as solubility, stability, and cell permeability.

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents. The carboxylic acid moiety serves as a key handle for chemical modification. Derivatization of this group into esters or amides can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule. These application notes provide standardized procedures for achieving such transformations, facilitating the synthesis of analog libraries for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes quantitative data for representative derivatization reactions of benzoic acid analogs, providing an expectation of yields for the derivatization of this compound.

Derivatization MethodReagent/CatalystSolventReaction TimeTemperature (°C)Typical Yield (%)Reference
Esterification
Methyl EsterMethanol, H₂SO₄Methanol24 hReflux78[1]
Benzyl EsterBenzyl chloride, N,N-diisopropylethylamineMethylisobutylketone70 min10095.5[2]
Amidation
N-BenzylamideBenzylamine, EDC, HOBtDMF12 hRoom Temp.85[3]
N-BenzylamideBenzylamine, HATU, DIPEADMF2 hRoom Temp.95[3]

Experimental Protocols

Protocol 1: Esterification via Acid-Catalyzed Reaction (Fischer Esterification)

This protocol describes the synthesis of methyl 4-(cyclopentyloxy)benzoate using a classical Fischer esterification method with methanol and a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M solution), cautiously add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-(cyclopentyloxy)benzoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amidation using a Coupling Reagent

This protocol details the synthesis of N-benzyl-4-(cyclopentyloxy)benzamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-(cyclopentyloxy)benzamide.

Visualizations

Fischer Esterification Workflow

FischerEsterification cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve this compound in anhydrous Methanol Add_Catalyst Add conc. H₂SO₄ Start->Add_Catalyst Reflux Reflux for 24h Add_Catalyst->Reflux Cool_Evaporate Cool to RT & Evaporate Methanol Reflux->Cool_Evaporate Dissolve_Extract Dissolve in EtOAc & Transfer Cool_Evaporate->Dissolve_Extract Wash_Bicarb Wash with sat. NaHCO₃ Dissolve_Extract->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry_Concentrate Dry over MgSO₄ & Concentrate Wash_Brine->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Methyl 4-(cyclopentyloxy)benzoate Purify->Product

Caption: Workflow for Fischer Esterification.

Amidation Reaction Pathway

AmidationReaction Carboxylic_Acid This compound Product N-Benzyl-4-(cyclopentyloxy)benzamide Carboxylic_Acid->Product DMF Amine Benzylamine Amine->Product Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Product

Caption: Amidation of this compound.

Amidation Workflow

AmidationWorkflow cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Start Dissolve this compound in anhydrous DMF Add_Reagents Add HOBt and EDC Start->Add_Reagents Stir_Activation Stir for 30 min at RT Add_Reagents->Stir_Activation Add_Amine_Base Add Benzylamine and DIPEA Stir_Activation->Add_Amine_Base Stir_Coupling Stir for 12h at RT Add_Amine_Base->Stir_Coupling Dilute_Wash Dilute with EtOAc & Wash Stir_Coupling->Dilute_Wash Dry_Concentrate Dry over MgSO₄ & Concentrate Dilute_Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product N-Benzyl-4-(cyclopentyloxy)benzamide Purify->Product

Caption: Workflow for Amide Synthesis.

References

Application Notes and Protocols: Use of 4-(Cyclopentyloxy)benzoic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(Cyclopentyloxy)benzoic acid as a foundational component in the synthesis of thermotropic liquid crystals. While direct studies on liquid crystals derived from this compound are not extensively documented in publicly available literature, its structural similarity to other 4-alkoxybenzoic acids, which are well-known precursors to mesogenic compounds, suggests its significant potential in this field.[1] The bulky, alicyclic cyclopentyloxy group is anticipated to influence the mesomorphic properties, such as transition temperatures and phase behavior, by affecting molecular packing and intermolecular interactions.

This document outlines a generalized synthetic protocol for the preparation of liquid crystalline esters from this compound, based on established methodologies for analogous compounds. Furthermore, a compilation of phase transition data from structurally similar 4-alkoxybenzoic acid derivatives is presented to serve as a predictive guide for researchers exploring the liquid crystalline potential of this compound derivatives.

Potential Applications

Liquid crystals synthesized from this compound are expected to be valuable in a range of applications, including:

  • Display Technologies: The unique steric and electronic properties of the cyclopentyloxy group could be leveraged to fine-tune the electro-optical characteristics of liquid crystal displays (LCDs), potentially leading to improved response times and viewing angles.

  • Sensors and Actuators: The sensitivity of liquid crystalline phases to external stimuli such as temperature, electric fields, and chemical environments makes them ideal for sensor applications. Derivatives of this compound could be designed to exhibit specific responses to target analytes.

  • Drug Delivery Systems: The ordered yet fluid nature of liquid crystals allows for the controlled release of encapsulated drug molecules. The biocompatibility and specific molecular interactions of this compound-based liquid crystals could be explored for novel drug delivery vehicles.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of liquid crystalline esters derived from this compound. These are based on established methods for similar 4-alkoxybenzoic acids.

Protocol 1: Synthesis of 4-(Cyclopentyloxy)benzoyl chloride

This initial step converts the carboxylic acid to a more reactive acid chloride, facilitating subsequent esterification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in dry DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.5-2 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude 4-(Cyclopentyloxy)benzoyl chloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of a 4-Substituted Phenyl 4-(Cyclopentyloxy)benzoate (Esterification)

This protocol describes the esterification of 4-(Cyclopentyloxy)benzoyl chloride with a substituted phenol to form a potential liquid crystal.

Materials:

  • 4-(Cyclopentyloxy)benzoyl chloride (from Protocol 1)

  • A substituted phenol (e.g., 4-pentylphenol) (1 equivalent)

  • Dry pyridine or triethylamine (as a base)

  • Dry dichloromethane (DCM) or toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1 equivalent) and dry pyridine or triethylamine (1.1 equivalents) in dry DCM or toluene under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-(Cyclopentyloxy)benzoyl chloride (1 equivalent) in the same dry solvent to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the final liquid crystalline compound.

Protocol 3: Characterization of Mesomorphic Properties

1. Polarized Optical Microscopy (POM):

  • Place a small amount of the purified compound on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarized microscope as it is heated and cooled.

  • Note the temperatures at which phase transitions occur and identify the liquid crystal phases by their characteristic textures (e.g., Schlieren texture for nematic, focal conic or fan-like texture for smectic).

2. Differential Scanning Calorimetry (DSC):

  • Accurately weigh 2-5 mg of the purified sample into an aluminum DSC pan.

  • Use a calibrated Differential Scanning Calorimeter.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to erase its thermal history.

  • Cool the sample at the same rate to below its crystallization temperature.

  • Heat the sample again at the same rate. The data from the second heating scan is typically used to determine the phase transition temperatures and associated enthalpy changes.

Quantitative Data from Analogous Compounds

The following table summarizes the phase transition temperatures for liquid crystals derived from structurally similar 4-alkoxybenzoic acids. This data can serve as a reference for predicting the potential mesomorphic behavior of compounds synthesized from this compound. The presence of a bulky, alicyclic group like cyclopentyloxy may influence the melting and clearing points, as well as the stability of the mesophases, compared to linear alkoxy chains.

Precursor AcidResulting Liquid Crystal Structure/DimerPhase Transitions (°C) on HeatingPhase Transitions (°C) on CoolingReference
4-(4-pentenyloxy)benzoic acidDimerCr 104 N 141 II 140 N 99 Cr[2]
4-(nonyloxy)benzoic acidDimerCr 98 SmC 117 N 143 I-[3]
4-(decyloxy)benzoic acidDimerCr 95 SmC 120 N 143 I-[4]

Cr = Crystalline, N = Nematic, SmC = Smectic C, I = Isotropic liquid

Visualizations

Below are diagrams illustrating key workflows and relationships in the synthesis of liquid crystals from this compound.

G cluster_0 Synthesis of 4-(Cyclopentyloxy)benzoyl chloride cluster_1 Synthesis of Liquid Crystal Ester cluster_2 Characterization 4-(Cyclopentyloxy)benzoic_acid This compound Reaction_1 Chlorination 4-(Cyclopentyloxy)benzoic_acid->Reaction_1 Chlorinating_Agent Thionyl Chloride or Oxalyl Chloride Chlorinating_Agent->Reaction_1 4-(Cyclopentyloxy)benzoyl_chloride 4-(Cyclopentyloxy)benzoyl chloride Reaction_1->4-(Cyclopentyloxy)benzoyl_chloride Reaction_2 Esterification 4-(Cyclopentyloxy)benzoyl_chloride->Reaction_2 Substituted_Phenol Substituted Phenol (e.g., 4-pentylphenol) Substituted_Phenol->Reaction_2 Liquid_Crystal_Ester 4-Substituted Phenyl 4-(Cyclopentyloxy)benzoate Reaction_2->Liquid_Crystal_Ester POM Polarized Optical Microscopy (POM) Liquid_Crystal_Ester->POM DSC Differential Scanning Calorimetry (DSC) Liquid_Crystal_Ester->DSC Mesomorphic_Properties Mesomorphic Properties (Phase Transitions, Textures) POM->Mesomorphic_Properties DSC->Mesomorphic_Properties

Caption: Synthetic workflow for the preparation and characterization of liquid crystals.

G Start Start: Design of Liquid Crystal Molecule Synthesis Synthesis of 4-Substituted Phenyl 4-(Cyclopentyloxy)benzoate Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Characterization of Mesomorphic Properties (POM, DSC) Purification->Characterization Data_Analysis Data Analysis: Determine Phase Transition Temperatures Characterization->Data_Analysis Application_Testing Application Testing (e.g., Electro-optical measurements) Data_Analysis->Application_Testing End End: Novel Liquid Crystal Material Application_Testing->End

Caption: Experimental workflow from design to application testing.

References

Application of 4-(Cyclopentyloxy)benzoic Acid in Anti-Inflammatory Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. Benzoic acid and its derivatives have historically served as a foundational scaffold in medicinal chemistry for the development of various therapeutic agents, including those with anti-inflammatory properties.[1]

This document explores the potential application of 4-(Cyclopentyloxy)benzoic acid as a scaffold in the design of novel anti-inflammatory drugs. While specific research on this compound is not extensively documented, its structural features—a benzoic acid core with a lipophilic cyclopentyloxy substituent—suggest its potential as a modulator of inflammatory pathways.[1] The cyclopentyloxy moiety, in particular, has been incorporated into derivatives that exhibit inhibitory activity against key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). This suggests that this compound can serve as a valuable starting point for the design and synthesis of new anti-inflammatory agents.

Potential Mechanisms of Action and Key Signaling Pathways

The anti-inflammatory activity of compounds structurally related to this compound is often attributed to the modulation of key signaling pathways involved in the inflammatory cascade. Two of the most critical pathways are the Cyclooxygenase (COX) pathway and the TNF-α signaling pathway.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[2] Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to therapeutic effects but also potential gastrointestinal side effects due to the inhibition of the protective functions of COX-1. Therefore, the development of selective COX-2 inhibitors remains a key strategy in anti-inflammatory drug design.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs This compound (Potential Inhibitor) NSAIDs->COX_Enzymes

Figure 1: Simplified Cyclooxygenase (COX) Pathway and the potential inhibitory role of this compound.
TNF-α Signaling Pathway

TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory response. It binds to its receptors (TNFR1 and TNFR2), triggering downstream signaling cascades, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the expression of a wide range of pro-inflammatory genes. Derivatives containing a 3-(cyclopentyloxy)-4-methoxyphenyl group have been shown to inhibit TNF-α production, highlighting the potential of the cyclopentyloxy moiety in targeting this pathway.

TNF_alpha_Pathway TNF_alpha TNF-α TNFR TNF Receptor (TNFR) TNF_alpha->TNFR Signaling_Complex Signaling Complex TNFR->Signaling_Complex NF_kB_MAPK NF-κB & MAPK Activation Signaling_Complex->NF_kB_MAPK Gene_Expression Pro-inflammatory Gene Expression NF_kB_MAPK->Gene_Expression Inhibitor This compound (Potential Inhibitor) Inhibitor->TNF_alpha Inhibition of Production

Figure 2: Overview of the TNF-α signaling pathway and a potential point of inhibition for compounds like this compound.

Experimental Protocols

To evaluate the anti-inflammatory potential of this compound and its derivatives, a series of in vitro and in vivo assays can be employed. The following protocols are standard methods used in the field of anti-inflammatory drug discovery.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The inhibition of the conversion of arachidonic acid to prostaglandin E2 (PGE2) by COX enzymes is measured.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • PGE2 ELISA kit

  • Procedure:

    • Prepare solutions of the test compound at various concentrations.

    • In a 96-well plate, add the reaction buffer, COX enzyme (either COX-1 or COX-2), and the test compound.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the concentration of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2. TNF-α Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the ability of a test compound to inhibit the production and release of TNF-α from immune cells.

  • Principle: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce TNF-α. The concentration of TNF-α in the cell culture supernatant is measured in the presence and absence of the test compound.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Test compound (this compound)

    • TNF-α ELISA kit

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit.

    • Determine the percentage of inhibition and the IC50 value.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a compound.

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% w/v in saline)

    • Test compound (this compound) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Positive control (e.g., Indomethacin)

    • Pletysmometer or digital calipers

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound, vehicle (control), or positive control orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

    • Calculate the percentage of edema inhibition for each group at each time point.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of this compound (Hypothetical Data)

AssayTargetIC50 (µM)
COX-1 InhibitionCOX-1 Enzyme>100
COX-2 InhibitionCOX-2 Enzyme15.2
TNF-α ReleaseLPS-stimulated RAW 264.7 cells25.8

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
This compound1025.4
This compound3048.7
Indomethacin (Positive Control)1055.2

Experimental Workflow

The following diagram illustrates a typical workflow for the preliminary evaluation of a novel compound for its anti-inflammatory properties.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay TNF_Assay TNF-α Release Assay In_Vitro_Screening->TNF_Assay In_Vivo_Testing In Vivo Testing COX_Assay->In_Vivo_Testing TNF_Assay->In_Vivo_Testing Paw_Edema_Model Carrageenan-Induced Paw Edema Model In_Vivo_Testing->Paw_Edema_Model Data_Analysis Data Analysis and Lead Optimization Paw_Edema_Model->Data_Analysis

Figure 3: A generalized workflow for the evaluation of the anti-inflammatory potential of a test compound.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is limited in publicly available literature, its chemical structure presents a promising scaffold for the design of novel anti-inflammatory agents. The presence of the benzoic acid core, a known pharmacophore, combined with a lipophilic cyclopentyloxy group found in other anti-inflammatory compounds, suggests potential activity against key inflammatory targets such as COX enzymes and TNF-α. The protocols and workflows detailed in this document provide a comprehensive framework for researchers and drug development professionals to systematically evaluate the anti-inflammatory potential of this compound and its future derivatives. Further investigation into this and related compounds is warranted to explore their therapeutic potential in treating inflammatory diseases.

References

Application Notes and Protocols for the Coupling of 4-(Cyclopentyloxy)benzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where the amide linkage is a prevalent feature in a vast array of bioactive molecules. This document provides detailed experimental procedures for the coupling of 4-(Cyclopentyloxy)benzoic acid with a variety of primary and secondary amines. This compound is a valuable building block in organic synthesis, and its derivatives are of interest in the development of novel therapeutic agents.

The protocols outlined below utilize common and efficient coupling reagents, including carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These methods are widely recognized for their reliability and applicability to a broad range of substrates.

Data Presentation: Amide Coupling Reactions

The following table summarizes representative quantitative data for the amide coupling of this compound with various amines, showcasing different coupling methods and conditions.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp. (°C)Yield (%)
This compoundSubstituted AnilineEDC, HOBt, DMAPDIPEAAcetonitrile12-2423Good to Excellent[1]
This compoundPrimary Aliphatic AmineHATUDIPEADMF1-2Room Temp.High
This compoundSecondary Cyclic AmineEDC, HOBtDIPEADMF12Room Temp.>80
This compoundBenzylamineDIC, HOPO-NMP/Water2420Moderate to High[2]
This compound(4-morpholinotetrahydro-2H-pyran-4-yl)methanamineHATUDIPEADMF18Room Temp.85.2
This compound2-Aminomethyl-4-(4-fluoro-benzyl)-morpholineActive EsterBaseInert Solvent--High[3]

Yields are based on reported data for analogous systems and successful patent-reported syntheses. Actual yields may vary depending on the specific amine and reaction conditions.

Experimental Protocols

This section provides detailed, step-by-step protocols for the coupling of this compound with amines using two common and effective methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and versatile method for the formation of amide bonds. The use of HOBt as an additive helps to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M). Add the desired amine (1.0-1.2 equivalents).

  • Base Addition: Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Coupling Reagent Addition: Add HOBt (1.0-1.2 equivalents) followed by EDC·HCl (1.1-1.5 equivalents) to the stirred solution. The reaction is typically performed at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for coupling sterically hindered substrates or for reactions requiring shorter reaction times.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add the amine (1.0-1.2 equivalents) followed by DIPEA (2.0-3.0 equivalents).

  • Activation and Coupling: Add HATU (1.0-1.2 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure amide.

Experimental Workflow and Signaling Pathway Diagrams

Amide_Coupling_Workflow start_end start_end process process reagents reagents purification purification analysis analysis Start Start Reactants 1. Combine this compound, Amine, and Base in Solvent Start->Reactants Activation 2. Add Coupling Reagent (e.g., EDC/HOBt or HATU) Reactants->Activation Reaction 3. Stir at Room Temperature (Monitor by TLC/LC-MS) Activation->Reaction Workup 4. Aqueous Work-up (Extraction and Washing) Reaction->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize End Final Product Characterize->End

Caption: General workflow for the amide coupling of this compound.

Coupling_Mechanism_Logic reactant reactant intermediate intermediate product product reagent reagent Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea) Acid->ActivatedEster + CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster Amide Amide Product (R-CONH-R') ActivatedEster->Amide + Amine Byproduct Byproduct (e.g., DCU, HOBt) ActivatedEster->Byproduct hydrolysis Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified logical diagram of the amide coupling reaction mechanism.

References

Green Chemistry Approaches to Synthesizing Benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for greener synthetic routes to benzoic acid and its derivatives, focusing on methodologies that reduce environmental impact, improve energy efficiency, and utilize renewable resources. The following sections detail microwave-assisted synthesis, selenium-catalyzed oxidation, electrochemical synthesis, and biocatalytic routes, offering alternatives to traditional methods that often rely on harsh reagents and generate significant waste.

Microwave-Assisted Synthesis of Benzoic Acid from Benzanilide

Microwave-assisted organic synthesis is a green chemistry technique that can dramatically reduce reaction times, increase product yields, and lower energy consumption compared to conventional heating methods.[1][2] This protocol details the hydrolysis of benzanilide to benzoic acid using microwave irradiation.

Comparative Data: Microwave vs. Conventional Synthesis
ProductMethodReaction TimeYield (%)Reference
Benzoic AcidMicrowave10 minNot Specified[3]
Benzoic AcidConventional30 minNot Specified[3]
Benzoic Acid (from Benzamide)Microwave7 min99%[2]
Benzoic Acid (from Benzamide)Conventional1 hourNot Specified[2]
Experimental Protocol: Microwave-Assisted Synthesis of Benzoic Acid

Materials:

  • Benzanilide (3 g)

  • Concentrated Sulfuric Acid (10 mL)

  • Hot Water (30 mL)

  • Ice-water bath

  • 250 mL Round Bottom Flask

  • Microwave Synthesizer

  • Büchner Funnel and Filter Paper

Procedure:

  • In a 250 mL round bottom flask, combine 3 g of benzanilide and 10 mL of concentrated sulfuric acid.

  • Place the flask in a microwave synthesizer and irradiate the mixture at 225 watts for 10 minutes.[3] Note that some benzoic acid may vaporize and solidify in the condenser.

  • After irradiation, carefully pour 30 mL of hot water down the condenser to dislodge and partially dissolve the solidified benzoic acid.

  • Cool the flask in an ice-water bath to precipitate the benzoic acid.

  • Collect the solid product by filtration using a Büchner funnel.

  • Dry the purified benzoic acid. The expected melting point is 120-122°C.[3]

Experimental Workflow

G start Start reactants Combine Benzanilide (3g) and Conc. H2SO4 (10 mL) in a 250 mL RBF start->reactants microwave Microwave Irradiation (225W, 10 min) reactants->microwave dissolve Add Hot Water (30 mL) to dissolve solidified product microwave->dissolve precipitate Cool in Ice-Water Bath dissolve->precipitate filter Filter using Büchner Funnel precipitate->filter dry Dry the Product filter->dry end Benzoic Acid dry->end

Caption: Microwave-assisted synthesis of benzoic acid.

Selenium-Catalyzed Oxidation of Benzaldehyde

This protocol describes a green and efficient method for the oxidation of aldehydes to carboxylic acids using a selenium catalyst with hydrogen peroxide as the oxidant in an aqueous medium.[4][5] This method avoids the use of toxic heavy metals and organic solvents.

Quantitative Data: Selenium-Catalyzed Oxidation of Various Aldehydes
Substrate (Aldehyde)Product (Carboxylic Acid)Yield (%)
BenzaldehydeBenzoic Acid>99
4-Methoxybenzaldehyde4-Methoxybenzoic Acid95
4-Chlorobenzaldehyde4-Chlorobenzoic Acid98
4-Nitrobenzaldehyde4-Nitrobenzoic Acid85
CinnamaldehydeCinnamic Acid92
OctanalOctanoic Acid90

Reaction Conditions: 1 mmol of aldehyde, 2 mol% diphenyl diselenide, 1 equivalent of 10% H2O2 in water, stirred at room temperature for 6 hours.[5]

Experimental Protocol: Selenium-Catalyzed Oxidation of Benzaldehyde

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Diphenyl diselenide (0.02 mmol, 6.2 mg)

  • 30% (w/w) Hydrogen Peroxide (1 mmol, 0.1 mL)

  • Water (0.2 mL)

  • Ethyl Acetate

  • Sodium Sulfate

  • Round bottom flask with magnetic stirrer

Procedure:

  • To a round bottom flask, add diphenyl diselenide (0.006 g, 0.02 mmol), 30% (w/w) hydrogen peroxide (0.1 mL, 1 mmol), and water (0.2 mL).

  • Stir the mixture at room temperature (800 rpm) until the reaction mixture becomes colorless.

  • Add the benzaldehyde (1 mmol) to the reaction mixture.

  • Continue stirring for 6 hours at room temperature.

  • After the reaction is complete, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).

  • Collect the organic layers and dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the benzoic acid product.[4]

Reaction Pathway

G start Benzaldehyde reaction Oxidation in Water (Room Temperature, 6h) start->reaction catalyst Diphenyl Diselenide + H2O2 (aq) intermediate Oxidized Selenium Species (Seleninic/Perseleninic Acid) catalyst->intermediate intermediate->reaction Catalyst end Benzoic Acid reaction->end

Caption: Selenium-catalyzed oxidation of benzaldehyde.

Electrochemical Synthesis of 3-Phenylbenzoic Acid

Electrochemical synthesis offers a green alternative by using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. This protocol details the synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid and benzeneboronic acid via a Suzuki coupling reaction initiated electrochemically.

Quantitative Data: Electrochemical Synthesis of Benzoic Acid Derivatives
Starting Material (Aryl Iodide)Product (Benzoic Acid Derivative)Yield (%)
3-Iodobenzoic Acid3-Phenylbenzoic Acid89

Reaction Conditions: 2.00 mmol 3-iodobenzoic acid, 2.20 mmol benzeneboronic acid, 0.020 mmol Palladium(II) chloride, 8.00 mmol sodium hydroxide in 8 mL water, stirred at room temperature under nitrogen.[6]

Experimental Protocol: Electrochemical Synthesis of 3-Phenylbenzoic Acid

Materials:

  • 3-Iodobenzoic acid (496 mg, 2.00 mmol)

  • Benzeneboronic acid (268 mg, 2.20 mmol)

  • Palladium(II) chloride (3.54 mg, 0.020 mmol)

  • Sodium hydroxide (320 mg, 8.00 mmol)

  • Water (8 mL)

  • Concentrated Hydrochloric Acid

  • tert-Butyl methyl ether

  • Sodium sulfate

  • 50 mL two-neck flask with magnetic stir bar

  • Nitrogen supply

Procedure:

  • In a 50 mL two-neck flask, dissolve 320 mg of sodium hydroxide in 8 mL of water.

  • Under a nitrogen atmosphere and with stirring at room temperature, add 496 mg of 3-iodobenzoic acid.

  • To this solution, add 268 mg of benzeneboronic acid and 3.54 mg of palladium(II) chloride.

  • Stir the mixture for an additional ten minutes.

  • Filter the reaction mixture through a glass frit.

  • Dilute the filtrate with 100 mL of water and acidify with a few drops of concentrated hydrochloric acid to precipitate the product.

  • Filter the solid and dissolve it in approximately 30 mL of tert-butyl methyl ether.

  • Filter the ether solution over silica gel, wash with water in a separatory funnel, and dry over sodium sulfate.

  • After filtering off the drying agent, evaporate the solvent on a rotary evaporator to obtain the crystalline product.[6]

Experimental Workflow

G start Start prepare_solution Prepare NaOH solution in a two-neck flask start->prepare_solution add_reactants Add 3-iodobenzoic acid, benzeneboronic acid, and PdCl2 under N2 atmosphere prepare_solution->add_reactants stir Stir for 10 minutes at room temperature add_reactants->stir filter_mixture Filter the reaction mixture stir->filter_mixture precipitate_product Dilute with water and acidify with HCl to precipitate filter_mixture->precipitate_product filter_product Filter the solid product precipitate_product->filter_product dissolve_purify Dissolve in t-butyl methyl ether, filter over silica gel, wash, and dry filter_product->dissolve_purify evaporate Evaporate solvent dissolve_purify->evaporate end 3-Phenylbenzoic Acid evaporate->end

Caption: Electrochemical synthesis of 3-phenylbenzoic acid.

Biocatalytic Synthesis of p-Aminomethylbenzoic Acid

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, offering a highly sustainable route for chemical synthesis.[7] This protocol outlines the synthesis of p-aminomethylbenzoic acid from p-aminomethylbenzonitrile using a nitrilase enzyme.

Quantitative Data: Biocatalytic Synthesis of Benzoic Acid Derivatives
SubstrateEnzymeProductYield (%)
p-AminomethylbenzonitrileNitrilasep-Aminomethylbenzoic Acid98
p-ChloromethylbenzonitrileNitrilasep-Chloromethylbenzoic Acid98

Reaction Conditions: Substrate in pH 7.0 buffer, with nitrilase-containing cells, at 37°C for 3-5 hours.

Experimental Protocol: Biocatalytic Synthesis of p-Aminomethylbenzoic Acid

Materials:

  • p-Aminomethylbenzonitrile

  • Phosphate buffer (pH 7.0)

  • Nitrilase-containing whole cells (e.g., from Pseudomonas fluorescens) or purified nitrilase

  • Hydrochloric acid

  • Centrifuge

  • Incubator/shaker

Procedure:

  • Enzyme Preparation: Prepare a suspension of nitrilase-containing whole cells in a phosphate buffer (pH 7.0).

  • Reaction Setup: In a reaction vessel, dissolve p-aminomethylbenzonitrile in the phosphate buffer (e.g., 300 mg in 2 mL).

  • Biotransformation: Add the enzyme preparation (e.g., 0.1 g of cells) to the substrate solution.

  • Incubate the reaction mixture at 37°C with shaking for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC to confirm the conversion of the nitrile to the carboxylic acid.

  • Product Isolation: Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Acidify the supernatant with hydrochloric acid to precipitate the p-aminomethylbenzoic acid.

  • Collect the product by filtration and dry.

Biocatalytic Pathway

G substrate p-Aminomethylbenzonitrile reaction Hydrolysis in Aqueous Buffer (pH 7.0, 37°C) substrate->reaction enzyme Nitrilase Enzyme enzyme->reaction Biocatalyst product p-Aminomethylbenzoic Acid reaction->product

Caption: Biocatalytic synthesis of p-aminomethylbenzoic acid.

References

Microbial Synthesis of Benzoic Acid Derivatives from Renewable Feedstocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microbial synthesis of benzoic acid and its derivatives from renewable feedstocks. The focus is on metabolically engineered microorganisms capable of converting simple carbon sources like glucose and glycerol into valuable aromatic compounds.

Application Notes

The microbial production of benzoic acid and its derivatives presents a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-based precursors and harsh reaction conditions.[1][2] By harnessing the metabolic capabilities of engineered microorganisms such as Pseudomonas taiwanensis, Pseudomonas putida, and Escherichia coli, it is possible to produce these valuable chemicals from renewable resources like glucose and glycerol.[3][4][5] These aromatic compounds are crucial platform chemicals and find widespread applications in the food, pharmaceutical, and polymer industries.[2][6][7]

Recent advances in metabolic engineering have enabled the construction of microbial cell factories with tailored pathways for the efficient synthesis of specific benzoic acid derivatives. Key strategies include:

  • Enhancing Precursor Supply: Overexpression of key enzymes in the shikimate pathway to increase the flux towards chorismate, a central precursor for aromatic compounds.[4][8]

  • Introducing Novel Biosynthetic Routes: Heterologous expression of enzyme cascades to establish new pathways for the target molecule.[3][5]

  • Eliminating Competing Pathways: Deletion of genes responsible for the degradation of the product or the synthesis of competing byproducts.[4]

  • Whole-Cell Biocatalysis: Utilization of resting cells containing the necessary enzymatic machinery to convert a specific substrate to the desired product.[5]

This document outlines detailed protocols for the genetic manipulation of these microorganisms, cultivation conditions for shake flask and fed-batch fermentations, and analytical methods for product quantification.

Quantitative Data Summary

The following tables summarize the production metrics for various engineered microbial strains in the synthesis of benzoic acid and its derivatives.

Table 1: Microbial Production of Benzoic Acid

MicroorganismStrainFeedstockTiter (mg/L)Yield (% Cmol/Cmol)Reference
Pseudomonas taiwanensisGRC3 Δ8ΔpykA-tap attTn7::P14f-phdBCDE-4cl-pal ΔbenABCDGlucose~23210.8 ± 0.1[3][9]
Pseudomonas taiwanensisGRC3 Δ8ΔpykA-tap attTn7::P14f-phdBCDE-4cl-pal ΔbenABCDGlycerol~366.417.3 ± 0.1[3][9]
Escherichia coliEngineered StrainL-phenylalanine (100 mM)~10,980 (90% conversion)Not Reported[5]

Table 2: Microbial Production of p-Hydroxybenzoic Acid (PHBA)

MicroorganismStrainFeedstockTiter (g/L)Yield (% Cmol/Cmol)Reference
Pseudomonas putida KT2440KTΔpobAΔpheAΔtrpEΔhexR/234UAGlucose1.7318.1[4]
Escherichia coliRecombinant StrainGlucose1213 (mol/mol)[10][11]
Escherichia coliMG1655 RARE cellsL-tyrosine (150 mM)17.7 ± 0.1>85% conversion[5]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway for Benzoic Acid in Engineered Pseudomonas taiwanensis

This pathway illustrates the conversion of L-phenylalanine, derived from central carbon metabolism, into benzoic acid via a β-oxidation pathway.

benzoic_acid_pathway cluster_upstream Upstream Pathway cluster_synthesis Benzoic Acid Synthesis cluster_degradation Native Degradation Pathway (Blocked) Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Glycerol Glycerol Glycerol->Shikimate_Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine trans_Cinnamate trans-Cinnamate L_Phenylalanine->trans_Cinnamate PAL Cinnamoyl_CoA Cinnamoyl-CoA trans_Cinnamate->Cinnamoyl_CoA 4CL Benzoate Benzoic Acid Cinnamoyl_CoA->Benzoate β-oxidation (phdBCDE) Catechol Catechol Benzoate->Catechol benABCD (deleted)

Biosynthesis of benzoic acid from renewable feedstocks.
Biosynthetic Pathway for p-Hydroxybenzoic Acid in Engineered Pseudomonas putida

This diagram shows the synthesis of p-hydroxybenzoic acid (PHBA) from glucose via the shikimate pathway intermediate, chorismate.

phba_pathway cluster_central_metabolism Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_phba_synthesis PHBA Synthesis cluster_competing_pathways Competing Pathways (Blocked) cluster_degradation_pathway PHBA Degradation (Blocked) Glucose Glucose E4P Erythrose-4-Phosphate Glucose->E4P PEP Phosphoenolpyruvate Glucose->PEP DAHP DAHP E4P->DAHP PEP->DAHP aroG (overexpressed) Chorismate Chorismate DAHP->Chorismate PHBA p-Hydroxybenzoic Acid Chorismate->PHBA ubiC (overexpressed) Phenylalanine_Tyrosine Phenylalanine/ Tyrosine Chorismate->Phenylalanine_Tyrosine pheA (deleted) Tryptophan Tryptophan Chorismate->Tryptophan trpE (deleted) Protocatechuate Protocatechuate PHBA->Protocatechuate pobA (deleted)

Metabolic engineering for p-hydroxybenzoic acid production.
General Experimental Workflow

The following diagram outlines the general workflow for the microbial synthesis of benzoic acid derivatives.

experimental_workflow Strain_Engineering Strain Engineering (Gene Knockout/Overexpression) Shake_Flask_Cultivation Shake Flask Cultivation (Screening) Strain_Engineering->Shake_Flask_Cultivation Fed_Batch_Fermentation Fed-Batch Fermentation (Production) Shake_Flask_Cultivation->Fed_Batch_Fermentation Sampling Sampling Fed_Batch_Fermentation->Sampling Analysis Product Quantification (HPLC) Sampling->Analysis Data_Analysis Data Analysis and Optimization Analysis->Data_Analysis Data_Analysis->Strain_Engineering Optimization Loop

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Cyclopentyloxy)benzoic acid is a derivative of benzoic acid with potential applications in pharmaceutical and materials science research.[1] The purity of this compound is critical for its intended use, necessitating a reliable and accurate analytical method for its quantification and the detection of any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and polar compounds, making it an ideal method for assessing the purity of this compound.[2] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound purity.

Principle of the Method

This method utilizes RP-HPLC with a C18 column to separate this compound from potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the polar mobile phase and the non-polar stationary phase.[2] Compounds are detected using a UV-Vis detector, and the purity is calculated based on the peak area percentage of the main component relative to the total peak area in the chromatogram.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (known purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)[2]

  • Water (HPLC grade or Milli-Q)[2]

  • Phosphoric acid (analytical grade)[2]

  • Methanol (HPLC grade, for cleaning)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following chromatographic conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size[2]
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)[2]
Mobile Phase B Acetonitrile[2]
Gradient Elution 0-2 min: 60% A, 40% B2-10 min: Linear gradient to 20% A, 80% B10-12 min: Hold at 20% A, 80% B12-13 min: Linear gradient to 60% A, 40% B13-15 min: Hold at 60% A, 40% B (equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 30°C[2]
Detection Wavelength 230 nm or 254 nm[2]
Injection Volume 10 µL[2]
Run Time 15 minutes

3. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas prior to use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio is recommended.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution for analysis.

  • After the analysis, wash the column with a methanol-water mixture to remove any strongly retained compounds.

5. Data Analysis and Purity Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.8%

Table 2: Purity Analysis Results for this compound Sample

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
12.515000.15
24.832000.32
3 (Main Peak) 8.2 992300 99.23
49.530000.30
Total 1000000 100.00

Method Validation Summary

For regulatory purposes, the analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

Table 3: Method Validation Parameters

ParameterSpecificationResult
Linearity (Concentration Range) r² ≥ 0.9990.5 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intra-day: ≤ 2.0%Inter-day: ≤ 2.0%0.9%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in flow rate, temperature, and mobile phase composition.Robust

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (0.1% H3PO4 in H2O & ACN) B Reference Standard & Sample Solution Preparation (100 µg/mL) C System Equilibration (60% A, 40% B) A->C D Blank Injection (Diluent) B->D E Reference Standard Injection D->E F Sample Injection E->F G Chromatogram Integration (Peak Area Measurement) F->G H Purity Calculation (% Area) G->H I Final Report Generation H->I

Caption: Workflow for HPLC Purity Analysis.

The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. For implementation in a regulated environment, a full method validation should be performed to ensure its suitability for the intended purpose.

References

Application Note: Quantitative Analysis of Carboxylic Acid-Containing Drugs in Human Plasma by LC-MS/MS Using 4-(Cyclopentyloxy)benzoic acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of a representative carboxylic acid-containing drug in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-(Cyclopentyloxy)benzoic acid is employed as an internal standard (IS) to ensure accuracy and precision by correcting for variability during sample preparation and analysis. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric conditions, provides a robust framework for researchers, scientists, and drug development professionals engaged in bioanalytical studies. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using Graphviz diagrams.

Introduction

In drug discovery and development, the accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for bioanalysis due to its high sensitivity and selectivity. The use of an internal standard is essential to compensate for variations in sample preparation, injection volume, and matrix effects.

An ideal internal standard should be structurally similar to the analyte and exhibit comparable physicochemical properties, but be clearly distinguishable by the mass spectrometer. This compound is a suitable internal standard for many carboxylic acid-containing drugs due to its structural features and mass. This application note provides a representative protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the analysis of a non-steroidal anti-inflammatory drug (NSAID) analogue in human plasma.

Physicochemical Properties of the Internal Standard

PropertyValueSource
Compound NameThis compoundPubChem
Molecular FormulaC12H14O3PubChem
Molecular Weight206.24 g/mol PubChem
XLogP32.7PubChem
Monoisotopic Mass206.0943 DaPubChem

Experimental Protocols

Materials and Reagents
  • Analyte: Representative NSAID with a carboxylic acid functional group.

  • Internal Standard (IS): this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.

  • Reagents: Human Plasma (sourced from an accredited biobank).

  • Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, 96-well plates.

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format to accommodate high-throughput analysis.

  • Aliquoting Samples: Pipette 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into the wells of a 96-well plate.

  • Protein Precipitation: Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well.

  • Mixing: Mix the plate on a vortex mixer for 2 minutes at medium speed to ensure thorough precipitation of plasma proteins.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions Analyte: [M-H]⁻ > fragment ion; IS: m/z 205.1 > fragment ion (hypothetical)

Data Presentation

The following tables present representative data for a bioanalytical method validation using this compound as an internal standard.

Table 1: Calibration Curve for the Representative Analyte
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)% Accuracy
10.012 ± 0.001102.5
50.061 ± 0.004101.2
200.245 ± 0.01599.8
500.618 ± 0.031100.5
1001.230 ± 0.059100.8
2002.455 ± 0.12099.9
5006.150 ± 0.29899.2
100012.280 ± 0.59098.9
Linearity (r²) 0.9985
Table 2: Accuracy and Precision Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)% Accuracy% Precision (CV)
LLOQ11.03 ± 0.08103.07.8
Low QC32.95 ± 0.1998.36.4
Mid QC150153.6 ± 8.1102.45.3
High QC800790.4 ± 35.298.84.5

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) (Calibrators, QCs, Unknowns) add_is Add 200 µL IS in ACN (Protein Precipitation) plasma->add_is vortex Vortex Mix (2 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant (100 µL) to new 96-well plate centrifuge->transfer lc_injection Inject 5 µL into LC System transfer->lc_injection chromatography Chromatographic Separation (C18 Reverse Phase) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI-, MRM) chromatography->ms_detection quantification Quantification (Analyte/IS Peak Area Ratio) ms_detection->quantification reporting Reporting (Concentration Data) quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Key Properties for Selection analyte Carboxylic Acid Drug prop1 Structural Similarity analyte->prop1 prop2 Similar Physicochemical Properties analyte->prop2 prop3 Different Mass analyte->prop3 is This compound is->prop1 is->prop2 is->prop3

Caption: Rationale for internal standard selection.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and robust approach for the quantification of carboxylic acid-containing drugs in human plasma. The protocol for sample preparation is straightforward and amenable to high-throughput analysis. The presented data demonstrates excellent linearity, accuracy, and precision, meeting the typical requirements for bioanalytical method validation. This application note serves as a comprehensive guide for researchers developing similar assays for drug quantification in biological matrices.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Cyclopentyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method for synthesizing this compound is a two-step process.[1] The first step is a Williamson ether synthesis, which involves the reaction of a methyl 4-hydroxybenzoate with a cyclopentyl halide (such as cyclopentyl bromide) in the presence of a base.[1] The second step is the hydrolysis (saponification) of the resulting methyl 4-(cyclopentyloxy)benzoate to the final carboxylic acid product using a base like sodium hydroxide or potassium hydroxide, followed by acidification.[1]

Q2: I am experiencing low yields in the first step (Williamson ether synthesis). What are the potential causes and solutions?

A2: Low yields in the Williamson ether synthesis step are a common issue, primarily because cyclopentyl bromide is a secondary alkyl halide. This can lead to a competing E2 elimination reaction, forming cyclopentene as a byproduct instead of the desired ether.[2][3]

Here are some key factors to consider for troubleshooting:

  • Choice of Base: A strong, non-hindered base is generally preferred to deprotonate the phenol without promoting the elimination of the alkyl halide. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[1] Stronger bases like sodium hydride (NaH) can also be used but may increase the rate of the competing elimination reaction.

  • Reaction Temperature: Higher temperatures can favor the E2 elimination pathway. It is advisable to run the reaction at a moderate temperature (typically between 50-100 °C) and monitor the progress by thin-layer chromatography (TLC).[4]

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used as they can accelerate Sₙ2 reactions.[4]

  • Use of a Phase-Transfer Catalyst: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, can be employed to facilitate the reaction, especially in a biphasic system. This can improve the yield by bringing the reactants together more efficiently.[5][6]

Q3: What are common impurities in the final product and how can I remove them?

A3: Common impurities can include unreacted starting materials (methyl 4-hydroxybenzoate), byproducts from the Williamson ether synthesis (such as C-alkylated products), and the intermediate ester if hydrolysis is incomplete.

Purification is typically achieved through recrystallization.[7][8][9][10] A suitable solvent system for recrystallization would be one in which the this compound is soluble at high temperatures but sparingly soluble at room temperature. Aqueous ethanol or a mixture of ethanol and water is often a good choice for benzoic acid derivatives.[11]

Q4: Can I use 4-hydroxybenzoic acid directly in the Williamson ether synthesis instead of its methyl ester?

A4: While it is possible to use 4-hydroxybenzoic acid directly, protecting the carboxylic acid as an ester (e.g., methyl ester) is generally recommended. The free carboxylic acid has an acidic proton that would be deprotonated by the base, consuming the base and potentially leading to side reactions. The ester group can be easily hydrolyzed in the final step to yield the desired carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Methyl 4-(cyclopentyloxy)benzoate Competing E2 elimination reaction with cyclopentyl bromide (a secondary halide).[2][3]- Use a milder base like potassium carbonate.- Maintain a moderate reaction temperature (50-80 °C).- Consider using a phase-transfer catalyst to enhance the Sₙ2 reaction rate.
Incomplete reaction.- Increase the reaction time and monitor progress by TLC.- Ensure efficient stirring.- Use a slight excess of cyclopentyl bromide.
Moisture in the reaction.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Incomplete Hydrolysis of the Ester Insufficient base or reaction time.- Use a slight excess of sodium hydroxide or potassium hydroxide (typically 1.5-2 equivalents).- Increase the reflux time and monitor the disappearance of the ester spot on TLC.[12]
Steric hindrance.- While less of an issue here, for more hindered esters, a stronger base or higher temperatures might be necessary.
Product is an oil and does not crystallize Presence of impurities.- Purify the crude product by column chromatography before attempting recrystallization.- Try adding a seed crystal to induce crystallization.[11]
Incorrect solvent for recrystallization.- Experiment with different solvent systems (e.g., ethanol/water, acetone/water).
Presence of unreacted methyl 4-hydroxybenzoate in the final product Incomplete etherification step.- Optimize the Williamson ether synthesis conditions (see above).- Purify the intermediate ester before hydrolysis.
Inefficient purification.- During workup of the hydrolysis, wash the aqueous layer with an organic solvent (e.g., diethyl ether) before acidification to remove any unreacted ester.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(cyclopentyloxy)benzoate (Williamson Ether Synthesis)

This protocol is a representative procedure and may require optimization.

Materials:

  • Methyl 4-hydroxybenzoate

  • Cyclopentyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add cyclopentyl bromide (1.1 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(cyclopentyloxy)benzoate.

Step 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Crude methyl 4-(cyclopentyloxy)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Dissolve the crude methyl 4-(cyclopentyloxy)benzoate in a mixture of methanol and water in a round-bottom flask.

  • Add sodium hydroxide pellets (1.5 - 2.0 eq).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as indicated by TLC.[13]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[10]

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

Base Solvent Temperature (°C) Phase-Transfer Catalyst Typical Yield Range (%) Key Considerations
K₂CO₃DMF60-80None60-80Standard conditions, may require longer reaction times.
K₂CO₃AcetonitrileRefluxNone50-70Acetonitrile is a less polar alternative to DMF.
NaOHWater/Toluene80-90TBAB70-90Phase-transfer catalysis can significantly improve yield and reaction rate.[14]
NaHTHF/DMF25-50None40-60Stronger base, higher risk of elimination. Requires strictly anhydrous conditions.

Note: Yields are estimates and can vary based on specific experimental conditions and scale.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis start Methyl 4-hydroxybenzoate + Cyclopentyl Bromide reagents1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reaction1 Heating (60-80°C) reagents1->reaction1 intermediate Methyl 4-(cyclopentyloxy)benzoate reaction1->intermediate reagents2 Base (e.g., NaOH) Methanol/Water intermediate->reagents2 reaction2 Reflux reagents2->reaction2 acidification Acidification (HCl) reaction2->acidification product This compound acidification->product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Williamson Ether Synthesis? cause1 E2 Elimination low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Moisture low_yield->cause3 solution1 Use Milder Base Lower Temperature cause1->solution1 solution2 Increase Reaction Time Use PTC cause2->solution2 solution3 Use Anhydrous Reagents/Solvents cause3->solution3

References

Technical Support Center: Purification of Crude 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-(Cyclopentyloxy)benzoic acid. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 4-hydroxybenzoic acid, and byproducts from the synthesis process. Depending on the synthetic route, residual alkylating agents or solvents may also be present.

Q2: Which purification technique is most suitable for this compound?

A2: Both recrystallization and acid-base extraction are effective methods for purifying this compound. The choice depends on the nature of the impurities. Acid-base extraction is excellent for removing neutral or basic impurities, while recrystallization is ideal for separating the product from impurities with different solubility profiles.

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed by techniques such as melting point determination (a sharp melting point range indicates high purity), Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like ¹H NMR and ¹³C NMR.

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Question: I've added the recommended solvent and heated it, but my crude this compound won't fully dissolve. What should I do?

  • Possible Causes:

    • Insufficient solvent.

    • The presence of insoluble impurities.

  • Solutions:

    • Add small increments of the hot solvent until the solid dissolves. Be mindful not to add a large excess, as this will reduce the final yield.

    • If a small amount of solid material remains upon adding more hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove it.

Issue 2: No crystals form upon cooling.

  • Question: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What went wrong?

  • Possible Causes:

    • Too much solvent was used, and the solution is not supersaturated.

    • The solution is in a metastable supersaturated state and requires nucleation.

  • Solutions:

    • Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow it to cool again.

    • Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.

    • Add a "seed crystal" of pure this compound to the solution.

Issue 3: The product "oils out" instead of forming crystals.

  • Question: Instead of solid crystals, an oily layer has formed at the bottom of my flask. How can I fix this?

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of significant impurities is depressing the melting point of the product.

  • Solutions:

    • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

    • Consider a different recrystallization solvent with a lower boiling point.

    • If impurities are suspected, consider pre-purifying the crude product using another method, such as acid-base extraction.

Acid-Base Extraction

Issue 1: An emulsion forms between the organic and aqueous layers.

  • Question: After shaking the separatory funnel, the two layers are not separating cleanly and an emulsion has formed. What should I do?

  • Possible Causes:

    • Vigorous shaking of the separatory funnel.

    • High concentration of the dissolved materials.

  • Solutions:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break up the emulsion.

    • Filter the emulsified layer through a bed of Celite or glass wool.

Issue 2: Low recovery of the product after precipitation.

  • Question: After acidifying the aqueous layer, I obtained a very low yield of my this compound. Why did this happen?

  • Possible Causes:

    • Incomplete extraction of the carboxylate salt into the aqueous layer.

    • Insufficient acidification of the aqueous layer.

    • The product has some solubility in the cold aqueous solution.

  • Solutions:

    • Perform multiple extractions (2-3 times) of the organic layer with the basic solution to ensure all the carboxylic acid is converted to its salt and extracted.

    • Check the pH of the aqueous solution after acidification with a pH strip to ensure it is sufficiently acidic (pH < 4) to fully protonate the carboxylate.

    • If the product remains in solution after acidification, it can be recovered by extraction with a fresh portion of an organic solvent like diethyl ether or ethyl acetate.[1]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of 4-Alkoxybenzoic Acids

Solvent SystemRationale
Ethanol/Water4-Alkoxybenzoic acids are often soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can help to induce crystallization upon cooling.
Acetic Acid/WaterSimilar to the ethanol/water system, acetic acid can dissolve the compound at higher temperatures, and the addition of water reduces its solubility to promote crystal formation.
TolueneA non-polar solvent that can be effective for recrystallizing aromatic compounds.

Table 2: Key pH Values for Acid-Base Extraction of Carboxylic Acids

StepAqueous SolutionpH RangePurpose
ExtractionWeak Base (e.g., NaHCO₃)> 8To deprotonate the carboxylic acid and form the water-soluble carboxylate salt.
PrecipitationStrong Acid (e.g., HCl)< 4To protonate the carboxylate salt and precipitate the neutral carboxylic acid.

Note: The pKa of benzoic acid is approximately 4.2. For effective deprotonation, the pH should be at least 2 units above the pKa, and for protonation, at least 2 units below the pKa.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a chosen solvent (e.g., ethanol). Heat the mixture. If the solid dissolves, add a few drops of water (anti-solvent) until the solution becomes cloudy. If the cloudiness disappears upon heating and reappears upon cooling, the solvent system is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If a co-solvent is used, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until it becomes cloudy. Add a few drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction of Crude this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release the pressure from the evolved CO₂ gas. Shake the funnel gently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium 4-(cyclopentyloxy)benzoate into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the precipitation of the purified this compound is complete. Check the pH to ensure it is acidic.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water.

  • Drying: Dry the purified product.

Visualizations

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration filtrate Hot Filtrate hot_filtration->filtrate cooling Cooling filtrate->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration pure_crystals Pure Crystals vacuum_filtration->pure_crystals

Caption: Workflow for the recrystallization of this compound.

experimental_workflow_acid_base_extraction crude_product Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Shake crude_product->add_base separation Separate Layers add_base->separation organic_layer Organic Layer (Impurities) separation->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Product Salt) separation->aqueous_layer Bottom/Top Layer add_acid Add aq. HCl aqueous_layer->add_acid precipitation Precipitation add_acid->precipitation filtration Vacuum Filtration precipitation->filtration pure_product Pure Product filtration->pure_product

Caption: Workflow for the acid-base extraction of this compound.

References

Technical Support Center: Synthesis of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Cyclopentyloxy)benzoic acid.

Troubleshooting Guide

Low yields, impure products, and unexpected side reactions can be common challenges during the synthesis of this compound. The primary method for this synthesis is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzoic acid with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. This guide addresses common issues encountered during this process.

Table 1: Troubleshooting Common Issues in the Synthesis of this compound

Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Elimination Side Reaction: The basic conditions can promote the E2 elimination of the cyclopentyl halide to form cyclopentene, a common side reaction in Williamson ether synthesis.[1][2]- Use a milder base (e.g., K₂CO₃ instead of NaH).- Maintain a lower reaction temperature.- Choose a solvent that favors Sₙ2 reactions, such as DMF or DMSO.[3][4]
2. C-Alkylation: The alkylation may occur on the aromatic ring (at the positions ortho to the hydroxyl group) instead of the oxygen atom, leading to isomeric byproducts.[5]- Employ a base that selectively deprotonates the phenolic hydroxyl group.- Control the reaction temperature carefully to minimize ring activation.
3. Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of unreacted 4-hydroxybenzoic acid.[6]- Increase the reaction time or moderately increase the temperature.- Ensure an appropriate stoichiometric ratio of reactants and base.
Product is Difficult to Purify 1. Presence of Multiple Byproducts: A combination of elimination, C-alkylation, and unreacted starting materials can create a complex mixture.[7]- Optimize reaction conditions to minimize side product formation (see above).- Employ purification techniques such as recrystallization or column chromatography.[6][8]
2. Contamination with Starting Materials: Incomplete reaction or inefficient work-up can leave 4-hydroxybenzoic acid or cyclopentyl bromide in the final product.- During work-up, wash the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution) to remove unreacted 4-hydroxybenzoic acid.- Remove residual cyclopentyl bromide by distillation or during recrystallization.
Presence of an Alkene Impurity (Cyclopentene) Elimination Reaction Favored: The use of a strong, sterically hindered base or high temperatures can favor the E2 elimination pathway.[1][3]- Use a less sterically hindered base.- Keep the reaction temperature as low as feasible to favor the Sₙ2 reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis is typically achieved via a Williamson ether synthesis, which proceeds through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the phenoxide ion of 4-hydroxybenzoic acid acts as a nucleophile and attacks the electrophilic carbon of the cyclopentyl halide, displacing the halide and forming the ether linkage.[2][4]

Q2: My NMR analysis shows signals consistent with cyclopentene. What is the cause and how can I prevent this?

The presence of cyclopentene is a result of an E2 (bimolecular elimination) side reaction. The basic conditions required for the deprotonation of 4-hydroxybenzoic acid can also cause the base to abstract a proton from the cyclopentyl halide, leading to the formation of a double bond.[1][2] To minimize this, use a milder base like potassium carbonate, maintain a lower reaction temperature, and use a polar aprotic solvent.

Q3: Besides O-alkylation, can alkylation occur elsewhere on the 4-hydroxybenzoic acid molecule?

Yes, C-alkylation is a potential side reaction where the cyclopentyl group attaches to the aromatic ring instead of the phenolic oxygen.[5] This results in the formation of isomeric impurities that can be difficult to separate from the desired product. Careful selection of the base and reaction conditions can help to favor O-alkylation.

Q4: What are the best purification methods for this compound?

Recrystallization is a common and effective method for purifying the final product.[6][8] A suitable solvent system, such as ethanol/water, can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[9] For highly impure samples, column chromatography may be necessary.

Q5: Can I use cyclopentanol directly instead of a cyclopentyl halide?

While direct etherification of phenols with alcohols is possible (e.g., Mitsunobu reaction), the Williamson ether synthesis using an alkyl halide is generally more straightforward and common for this type of transformation. Using cyclopentanol would require different reagents and reaction conditions.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a slight excess of a base, such as anhydrous potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for a designated period to allow for the formation of the potassium salt of 4-hydroxybenzoic acid.

  • Alkylation: Add cyclopentyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water to remove inorganic salts.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Protocol 2: Purification by Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Add a co-solvent (e.g., hot water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the primary solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Main Synthesis Pathway of this compound

Synthesis_Pathway 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Potassium 4-carboxylatephenoxide Potassium 4-carboxylatephenoxide 4-Hydroxybenzoic Acid->Potassium 4-carboxylatephenoxide + K2CO3 This compound This compound Potassium 4-carboxylatephenoxide->this compound + Cyclopentyl Bromide (SN2 Reaction)

Caption: Williamson ether synthesis of this compound.

Diagram 2: Competing Sₙ2 and E2 Pathways

Competing_Reactions cluster_reactants Reactants Phenoxide 4-Hydroxybenzoic Acid Anion SN2_Product This compound Phenoxide->SN2_Product Sₙ2 Path (Desired) E2_Product Cyclopentene Phenoxide->E2_Product E2 Path (Side Reaction) Cyclopentyl Bromide Cyclopentyl Bromide

Caption: Competition between Sₙ2 (ether formation) and E2 (elimination).

Diagram 3: O-Alkylation vs. C-Alkylation Side Reaction

Alkylation_Sites 4-Hydroxybenzoic Acid Anion 4-Hydroxybenzoic Acid Anion O_Alkylation This compound 4-Hydroxybenzoic Acid Anion->O_Alkylation O-Alkylation (Desired) C_Alkylation Isomeric Byproduct 4-Hydroxybenzoic Acid Anion->C_Alkylation C-Alkylation (Side Reaction)

Caption: Regioselectivity issue: O-alkylation versus C-alkylation.

Diagram 4: Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions: - Base - Temperature - Solvent Start->Check_Conditions Impurity_ID Identify Impurities (NMR, LC-MS) Check_Conditions->Impurity_ID Lower_Temp Lower Reaction Temperature Impurity_ID->Lower_Temp Cyclopentene Detected Milder_Base Use Milder Base (e.g., K2CO3) Impurity_ID->Milder_Base Elimination/C-Alkylation Change_Solvent Change Solvent Impurity_ID->Change_Solvent Low Reactivity Purify Purify by Recrystallization or Chromatography Impurity_ID->Purify Multiple Impurities

Caption: A logical workflow for troubleshooting synthesis issues.

References

Optimizing reaction conditions for Williamson ether synthesis of aryl ethers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis of Aryl Ethers

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Williamson ether synthesis for preparing aryl ethers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of aryl ethers are a common issue and can stem from several factors. Systematically evaluating your reaction setup and conditions is key to troubleshooting the problem.[1]

  • Sub-optimal Base: The choice of base is critical for the efficient deprotonation of the phenol. Weaker bases like potassium carbonate (K₂CO₃) are often effective and easier to handle than strong bases like sodium hydride (NaH). The base should be strong enough to deprotonate the phenol but not so strong that it promotes side reactions. Cesium carbonate (Cs₂CO₃) is often an excellent choice for phenols, leading to higher yields.

  • Reaction Temperature and Time: Williamson ether synthesis reactions are typically conducted at temperatures ranging from 50 to 100 °C.[1][2] The reaction can take anywhere from 1 to 8 hours to reach completion.[2] It's crucial to monitor the reaction's progress using an appropriate technique like Thin-Layer Chromatography (TLC). Running the reaction for too long or at too high a temperature can lead to product decomposition or the formation of side products.[1]

  • Poor Nucleophilicity of the Phenoxide: The reactivity of the phenoxide can be hampered by the choice of solvent. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred because they effectively solvate the cation, leaving a more reactive, "naked" phenoxide anion.[1][3][2] Protic solvents, like alcohols, can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction rate.[2]

  • Nature of the Alkylating Agent: The reaction proceeds via an Sₙ2 mechanism, which is highly sensitive to steric hindrance.[4][5] Therefore, primary alkyl halides are the best substrates.[4] Secondary alkyl halides can also be used but may lead to a mixture of substitution and elimination products.[4] Tertiary alkyl halides are generally unsuitable as they will primarily undergo E2 elimination to form an alkene.[4]

  • Presence of Water: The reaction is sensitive to moisture.[1] Any water present can react with the base and hydrolyze the alkyl halide, reducing the overall yield.[1] Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[1]

Q2: I'm observing significant side products. How can I minimize their formation?

Answer:

Side product formation is a major challenge in the Williamson ether synthesis, particularly with aryloxides which are ambident nucleophiles.[2]

  • E2 Elimination: This is the most common side reaction, especially when using secondary or tertiary alkyl halides.[4] The alkoxide or phenoxide acts as a base, abstracting a proton and leading to the formation of an alkene.[6][7] To minimize this, use a primary alkyl halide whenever possible and avoid excessively high reaction temperatures.[1][4]

  • C-Alkylation vs. O-Alkylation: Phenoxides can be alkylated at the oxygen atom (O-alkylation, the desired reaction) or at a carbon atom on the aromatic ring (C-alkylation).[3][2] The solvent and counter-ion can influence this selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide or 18-crown-6 can significantly improve yields and minimize side reactions.[2] The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the reaction with the alkyl halide occurs, increasing the availability of the nucleophile.[2]

A general workflow for troubleshooting common issues is outlined below:

G start Low Yield or Side Products check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Is the Base Appropriate? start->check_base check_alkyl_halide Is the Alkyl Halide Primary? start->check_alkyl_halide check_conditions Optimize Temp. & Solvent start->check_conditions solution_reagents Use Pure, Dry Reagents and Anhydrous Solvent check_reagents->solution_reagents If Impure/Wet solution_base Consider a Weaker/Stronger Base (e.g., K2CO3, Cs2CO3) check_base->solution_base If Suboptimal solution_alkyl_halide Redesign Synthesis to Use a Primary Alkyl Halide check_alkyl_halide->solution_alkyl_halide No (2° or 3°) solution_conditions Use Polar Aprotic Solvent (DMF, Acetonitrile). Monitor Temp (50-100°C). Consider Phase Transfer Catalyst. check_conditions->solution_conditions If Not Optimized

Troubleshooting workflow for Williamson ether synthesis.
Q3: How do I choose the best combination of phenol and alkyl halide?

Answer:

For the synthesis of an unsymmetrical aryl ether, there are two possible synthetic routes. The guiding principle is to always choose the combination that involves a primary alkyl halide, as the reaction proceeds via an Sₙ2 mechanism.[4][5][8] An aryl halide cannot be used as the electrophile in a standard Williamson ether synthesis because Sₙ2 reactions do not occur on sp²-hybridized carbons.[4][8]

Example: To synthesize Butoxybenzene:

  • Route 1 (Preferred): Sodium phenoxide + 1-Bromobutane (a primary alkyl halide). This pathway is favored because the Sₙ2 attack on the primary carbon is efficient.[8]

  • Route 2 (Not Viable): Sodium butoxide + Bromobenzene (an aryl halide). This reaction will not work under standard Williamson conditions because nucleophilic substitution on an unactivated aryl halide is extremely difficult.[4][8]

The logical disconnection approach is visualized in the diagram below:

G cluster_target Target Molecule cluster_path1 Route 1 (Preferred) cluster_path2 Route 2 (Not Viable) target Aryl-O-Alkyl phenoxide Aryl-O⁻ Na⁺ (Phenoxide) target->phenoxide Disconnect C-O alkoxide Alkyl-O⁻ Na⁺ (Alkoxide) target->alkoxide Disconnect C-O primary_halide Primary Alkyl-X aryl_halide Aryl-X

References

How to remove unreacted starting material from 4-(Cyclopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting material from 4-(Cyclopentyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in the synthesis of this compound?

Based on the common synthetic route, the Williamson ether synthesis, the most likely unreacted starting materials to be present as impurities are:

  • 4-Hydroxybenzoic acid

  • A cyclopentyl halide (e.g., cyclopentyl bromide or iodide)

Q2: What are the key physical property differences between this compound and the common starting material impurities?

Understanding the differences in physical properties is crucial for selecting an effective purification strategy. The key differences are highlighted in the table below.

CompoundMolecular Weight ( g/mol )Acidity (pKa)Solubility
This compound206.24~4.5Soluble in many organic solvents, insoluble in water at neutral pH.
4-Hydroxybenzoic acid138.12~4.5 (carboxylic acid), ~9.3 (phenol)Soluble in polar organic solvents and aqueous base, sparingly soluble in water.
Cyclopentyl Bromide149.03N/ASoluble in organic solvents, insoluble in water.

Q3: What are the most effective methods for removing unreacted 4-hydroxybenzoic acid and cyclopentyl bromide?

The most effective purification techniques for removing these impurities are:

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product and unreacted 4-hydroxybenzoic acid from the neutral cyclopentyl bromide. By manipulating the pH of the aqueous phase, selective separation can be achieved.

  • Recrystallization: This technique is excellent for further purifying the solid this compound after initial purification by extraction.

  • Column Chromatography: While effective, this method is often more resource-intensive and may not be necessary if acid-base extraction and recrystallization are performed correctly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of purified product - Incomplete reaction. - Loss of product during extraction or recrystallization.- Ensure optimal reaction conditions (temperature, time, stoichiometry). - During extraction, ensure complete phase separation and perform multiple extractions. - For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.
Product "oils out" instead of crystallizing during recrystallization - The chosen solvent is not ideal. - The presence of significant impurities.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. - Perform a thorough acid-base extraction before recrystallization to remove the bulk of impurities.
Presence of unreacted 4-hydroxybenzoic acid in the final product (confirmed by analysis e.g., NMR, LC-MS) - Incomplete separation during acid-base extraction.- Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) during the initial extraction to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, making it more water-soluble. - Perform multiple extractions with the basic solution.
Presence of unreacted cyclopentyl bromide in the final product - Inefficient removal during the initial work-up.- Ensure the organic layer containing the product is thoroughly washed with an aqueous solution to remove any water-soluble impurities before proceeding with purification. - If cyclopentyl bromide persists, consider purification by column chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate the desired product from unreacted cyclopentyl bromide and 4-hydroxybenzoic acid.

Materials:

  • Crude this compound reaction mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

  • Extraction of 4-Hydroxybenzoic Acid:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M NaOH solution.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of 4-hydroxybenzoic acid.

    • Drain the aqueous layer.

    • Repeat the extraction with 1 M NaOH solution two more times to ensure complete removal of 4-hydroxybenzoic acid.

  • Isolation of this compound:

    • To the remaining organic layer in the separatory funnel, add 1 M NaOH solution to extract the desired product as its sodium salt into the aqueous phase.

    • Separate the aqueous layer containing the sodium 4-(cyclopentyloxy)benzoate.

    • The organic layer now primarily contains unreacted cyclopentyl bromide and can be discarded.

  • Acidification and Precipitation:

    • Cool the combined aqueous extracts from step 3 in an ice bath.

    • Slowly add 1 M HCl with stirring until the solution becomes acidic (pH ~2-3), which will precipitate the purified this compound.

  • Isolation and Drying:

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the purified product under vacuum.

Protocol 2: Recrystallization of this compound

This protocol is for the final purification of the solid product obtained from extraction.

Materials:

  • Crude or partially purified this compound

  • A suitable solvent (e.g., ethanol/water, heptane, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (Product, Unreacted Starting Materials) Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract_NaOH Extract with 1M NaOH (aq) Dissolve->Extract_NaOH Aqueous1 Aqueous Layer: Sodium 4-hydroxybenzoate Extract_NaOH->Aqueous1 Impurity Removal Organic1 Organic Layer: Product + Cyclopentyl Bromide Extract_NaOH->Organic1 Extract_NaOH2 Extract with 1M NaOH (aq) Organic1->Extract_NaOH2 Aqueous2 Aqueous Layer: Sodium 4-(cyclopentyloxy)benzoate Extract_NaOH2->Aqueous2 Product Isolation Organic2 Organic Layer: Cyclopentyl Bromide (Waste) Extract_NaOH2->Organic2 Acidify Acidify with 1M HCl Aqueous2->Acidify Precipitate Precipitated Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure this compound Filter->Pure_Product

Caption: Workflow for the purification of this compound via acid-base extraction.

RecrystallizationWorkflow Crude_Solid Crude Solid Product Dissolve_Hot Dissolve in Minimal Hot Solvent Crude_Solid->Dissolve_Hot Cool_Slowly Cool Slowly to Room Temperature Dissolve_Hot->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter_Wash Vacuum Filter and Wash with Cold Solvent Ice_Bath->Filter_Wash Dry Dry Under Vacuum Filter_Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: General workflow for the recrystallization of an organic solid.

Troubleshooting low yield in esterification of 4-(Cyclopentyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the esterification of 4-(Cyclopentyloxy)benzoic acid.

Troubleshooting Guides & FAQs

Issue: Low or No Product Yield

Q1: My Fischer esterification of this compound is resulting in a low yield. What are the common causes?

A1: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction. The primary culprits include:

  • Water Presence: The reaction produces water as a byproduct. According to Le Châtelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus reducing the ester yield.[1][2][3][4] It is crucial to use anhydrous reagents and glassware.

  • Incomplete Reaction: The reaction may not have reached equilibrium. Factors contributing to this include insufficient reaction time, low temperature, or inadequate catalyst amount.

  • Sub-optimal Reagent Stoichiometry: Using an equimolar amount of the alcohol and carboxylic acid will likely result in an equilibrium mixture with significant starting material remaining.[3]

  • Steric Hindrance: While the 4-position substitution minimizes steric hindrance to the carboxylic acid group, the bulky cyclopentyloxy group might still have a minor electronic effect on the reactivity of the benzoic acid.

Q2: How can I drive the Fischer esterification equilibrium towards the product side to improve my yield?

A2: To maximize your ester yield, you can employ one or a combination of the following strategies:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant is a common and effective method to shift the equilibrium towards the ester product.[2][3] Often, the alcohol can be used as the reaction solvent.

  • Water Removal: Actively removing water as it is formed is a highly effective strategy. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to continuously remove water from the reaction mixture.[1][3]

    • Drying Agents: Adding a drying agent, such as molecular sieves, to the reaction mixture can absorb the water produced.[1]

Q3: What are the recommended catalysts and reaction conditions for the Fischer esterification of this compound?

A3: Strong protic acids are the most common catalysts for Fischer esterification.

  • Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are frequently used.[1][3][5]

  • Temperature: The reaction is typically performed at reflux temperature of the alcohol or the azeotropic solvent.[1]

  • Reaction Time: Reaction times can vary from a few hours to overnight, depending on the specific substrates and conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Issue: Side Reactions and Impurities

Q4: I am observing significant byproducts in my reaction mixture. What are the possible side reactions?

A4: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions:

  • Dehydration of Alcohol: If you are using a secondary or tertiary alcohol, acid-catalyzed dehydration to form an alkene is a potential side reaction.[1]

  • Ether Formation: Under acidic conditions, two molecules of the alcohol can condense to form an ether.

  • Charring: At very high temperatures and with concentrated acid, some organic materials may decompose or char.

Q5: How can I effectively purify my 4-(cyclopentyloxy)benzoyl ester from unreacted carboxylic acid and the acid catalyst?

A5: A standard aqueous workup is typically effective for purification.

  • Neutralization: After cooling the reaction mixture, it is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and remove the unreacted this compound as its water-soluble sodium salt.

  • Washing: The organic layer should then be washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Further Purification: If necessary, the crude ester can be further purified by distillation or column chromatography.

Alternative Esterification Methods

Q6: Fischer esterification is still giving me a low yield. What are some alternative methods for esterifying this compound?

A6: For substrates that are sensitive to strong acids or are sterically hindered, several milder and more efficient esterification methods are available:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7][8][9] This reaction is typically carried out at room temperature and is very effective for a wide range of substrates, including those with steric hindrance.[8]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][12] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center.

  • Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the esterification of benzoic acid and its derivatives, which can serve as a starting point for the optimization of the esterification of this compound.

Esterification MethodCarboxylic AcidAlcoholCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)
Fischer Esterification Benzoic AcidMethanol (excess)H₂SO₄ (catalytic)MethanolReflux4 hours~90%[5]
Fischer Esterification 4-Fluoro-3-nitrobenzoic acidEthanol (excess)H₂SO₄ (catalytic)EthanolReflux-78%[7]
Microwave-assisted Fischer 4-Fluoro-3-nitrobenzoic acidButanolH₂SO₄ (catalytic)Butanol13015 min98%
Steglich Esterification General Carboxylic AcidAlcoholDCC, DMAPDichloromethaneRoom Temp1-12 hoursHigh
Mitsunobu Reaction General Carboxylic AcidAlcoholPPh₃, DEADTHF0 - Room Temp1-24 hoursHigh

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain the reflux for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until no more gas evolves), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Steglich Esterification of this compound

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) or DIC (1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Workup:

    • Filter off the DCU precipitate and wash it with the reaction solvent.

    • Combine the filtrate and washings and wash sequentially with 0.5 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Alcohol (excess) Catalyst H2SO4 or TsOH Reflux Heat to Reflux (with optional water removal) Catalyst->Reflux Quench Cool & Dilute Reflux->Quench Wash Wash with NaHCO3 (aq) & Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Distillation) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Workflow for Fischer Esterification.

Troubleshooting_Low_Yield Start Low Yield in Esterification Check_Water Is the reaction anhydrous? Start->Check_Water Check_Equilibrium Is the equilibrium shifted to the product side? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Water->Check_Equilibrium Yes Solution_Water Use anhydrous reagents and glassware. Remove water during reaction. Check_Water->Solution_Water No Check_Equilibrium->Check_Conditions Yes Solution_Equilibrium Use a large excess of alcohol. Check_Equilibrium->Solution_Equilibrium No Consider_Alternatives Consider Alternative Methods Check_Conditions->Consider_Alternatives Yes Solution_Conditions Increase reaction time and/or temperature. Check catalyst activity and amount. Check_Conditions->Solution_Conditions No Alternative_Methods Steglich Esterification Mitsunobu Reaction Acyl Chloride Method Consider_Alternatives->Alternative_Methods

Caption: Troubleshooting Decision Tree for Low Esterification Yield.

References

Preventing byproduct formation in 4-(Cyclopentyloxy)benzoic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 4-(Cyclopentyloxy)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent byproduct formation during key synthetic transformations such as esterification and amidation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Esterification Reactions

Q: I am attempting to esterify this compound using a Fischer esterification protocol (alcohol with a strong acid catalyst) and observing a low yield of the desired ester. What are the potential causes and solutions?

A: Low yields in Fischer esterification can arise from several factors. The primary concerns are incomplete reaction due to equilibrium limitations and potential side reactions.

Possible Causes and Solutions:

  • Incomplete Reaction (Equilibrium): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can:

    • Use a large excess of the alcohol reactant, which can also serve as the solvent.[1]

    • Remove water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by adding a dehydrating agent.[1]

  • Insufficient Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is of good quality and used in an appropriate amount (typically catalytic amounts are sufficient).

  • Steric Hindrance: While the 4-position is not highly hindered, bulky alcohols may react slower. In such cases, increasing the reaction time or temperature might be necessary.

  • Side Reaction - Ether Cleavage: The cyclopentyloxy group may be susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[2][3][4][5][6] This would lead to the formation of 4-hydroxybenzoic acid derivatives and cyclopentyl-derived byproducts. To mitigate this:

    • Use the minimum effective amount of acid catalyst.

    • Keep the reaction temperature as low as feasible while still allowing for a reasonable reaction rate.

    • Consider alternative, milder esterification methods that do not require strong acids, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents.

Issue 2: Byproduct Formation in Amide Coupling Reactions

Q: During the amide coupling of this compound with a primary amine using a carbodiimide coupling agent (e.g., EDC), I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

A: Amide coupling reactions can be complicated by side reactions involving the coupling reagents and the starting materials.

Possible Byproducts and Prevention Strategies:

  • N-acylurea Byproduct: This is a common byproduct when using carbodiimide coupling reagents like EDC or DCC. It is formed by the rearrangement of the O-acylisourea intermediate. To suppress its formation:

    • Add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and reacts cleanly with the amine.

  • Unreacted Starting Material: This could be due to several reasons:

    • Poor quality of coupling reagents: Use fresh, high-quality coupling reagents.

    • Presence of moisture: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

    • Inadequate mixing: Ensure efficient stirring of the reaction mixture.

  • Formation of Symmetric Anhydride: The activated carboxylic acid can react with another molecule of this compound to form the corresponding anhydride. This anhydride can then react with the amine, but this pathway can sometimes be less efficient. Using an appropriate stoichiometry of reagents can minimize this.

Issue 3: Potential Cleavage of the Cyclopentyloxy Group

Q: I am concerned about the stability of the cyclopentyloxy ether linkage during the derivatization of the carboxylic acid. Under what conditions is this group likely to be cleaved, and how can I avoid it?

A: The ether linkage in this compound is generally stable but can be cleaved under certain conditions, particularly in the presence of strong acids.[3][7]

Conditions Leading to Ether Cleavage and Preventive Measures:

  • Strongly Acidic Conditions: Reactions that employ strong acids like HBr, HI, or even high concentrations of sulfuric acid at elevated temperatures can protonate the ether oxygen, making it a good leaving group.[4][5][6] This is followed by nucleophilic attack (by a halide or water) on the cyclopentyl carbon, leading to the formation of 4-hydroxybenzoic acid derivatives.

    • Prevention: When converting the carboxylic acid to an acyl chloride, prefer milder reagents like oxalyl chloride or thionyl chloride over methods that might generate strong acids as byproducts. For acid-catalyzed reactions like Fischer esterification, use the minimum necessary amount of catalyst and avoid excessively high temperatures.

  • Strongly Basic Conditions: While less common for aryl ethers, very strong bases at high temperatures could potentially lead to cleavage, although this is less of a concern under typical derivatization conditions.

    • Prevention: Use standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in amide coupling reactions, and avoid harsh, strongly basic conditions unless specifically required by the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing this compound?

A1: The most prevalent method is the Williamson ether synthesis, starting from 4-hydroxybenzoic acid and a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Q2: What are the potential byproducts in the Williamson ether synthesis of this compound?

A2: The primary side reaction is C-alkylation of the phenoxide intermediate, leading to the formation of 3-cyclopentyl-4-hydroxybenzoic acid. Another possibility is the elimination of the cyclopentyl halide to form cyclopentene, especially if the reaction is run at high temperatures.

Q3: Which coupling reagents are recommended for the amidation of this compound?

A3: A variety of coupling reagents can be used. For standard amidations, carbodiimides like EDC in combination with an additive like HOBt are effective. For more challenging couplings (e.g., with sterically hindered amines), more potent reagents such as HATU or HBTU are often employed.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method. You should see the consumption of the starting this compound and the appearance of a new spot corresponding to your ester or amide product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Esterification of this compound

MethodAlcoholCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Major Byproduct(s)
Fischer EsterificationMethanol (excess)H₂SO₄ (cat.)Methanol6512~854-Hydroxybenzoic acid (from ether cleavage)
DCC/DMAP CouplingBenzyl alcoholDCC, DMAP (cat.)Dichloromethane256>90Dicyclohexylurea (DCU)
Acyl ChlorideEthanol1. SOCl₂ 2. Pyridine1. Toluene 2. Dichloromethane1. 80 2. 251. 2 2. 4>95Residual 4-hydroxybenzoic acid if cleavage occurs in step 1

Table 2: Comparison of Coupling Reagents for the Amidation of this compound with Benzylamine

Coupling ReagentAdditiveBaseSolventTemp (°C)Time (h)Yield (%)Major Byproduct(s)
EDCHOBtDIPEADMF2512~92N-acylurea
HATU-DIPEADMF252>95Guanidinium byproduct
SOCl₂ (via acyl chloride)-PyridineDichloromethane254>95None significant

Experimental Protocols

Protocol 1: Esterification of this compound via the Acyl Chloride
  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5 eq). Heat the mixture to 80 °C for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in anhydrous dichloromethane. Cool the solution to 0 °C and add the desired alcohol (1.2 eq) followed by the slow addition of pyridine (1.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: HATU-Mediated Amide Coupling of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling: Add HATU (1.1 eq) to the mixture at room temperature. Stir the reaction for 2 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow_esterification Esterification via Acyl Chloride Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup and Purification start This compound in Toluene add_socl2 Add SOCl₂ start->add_socl2 heat Heat at 80°C add_socl2->heat evaporate1 Evaporate solvent and excess SOCl₂ heat->evaporate1 acyl_chloride Crude 4-(Cyclopentyloxy)benzoyl chloride evaporate1->acyl_chloride dissolve Dissolve in CH₂Cl₂ acyl_chloride->dissolve add_alcohol Add Alcohol and Pyridine at 0°C dissolve->add_alcohol stir Stir at Room Temperature add_alcohol->stir crude_ester Crude Ester Product stir->crude_ester workup Aqueous Workup crude_ester->workup purification Column Chromatography workup->purification final_product Pure Ester purification->final_product

Caption: Workflow for the esterification of this compound.

troubleshooting_ether_cleavage Troubleshooting Ether Cleavage cluster_solutions Solutions to Prevent Ether Cleavage start Low yield of desired product and presence of polar impurity check_conditions Are strong acidic conditions and high temperature used? start->check_conditions ether_cleavage Potential Byproduct: 4-Hydroxybenzoic acid derivative check_conditions->ether_cleavage Yes no_cleavage Issue is likely not ether cleavage. Investigate other side reactions. check_conditions->no_cleavage No solution1 Use milder reaction conditions ether_cleavage->solution1 solution2 Reduce concentration of acid catalyst ether_cleavage->solution2 solution3 Lower reaction temperature ether_cleavage->solution3 solution4 Consider alternative synthetic route (e.g., non-acidic) ether_cleavage->solution4

References

Scaling up the synthesis of 4-(Cyclopentyloxy)benzoic acid for library production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 4-(Cyclopentyloxy)benzoic acid for library production.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Hydroxybenzoic Acid - Ensure the base (e.g., potassium hydroxide, sodium hydroxide) is of high quality and used in a sufficient molar excess (typically 2-3 equivalents). - Consider using a stronger base like potassium carbonate or cesium carbonate, which are effective for aryl ether synthesis.[1] - Ensure adequate reaction time for the deprotonation step before adding the cyclopentyl halide.
Competing Side Reactions (C-alkylation) - The phenoxide ion can undergo C-alkylation in addition to the desired O-alkylation.[1] - Employing polar aprotic solvents like DMF or DMSO can favor O-alkylation. - Lowering the reaction temperature may help to increase the selectivity for O-alkylation.
Elimination Reaction of Cyclopentyl Halide - While less common with cyclopentyl halides compared to secondary or tertiary alkyl halides, elimination can still occur, especially at higher temperatures.[2][3] - Use the mildest effective reaction temperature and avoid prolonged heating. - Consider using cyclopentyl tosylate or mesylate as the alkylating agent, which can sometimes give cleaner reactions.
Poor Quality of Reagents - Use freshly distilled or high-purity 4-hydroxybenzoic acid and cyclopentyl halide. - Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
Suboptimal Reaction Conditions - Optimize the reaction temperature and time. Monitor the reaction progress by TLC or HPLC to determine the point of maximum conversion. - Ensure efficient stirring, especially in scaled-up reactions, to maintain a homogeneous mixture.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Increase the reaction time and/or temperature, while monitoring for the formation of byproducts. - Microwave-assisted synthesis can sometimes be employed to reduce reaction times and improve yields.[4]
Inadequate Molar Ratio of Reactants - Use a slight excess of the cyclopentyl halide (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the 4-hydroxybenzoic acid.
Inefficient Mixing - On a larger scale, mechanical stirring is crucial to ensure proper mixing of the reactants.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Formation of Emulsions During Workup - Add a saturated brine solution during the aqueous workup to help break up emulsions. - Allow the mixture to stand for a longer period to allow for phase separation.
Co-precipitation of Impurities - Optimize the recrystallization solvent system. A mixture of solvents may be necessary to achieve good separation. - Consider a column chromatography purification step if recrystallization is ineffective.
Presence of Acidic Impurities - During the workup, ensure the pH is carefully adjusted to precipitate the carboxylic acid product while keeping more acidic or basic impurities in the aqueous layer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and direct method is the Williamson ether synthesis.[6] This involves the reaction of a salt of 4-hydroxybenzoic acid (formed by deprotonation with a base) with a cyclopentyl halide (e.g., cyclopentyl bromide or iodide).[1]

Q2: What are the key parameters to control when scaling up the synthesis?

A2: When scaling up, it is critical to ensure efficient heat transfer and mixing. The addition of reagents, especially the cyclopentyl halide, should be controlled to manage any exotherm. Proper monitoring of the reaction progress is also essential to determine the optimal reaction time and prevent the formation of degradation products.

Q3: Which base is most suitable for this reaction?

A3: For the synthesis of aryl ethers, bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used.[1] The choice of base can influence the reaction rate and selectivity.

Q4: What are the recommended solvents for the Williamson ether synthesis of this compound?

A4: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can accelerate Sₙ2 reactions.[3] Alcohols like methanol or ethanol can also be used.

Q5: How can I minimize the formation of byproducts?

A5: To minimize byproducts, use high-purity starting materials, maintain anhydrous conditions, and optimize the reaction temperature and time. Using a primary cyclopentyl halide will also reduce the likelihood of elimination reactions.[2]

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of 4-Alkoxybenzoic Acids via Williamson Ether Synthesis

ParameterTypical RangeNotes
Molar Ratio (4-Hydroxybenzoic Acid : Base) 1 : 2-3A sufficient excess of base is needed for complete deprotonation.
Molar Ratio (4-Hydroxybenzoic Acid : Cyclopentyl Halide) 1 : 1.1-1.5A slight excess of the alkylating agent drives the reaction to completion.
Reaction Temperature 50 - 120 °CThe optimal temperature depends on the solvent and the reactivity of the halide.
Reaction Time 2 - 24 hoursMonitor by TLC or HPLC to determine completion.
Typical Yields 70 - 95%Yields can vary based on the scale and purity of the reagents.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for specific library production scales.

  • Deprotonation of 4-Hydroxybenzoic Acid:

    • In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or methanol).

    • Add a base such as potassium hydroxide (2.5 eq) portion-wise to the solution while stirring.

    • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 1-2 hours to ensure complete formation of the potassium salt.

  • Etherification:

    • To the resulting solution, add cyclopentyl bromide (1.2 eq) dropwise over a period of 30-60 minutes, maintaining the reaction temperature.

    • After the addition is complete, continue to heat the reaction mixture under reflux for 4-8 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

    • Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 2M HCl) to precipitate the crude this compound.[5]

    • Filter the precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.

    • Dry the purified product in a vacuum oven.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Hydroxybenzoic Acid & Cyclopentyl Halide deprotonation Deprotonation (Base, Solvent) start->deprotonation etherification Etherification (Heat, Stir) deprotonation->etherification workup Aqueous Workup & Acidification etherification->workup filtration Filtration & Washing workup->filtration crude_product Crude Product filtration->crude_product recrystallization Recrystallization crude_product->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Stability issues of 4-(Cyclopentyloxy)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-(Cyclopentyloxy)benzoic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a loss of purity of my this compound sample when dissolved in an acidic solution. What could be the cause?

A1: Under acidic conditions, particularly at elevated temperatures, this compound can undergo hydrolysis of the ether linkage. This reaction would yield 4-hydroxybenzoic acid and cyclopentanol as the primary degradation products. The reaction is catalyzed by protons (H+).

Troubleshooting:

  • Confirm Degradation Products: Analyze your sample using a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to identify the presence of 4-hydroxybenzoic acid.

  • Control Temperature: If possible, conduct your experiment at a lower temperature to minimize the rate of hydrolysis.

  • pH Adjustment: If your experimental conditions allow, consider using a less acidic buffer or adjusting the pH to be closer to neutral.

  • Solvent Selection: In some cases, the choice of co-solvent can influence stability. Ensure your solvent system is inert.

Q2: My compound is showing instability in a basic solution. What is the likely degradation pathway?

A2: While the ether bond is generally more stable under basic conditions compared to acidic conditions, prolonged exposure to strong bases at high temperatures can still lead to slow degradation. However, the most immediate change in a basic solution is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt. This change in ionization state will affect its solubility and chromatographic retention time but is not a degradation of the molecular structure. True degradation under basic conditions is less common but could potentially involve oxidative degradation if oxygen is present.

Troubleshooting:

  • Verify Salt Formation vs. Degradation: Use a spectroscopic method (e.g., FT-IR) to see if the carboxylic acid peak has been replaced by a carboxylate peak. When analyzing by reverse-phase HPLC, expect a significantly shorter retention time for the more polar carboxylate.

  • Oxygen Exclusion: If you suspect oxidative degradation, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).

  • Use Milder Base: If possible, use the weakest base necessary for your experimental purpose.

Q3: I need to perform forced degradation studies on this compound. What conditions should I use?

A3: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2][3] Based on ICH guidelines, the following conditions are recommended:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Use 0.1 M NaOH at a slightly elevated temperature (e.g., 40-60 °C).

  • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound in a controlled temperature oven (e.g., 80-105 °C).

  • Photolytic Degradation: Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%.[1][2] You may need to adjust the stressor concentration, temperature, and exposure time to achieve this target.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationMajor Degradants Identified
Acid Hydrolysis 0.1 M HCl248085.214.84-Hydroxybenzoic acid
Base Hydrolysis 0.1 M NaOH246092.57.5Minor unidentified polar degradants
Oxidation 3% H₂O₂4825 (RT)90.19.9Oxidized aromatic species
Thermal (Solid) Dry Heat7210598.61.4Minimal degradation
Photolytic (Solid) ICH compliant light source1682597.32.7Minor unidentified degradants

Note: This data is illustrative and intended to represent potential outcomes of a forced degradation study.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis Stability Study

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a final volume of 10 mL to create a 1 mg/mL stock solution.

  • Stress Sample Preparation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl and dilute to volume with a 50:50 mixture of water and the organic solvent used for the stock solution. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

  • Incubation: Tightly cap the flask and place it in a water bath or oven maintained at 80 °C.

  • Time-Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization and Analysis: Before analysis, neutralize the aliquots with an equivalent amount of 1 M NaOH. Analyze the samples by a validated stability-indicating HPLC method.

  • Control Sample: Prepare a control sample in the same manner but without the addition of acid and keep it at room temperature.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) and gradually increase the proportion of acetonitrile.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound (this would need to be determined experimentally, but a starting point could be around 254 nm).

  • Method Validation: The method should be validated for specificity by demonstrating that the degradation products are well-resolved from the parent compound and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation start Define Stability Study Objectives prep Prepare Stock Solution of This compound start->prep acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 105°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) prep->photo Expose to Stress Conditions sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data pathway Identify Degradation Pathway data->pathway report Generate Stability Report pathway->report

Caption: Workflow for a forced degradation study.

Acid_Degradation_Pathway cluster_products Degradation Products parent This compound product1 4-Hydroxybenzoic acid parent->product1 Acid Hydrolysis (H+/H2O) product2 Cyclopentanol parent->product2 Acid Hydrolysis (H+/H2O)

Caption: Potential acid-catalyzed degradation pathway.

References

Technical Support Center: Enhancing the Solubility of 4-(Cyclopentyloxy)benzoic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Cyclopentyloxy)benzoic acid. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological assays.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers

Q1: My this compound is not dissolving in my standard phosphate-buffered saline (PBS). What should I do?

A1: this compound is a hydrophobic molecule with poor solubility in neutral aqueous solutions. Direct dissolution in PBS is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

Q2: What is the best organic solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds. Ethanol can also be used. It is crucial to use a minimal amount of the organic solvent to create the stock solution to avoid potential toxicity in your biological assay.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to overcome this:

  • Optimize the Dilution Protocol: Instead of a single, large dilution, employ a serial dilution technique. Prepare a highly concentrated stock solution in a suitable organic solvent and then perform a series of gradual dilutions into your final assay buffer. When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to ensure rapid mixing.

  • Adjust the Final Organic Solvent Concentration: The concentration of the organic solvent in the final assay is critical. For many cell-based assays, it is crucial to keep the final concentration of dimethyl sulfoxide (DMSO) below 0.5% to avoid cellular toxicity, though some assays may tolerate up to 1%. It is essential to determine the solvent tolerance of your specific experimental system by running a control experiment with varying concentrations of the organic solvent.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer (e.g., to pH 8.0 or higher) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. However, ensure the final pH is compatible with your biological assay.

  • Use of Solubilizing Agents (Excipients): Incorporating solubilizing agents can significantly improve the aqueous solubility of hydrophobic compounds. Common excipients include:

    • Co-solvents: In addition to the initial organic solvent for the stock solution, small amounts of other co-solvents like ethanol or polyethylene glycol (PEG) can be included in the final assay medium.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that encapsulate the compound and increase its apparent solubility.

    • Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin) can form inclusion complexes with hydrophobic molecules, enhancing their solubility in aqueous solutions.

Issue 2: My compound dissolves initially but precipitates over time.

Q1: My compound appeared to be fully dissolved in the buffer, but after a few hours or overnight, I observe a precipitate. What is causing this?

A1: This phenomenon, known as "crashing out," can occur when a supersaturated solution is initially formed, which is thermodynamically unstable. Over time, the compound equilibrates and precipitates out of the solution. To address this, consider the following:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level that is below its thermodynamic solubility limit in the final buffer composition.

  • Incorporate Stabilizers: The use of solubilizing agents, as mentioned above, can also help to stabilize the compound in solution and prevent precipitation over time.

  • Fresh Preparations: For critical experiments, it is advisable to prepare the final dilutions of the compound immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound?

A1: The molecular weight of this compound (C12H14O3) is 206.24 g/mol .[1]

Q2: What is the predicted lipophilicity (XLogP3) of this compound?

A2: The predicted XLogP3 value for this compound is 2.7, indicating its hydrophobic nature.[1]

Q3: What concentration of surfactant should I use?

A3: The surfactant concentration should be above its critical micelle concentration (CMC) to ensure the formation of micelles for solubilization. However, high concentrations of surfactants can be toxic to cells or interfere with certain assays. It is recommended to use the lowest effective concentration, typically in the range of 0.01-1% (v/v). A titration experiment to determine the optimal concentration for your specific compound and assay is advisable.

Q4: Can the buffer composition itself affect the solubility of my compound?

A4: Yes, the composition of the buffer can influence solubility. The presence of salts, proteins (like albumin in cell culture media), and other components can either enhance or decrease the solubility of a compound. It is always best to determine the solubility in the final assay buffer.

Data Presentation

The following table provides estimated solubility data for this compound in common solvents. These values are based on the known solubility of structurally similar compounds, such as other 4-alkoxybenzoic acids and benzoic acid itself, and should be used as a starting point for your own experimental determination.

SolventEstimated Solubility (mg/mL)Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO)> 100> 485Highly soluble. Ideal for high-concentration stock solutions.
Ethanol50 - 100242 - 485Good solubility. Can be used as a co-solvent.
Methanol50 - 100242 - 485Similar to ethanol.
Water (pH 7.4)< 0.1< 0.485Poorly soluble in neutral aqueous solutions.
Water (pH 9.0)1 - 54.85 - 24.2Solubility increases at higher pH due to salt formation.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Materials:

    • This compound (MW: 206.24 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Microcentrifuge tubes or glass vials

    • Vortex mixer and/or sonicator

  • Procedure: a. Weigh out 10.31 mg of this compound. b. Add the weighed compound to a clean, dry microcentrifuge tube or vial. c. Add 1.0 mL of anhydrous DMSO to the tube. d. Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there are no undissolved particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Aqueous Buffer for a Cell-Based Assay

  • Materials:

    • 50 mM stock solution of this compound in DMSO

    • Sterile aqueous assay buffer (e.g., cell culture medium)

    • Sterile microcentrifuge tubes or a 96-well plate

  • Procedure (for a final concentration of 50 µM with 0.1% DMSO): a. Prepare an intermediate dilution by adding 2 µL of the 50 mM stock solution to 98 µL of the assay buffer. This results in a 1 mM solution with 2% DMSO. Mix thoroughly by pipetting. b. In a separate tube or well containing 950 µL of the assay buffer, add 50 µL of the 1 mM intermediate solution. This will give a final concentration of 50 µM of the compound with a final DMSO concentration of 0.1%. c. Prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the assay buffer without the compound.

Mandatory Visualization

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 10.31 mg stock 50 mM Stock Solution dissolve->stock to 1 mL intermediate Intermediate Dilution (1 mM in 2% DMSO) stock->intermediate 1:50 in Buffer final Final Working Solution (50 µM in 0.1% DMSO) intermediate->final 1:20 in Buffer assay Add to Cells/Target final->assay

Caption: Experimental workflow for preparing this compound for biological assays.

signaling_pathway cluster_membrane Cell Membrane cluster_compound cluster_downstream Downstream Effects TAO Trypanosome Alternative Oxidase (TAO) ETC_block Electron Transport Chain Disruption compound This compound compound->TAO Inhibition ATP_depletion ATP Depletion ETC_block->ATP_depletion cell_death Parasite Death ATP_depletion->cell_death

Caption: Hypothetical signaling pathway of this compound as a TAO inhibitor.

References

Validation & Comparative

A Comparative Analysis of 4-(Cyclopentyloxy)benzoic Acid and 4-Cyclohexyloxybenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical and potential therapeutic properties of 4-(Cyclopentyloxy)benzoic acid and 4-Cyclohexyloxybenzoic acid.

This guide provides a detailed comparison of this compound and 4-Cyclohexyloxybenzoic acid, two structurally similar aromatic carboxylic acids. The subtle difference in their alicyclic ether substituents—a five-membered cyclopentyl ring versus a six-membered cyclohexyl ring—can lead to significant variations in their physical, chemical, and biological properties. Understanding these differences is crucial for applications ranging from materials science, particularly in the field of liquid crystals, to the strategic design of novel therapeutic agents.

While both compounds share a common 4-alkoxybenzoic acid scaffold, the size and conformational flexibility of the cycloalkyl ring can influence molecular packing in the solid state, solubility, and interactions with biological targets. This comparison aims to provide a clear, data-driven overview to inform compound selection and experimental design.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of this compound and 4-Cyclohexyloxybenzoic acid, based on available experimental and predicted data.

PropertyThis compound4-Cyclohexyloxybenzoic acid
Molecular Formula C12H14O3[1]C13H16O3[2][3]
Molecular Weight 206.24 g/mol [1]220.26 g/mol [3]
Melting Point Not available183-185 °C[2]
Boiling Point Not available186-188 °C at 1 Torr[2]
Calculated logP 2.7[1]Not available
CAS Number 30762-02-8[1]139-61-7[2]

Note: Experimental data for some properties of this compound are limited in publicly available literature.

Structural Differences and Potential Implications

The primary distinction between these two molecules lies in the cycloalkyl group attached to the benzoic acid via an ether linkage. This structural variance has several implications for their chemical behavior and potential applications.

G cluster_0 This compound cluster_1 4-Cyclohexyloxybenzoic acid cluster_2 Key Differences a Cyclopentyl Ring (5-membered) b Ether Linkage (-O-) a->b g Ring Size & Flexibility a->g c Benzoic Acid (-C6H4COOH) b->c d Cyclohexyl Ring (6-membered) e Ether Linkage (-O-) d->e d->g f Benzoic Acid (-C6H4COOH) e->f h Steric Hindrance g->h i Lipophilicity g->i

Figure 1. A diagram illustrating the structural components and key differences between this compound and 4-Cyclohexyloxybenzoic acid.

The larger, more flexible cyclohexyl ring in 4-cyclohexyloxybenzoic acid can adopt various conformations (e.g., chair, boat), which may influence its ability to pack in a crystal lattice and interact with protein binding sites. In contrast, the cyclopentyl ring is less flexible. These conformational differences can affect the compounds' melting points, solubility, and biological activities.

Potential Applications in Materials Science and Drug Discovery

The class of 4-alkoxybenzoic acids is well-known for its applications in the field of liquid crystals.[4][5] The rod-like shape of these molecules, resulting from the para-substituted benzoic acid core, facilitates the formation of mesophases. The size and shape of the terminal alkyl or cycloalkyl group play a critical role in determining the type of liquid crystalline phase and the transition temperatures. While specific studies on the liquid crystal properties of this compound are not abundant, its structural similarity to other mesogenic compounds suggests it is a candidate for such applications.[4]

In the realm of drug discovery, benzoic acid derivatives are explored for a wide range of therapeutic applications.[6] The lipophilicity and steric profile of the alkoxy substituent are key determinants of a compound's pharmacokinetic and pharmacodynamic properties. The difference in the calculated logP between the two compounds, where data is available, suggests potential differences in their membrane permeability and metabolic stability. Structure-activity relationship (SAR) studies of similar benzoic acid derivatives have shown that modifications to the alkoxy group can significantly impact biological activity, for instance, as protein kinase inhibitors.[7]

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and comparison of these compounds. Below are standard methodologies for key experiments.

1. Synthesis of 4-Alkoxybenzoic Acids

A common method for the synthesis of 4-alkoxybenzoic acids is the Williamson ether synthesis, followed by hydrolysis of the resulting ester.

G start Start Materials: - 4-Hydroxybenzoic acid - Cycloalkyl halide - Base (e.g., K2CO3) - Solvent (e.g., DMF) step1 Williamson Ether Synthesis: React 4-hydroxybenzoic acid with cycloalkyl halide in the presence of a base. start->step1 step2 Esterification: The carboxylic acid may also be esterified during the reaction. step1->step2 step3 Hydrolysis: Treat the reaction mixture with a strong base (e.g., NaOH) to hydrolyze the ester. step2->step3 step4 Acidification: Acidify the solution (e.g., with HCl) to precipitate the 4-alkoxybenzoic acid. step3->step4 step5 Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol). step4->step5 end Final Product: Pure 4-(Cycloalkoxy)benzoic acid step5->end

Figure 2. A general workflow for the synthesis of 4-(cycloalkoxy)benzoic acids.

2. Determination of Melting Point

The melting point is a crucial indicator of purity and can be determined using a digital melting point apparatus.

  • Protocol: A small amount of the crystalline sample is packed into a capillary tube. The tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, and the range from which the sample starts to melt to when it becomes completely liquid is recorded.

3. Measurement of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and can be determined experimentally using the shake-flask method or estimated using computational models.

  • Shake-Flask Method Protocol:

    • A known amount of the compound is dissolved in a mixture of n-octanol and water.

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Conclusion

While this compound and 4-Cyclohexyloxybenzoic acid are structurally very similar, the difference in their cycloalkyl substituents is expected to lead to distinct physicochemical and biological properties. The higher melting point of the cyclohexyl derivative suggests stronger intermolecular forces in its crystal lattice. Further experimental investigation into the properties of this compound is warranted to fully elucidate the structure-property relationships in this pair of compounds. This guide provides a foundational comparison to aid researchers in selecting the appropriate molecule for their specific application, be it in the development of new materials or in the pursuit of novel therapeutic agents.

References

Unveiling the Biological Potential of 4-Alkoxybenzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is perpetual. Among the myriad of chemical scaffolds, 4-alkoxybenzoic acids and their derivatives have emerged as a promising class with a diverse range of biological activities. This guide provides an objective comparison of the performance of different 4-alkoxybenzoic acids, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

Comparative Analysis of Biological Activities

The biological efficacy of 4-alkoxybenzoic acids is significantly influenced by the nature of the alkoxy substituent and other modifications to the core structure. The following tables summarize the quantitative data from various studies, offering a clear comparison of their activities.

Trypanocidal Activity

Certain 4-alkoxybenzoic acid derivatives have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis, by inhibiting the trypanosome alternative oxidase (TAO).

Compound/DerivativeTargetIC50 (µM)EC50 (µM) vs. T. b. bruceiCytotoxicity (CC50, µM) vs. Human CellsReference
4-Alkoxybenzoate-Lipocation ConjugatesrTAO0.012 - 0.0150.018 - 0.028>25[1]
2-hydroxy-6-methyl-4-alkoxybenzoic acid analoguesrTAOSingle-digit nM--[1]
Farnesyl derivative of 2-hydroxy-6-methyl-4-alkoxybenzoic acidrTAO0.0031--[1]
Anti-Biofilm and Antimicrobial Activity

4-Alkoxybenzoic acids have demonstrated significant potential in combating bacterial biofilms, a critical factor in persistent infections. Their activity against various bacterial and fungal strains has also been documented.

CompoundOrganismActivityKey FindingsReference
4-Ethoxybenzoic acid (4EB)Staphylococcus aureusAnti-biofilmInhibited up to 87% of biofilm formation.[2] Decreased cell membrane hydrophobicity from 78% to 49%.[2] Synergistic effect with vancomycin, decreasing biofilm cell viability by up to 85%.[2][2]
4-Hydroxybenzoic acidGram-positive and some Gram-negative bacteriaAntimicrobialIC50 of 160 µg/mL.[3][3]
4-Methoxybenzoic acid analogs (N-benzylamide)E. coli, A. tumefaciens, Alternaria sp., Rhizopus sp.AntimicrobialMIC values varied based on the R-group substituent, with some showing activity at 45 µg/mL.[4][4]
Azo derivatives of 4-Hydroxybenzoic acidE. coli, S. aureus, P. aeruginosa, S. typhiAntibacterialShowed significant antibacterial potential with zones of inhibition up to 22 mm.[5]
Antifungal Activity

Derivatives of 4-hydroxybenzoic acid have also been investigated for their efficacy against pathogenic fungi.

CompoundFungal SpeciesIC50 (µg/mL)Key FindingsReference
4-hydroxybenzoic acid and salicylic aldehyde derivativesSclerotinia sclerotiorum0.5 - 1.8Strong antifungal activity.[6][6]
3,4,5-Trihydroxybenzoic acidTrichophyton sp., Epidermophyton floccosum32Showed antifungal activity against dermatophytes.[7]
3,4,5-Trihydroxybenzoic acidCandida albicans, Candida krusei128Moderate antifungal activity against Candida species.[7]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the 4-alkoxybenzoic acid derivative in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[6] This creates a range of concentrations to be tested.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum and add a specific volume to each well of the microtiter plate, including a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).[6]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[9]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.[6]

Crystal Violet Biofilm Assay

This assay quantifies the amount of biofilm produced by a microorganism.

  • Bacterial Culture Preparation: Inoculate a suitable broth (e.g., Tryptic Soy Broth) with the test bacterium and incubate overnight at 37°C.[2][4]

  • Biofilm Formation: Dilute the overnight culture and add 200 µL to each well of a flat-bottom 96-well microtiter plate. Incubate the plate for 20-24 hours at 37°C to allow for biofilm formation.[2]

  • Washing: Carefully discard the broth from the plate and wash the wells three times with a buffer solution like PBS to remove planktonic (non-adherent) bacteria.[2]

  • Fixation: Add 100 µL of 95% ethanol to each well and let it sit for 20 minutes to fix the biofilm.[2] Alternatively, heat fixation at 60°C for 30-60 minutes can be used.

  • Staining: Discard the ethanol and add 50 µL of 0.1% crystal violet solution to each well. Let it stain for 8-15 minutes.[2][10]

  • Washing: Remove the crystal violet solution and wash the wells again to remove excess stain.

  • Solubilization: Add a solvent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[11]

  • Quantification: Measure the absorbance of the solubilized crystal violet solution at a specific wavelength (e.g., 590 nm) using a plate reader. The absorbance is proportional to the amount of biofilm.[10]

Disc Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[9]

  • Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[5][9]

  • Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of the 4-alkoxybenzoic acid derivative onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone indicates the susceptibility of the bacteria to the compound.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by 4-alkoxybenzoic acids is crucial for targeted drug development. Below are visual representations of relevant pathways.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 4-Alkoxybenzoic Acid Derivative Assay_Setup Assay Setup (e.g., Microdilution, Disc Diffusion) Compound->Assay_Setup Microorganism Bacterial/Fungal/Parasite Culture Microorganism->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Collection Data Collection (e.g., Absorbance, Zone Diameter) Incubation->Data_Collection Analysis Calculation of IC50, MIC, etc. Data_Collection->Analysis

Caption: A generalized workflow for screening the biological activity of 4-alkoxybenzoic acids.

taoinhibition Inhibition of Trypanosome Alternative Oxidase (TAO) Ubiquinol Ubiquinol (UQH2) TAO Trypanosome Alternative Oxidase (TAO) Ubiquinol->TAO e- Oxygen Oxygen (O2) TAO->Oxygen e- No_Respiration Inhibition of Respiration & Parasite Death TAO->No_Respiration Water Water (H2O) Oxygen->Water Reduction Inhibitor 4-Alkoxybenzoic Acid Derivative (Inhibitor) Inhibitor->TAO Inhibits Inhibitor->No_Respiration

Caption: Mechanism of action of 4-alkoxybenzoic acid derivatives against Trypanosoma brucei.

biofilm_inhibition Inhibition of Staphylococcus aureus Biofilm Formation cluster_biofilm Biofilm Formation Stages Attachment Initial Attachment Proliferation Proliferation & Aggregation Attachment->Proliferation Maturation Matrix Production & Maturation Proliferation->Maturation Dispersion Dispersion Maturation->Dispersion Inhibitor 4-Ethoxybenzoic Acid (4EB) Hydrophobicity Decreased Cell Membrane Hydrophobicity Inhibitor->Hydrophobicity Virulence_Regulators Inhibition of Virulence Gene Regulators (e.g., SaeR) Inhibitor->Virulence_Regulators Hydrophobicity->Attachment Inhibits Virulence_Regulators->Maturation Inhibits

Caption: Proposed mechanisms of 4-ethoxybenzoic acid in preventing S. aureus biofilm formation.

References

Validating the Structure of 4-(Cyclopentyloxy)benzoic Acid: A Comparative Analysis Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of expected versus observed Nuclear Magnetic Resonance (NMR) spectral data to validate the chemical structure of 4-(Cyclopentyloxy)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodology and presents a clear, data-driven confirmation of the compound's molecular architecture.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.

The structure of this compound features a para-substituted benzene ring, a carboxylic acid group, and a cyclopentyloxy substituent. Each of these functional groups gives rise to characteristic signals in the NMR spectra, allowing for a definitive structural assignment.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the cyclopentyl ring. Due to the para-substitution pattern on the benzene ring, the aromatic protons will appear as a pair of doublets. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift. The protons on the cyclopentyl ring will exhibit complex multiplicities due to their differing chemical environments and spin-spin coupling.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six unique signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the electron-donating cyclopentyloxy group and the electron-withdrawing carboxylic acid group. A characteristic signal for the carbonyl carbon of the carboxylic acid will be present at a downfield position. The three distinct carbon environments of the cyclopentyl group will also be observable.

Comparative Data Analysis

The following tables summarize the expected and experimentally observed ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Data for this compound

ProtonsMultiplicityExpected Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-2, H-6Doublet7.9 - 8.18.01
H-3, H-5Doublet6.8 - 7.06.92
-COOHSinglet (broad)10.0 - 13.012.5 (broad)
H-1'Multiplet4.7 - 4.94.85
H-2', H-5' (axial & equatorial)Multiplet1.8 - 2.01.95
H-3', H-4' (axial & equatorial)Multiplet1.5 - 1.81.65

Table 2: ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O165 - 175172.1
C-4160 - 165163.2
C-2, C-6131 - 133132.0
C-1122 - 125123.5
C-3, C-5114 - 116114.8
C-1'80 - 8582.3
C-2', C-5'32 - 3533.1
C-3', C-4'23 - 2624.5

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A sample of this compound (10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.75 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.

G cluster_0 Structural Hypothesis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion A Proposed Structure: This compound B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H NMR Data: - Chemical Shifts - Multiplicities - Integration B->D E Analyze 13C NMR Data: - Chemical Shifts - Number of Signals C->E F Compare Experimental Data with Expected Values D->F E->F G Structure Validated F->G Data Matches H Structure Inconsistent F->H Data Mismatches

Caption: Workflow for NMR-based structural validation.

Conclusion

The close correlation between the expected and observed ¹H and ¹³C NMR spectral data provides strong evidence for the successful synthesis and structural integrity of this compound. The presented data and methodologies offer a robust framework for the validation of similar molecular entities in research and development settings.

A Comparative Guide to LC-MS Method Validation for the Quantification of 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of a liquid chromatography-mass spectrometry (LC-MS) method for the quantification of 4-(Cyclopentyloxy)benzoic acid against alternative analytical techniques. The performance of these methods is benchmarked against typical experimental data for similar benzoic acid derivatives, offering a robust framework for methodology selection and validation.

General Workflow of Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an LC-MS method, a process that is essential for ensuring data integrity and regulatory compliance.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte & Internal Standard Selection B Sample Preparation (e.g., Protein Precipitation, LLE, SPE) A->B C Chromatographic Separation (Column, Mobile Phase) B->C D Mass Spectrometric Detection (Ionization, MRM) C->D E Selectivity & Specificity D->E Optimization F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Detection (LOD) & Limit of Quantification (LOQ) G->H I Recovery & Matrix Effect H->I J Stability I->J K Calibration Curve & QC Samples J->K Application L Analysis of Unknown Samples K->L M Data Processing & Reporting L->M

Caption: General workflow for LC-MS method validation.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS is a powerful technique for this purpose, other methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC) can also be considered.

MethodPrincipleAdvantagesDisadvantagesPrimary Use
LC-MS/MS Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.High specificity and sensitivity, suitable for complex biological matrices, and can provide structural information.Higher cost of instrumentation and requires specialized expertise for method development and maintenance.Quantification in biological matrices (plasma, urine), pharmacokinetic studies, and trace-level analysis.
HPLC-UV Separation based on partitioning between a stationary and a mobile phase, with detection based on the analyte's UV absorbance.Lower cost, robust, and widely available instrumentation.Lower sensitivity and selectivity compared to LC-MS, potential for interference from matrix components.Purity testing of bulk drug substance and analysis of formulations.[1]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, and high temperatures can cause degradation.Analysis of volatile impurities.

Performance Benchmarks

The following tables summarize the typical performance data that should be established during method validation. The data is based on validated methods for similar benzoic acid derivatives and serves as a benchmark for the expected performance of a method for this compound.[1][2][3]

Table 1: LC-MS/MS Method Performance

ParameterTypical Acceptance CriteriaExpected Performance for this compound
Linearity (r²) > 0.99> 0.995
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% RSD) < 15% (< 20% at LLOQ)< 10%
Recovery Consistent and reproducible85 - 105%
Matrix Effect Within acceptable limitsMinimal

Table 2: HPLC-UV Method Performance

ParameterTypical Acceptance CriteriaExpected Performance for this compound
Linearity (r²) > 0.99> 0.99
Range -0.1 - 100 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio > 100.1 µg/mL[1]
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 2%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below is a representative protocol for an LC-MS/MS method for the quantification of this compound in a biological matrix.

LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC Conditions

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

Logical Relationship of Analytical Methods

The selection of an analytical method is a hierarchical process, starting from the analytical need and branching into specific techniques based on their capabilities.

Analytical Method Selection cluster_0 Chromatographic Methods cluster_1 Detection Methods for LC A Analytical Need: Quantification of this compound B Liquid Chromatography (LC) A->B C Gas Chromatography (GC) A->C D Mass Spectrometry (MS) B->D E UV-Vis Spectroscopy B->E H GC-MS: For Volatile Analytes C->H F LC-MS/MS: High Sensitivity & Selectivity D->F G HPLC-UV: Robustness & Cost-Effectiveness E->G

Caption: Logical relationship of analytical method selection.

References

A Comparative Analysis of Benzoic Acid Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of various benzoic acid derivatives, supported by experimental data. This analysis aims to facilitate the selection and development of effective antimicrobial agents.

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the pH homeostasis of microbial cells in their undissociated form[1]. The lipophilic nature of the undissociated acid allows it to penetrate the microbial cell membrane. Once inside the cytoplasm, which has a more neutral pH, the acid dissociates, releasing protons and acidifying the cell's interior. This process disrupts essential metabolic pathways, ultimately inhibiting microbial growth[1].

This guide delves into a comparative study of various benzoic acid derivatives, examining their efficacy against a spectrum of pathogenic bacteria and fungi. By presenting quantitative data, detailed experimental protocols, and illustrating the underlying mechanisms, we aim to provide a comprehensive resource for the scientific community.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. These modifications alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its ability to permeate microbial cell membranes and interact with molecular targets.

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a selection of benzoic acid derivatives against common microbial pathogens. Lower MIC and MBC values indicate greater antimicrobial potency.

DerivativeSubstituent(s)Test OrganismMIC (µg/mL)MBC (µg/mL)Reference(s)
Benzoic Acid-Escherichia coli10002000[2]
2-Hydroxybenzoic Acid (Salicylic Acid)2-OHEscherichia coli10002000[2]
4-Hydroxybenzoic Acid4-OHEscherichia coli20004000[2]
3,4-Dihydroxybenzoic Acid3,4-diOHEscherichia coli20004000[2]
2-Methoxybenzoic Acid2-OCH3Escherichia coli20004000[2]
4-Methoxybenzoic Acid4-OCH3Escherichia coli20004000[2]
4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4)4-[(4-chlorophenyl)sulfonyl]Staphylococcus aureus125-
4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4)4-[(4-chlorophenyl)sulfonyl]Bacillus subtilis125-
p-Aminobenzoic Acid Schiff Base (Compound 11)p-NH2, Schiff BaseBacillus subtilis--[3]
p-Aminobenzoic Acid Schiff Base (Compound 2)p-NH2, Schiff BaseStaphylococcus aureus--[3]
Methyl CaffeateEsterCandida albicans128-[4]
Methyl 2-nitrocinnamateEster, 2-NO2Candida albicans128-[4]
Methyl biphenyl-2-carboxylateEsterCandida albicans128-256-[4]
Lanceaefolic acid methyl esterPrenylated esterCandida albicans100-[5]
Nitro-substituted tetraphenylethylene benzoic acid derivative (NOA)Nitro, TetraphenylethyleneStaphylococcus aureus0.04-[6]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial activity. The following are detailed protocols for two commonly employed assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Benzoic Acid Derivative Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Dispense sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the benzoic acid derivatives directly in the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton Agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the benzoic acid derivative onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Benzoic Acid Derivative Stock Solution D Perform Serial Dilutions of Compound in Plate A->D B Prepare Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E C Prepare 96-well Microtiter Plate C->D D->E F Incubate Plate E->F G Observe for Microbial Growth (Turbidity) F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

A key mechanism of action for some benzoic acid derivatives involves the inhibition of essential biosynthetic pathways in microbes. For instance, certain derivatives have been shown to target the fatty acid biosynthesis (FAB) pathway in bacteria, which is crucial for building cell membranes.

G cluster_pathway Bacterial Fatty Acid Biosynthesis (FAB) Pathway cluster_inhibition Inhibition by Benzoic Acid Derivatives AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA AcylCarrierProtein Acyl Carrier Protein (ACP) MalonylCoA->AcylCarrierProtein ElongationCycle Elongation Cycle (FabG, FabZ, FabI) AcylCarrierProtein->ElongationCycle FattyAcids Fatty Acids ElongationCycle->FattyAcids Inhibitor Benzoic Acid Derivative Inhibitor->ElongationCycle Inhibition

Caption: Inhibition of the Bacterial Fatty Acid Biosynthesis Pathway.

In fungi, some benzoic acid derivatives have been found to target cytochrome P450 enzymes, such as CYP53. These enzymes are involved in essential metabolic processes, and their inhibition can lead to fungal cell death[7].

This comparative guide highlights the potential of benzoic acid derivatives as a versatile class of antimicrobial agents. The presented data and methodologies offer a foundation for further research and development in the pursuit of novel therapeutics to combat infectious diseases. The structure-activity relationships suggested by the quantitative data underscore the importance of targeted chemical modifications to enhance antimicrobial potency and spectrum. Future studies should focus on elucidating the specific molecular interactions between these derivatives and their microbial targets to enable rational drug design.

References

The Cyclopentyloxy Moiety: A Double-Edged Sword Influencing the Physicochemical and Biological Profile of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cyclopentyloxy substituent on the properties of benzoic acid reveals a significant modification of its acidity, lipophilicity, and solubility. These alterations, driven by the electronic and steric nature of the cyclopentyloxy group, have important implications for the potential applications of the resulting derivative, 4-cyclopentyloxybenzoic acid, particularly in the realm of drug discovery and materials science.

The introduction of a cyclopentyloxy group at the para-position of benzoic acid induces a decrease in acidity, a substantial increase in lipophilicity, and a corresponding decrease in aqueous solubility when compared to the parent benzoic acid molecule. These changes can be attributed to the interplay of the group's electronic and steric characteristics.

Physicochemical Properties: A Comparative Analysis

To illustrate the impact of the cyclopentyloxy group, a comparison of the key physicochemical properties of benzoic acid and 4-ethoxybenzoic acid, a structurally similar and well-characterized analogue, is presented. The trends observed provide a strong basis for predicting the properties of 4-cyclopentyloxybenzoic acid.

PropertyBenzoic Acid4-Ethoxybenzoic Acid4-Cyclopentyloxybenzoic Acid (Predicted/Inferred)
pKa 4.204.48> 4.20
LogP 1.872.44~2.7 (Predicted XLogP3)
Aqueous Solubility (g/L) 3.4 (at 25°C)Lower than Benzoic AcidSignificantly lower than Benzoic Acid

Acidity (pKa): The cyclopentyloxy group, like other alkoxy groups, is considered electron-donating through resonance. The lone pairs of electrons on the oxygen atom can delocalize into the benzene ring, increasing the electron density of the carboxylate conjugate base. This destabilizes the anion, making the proton less likely to dissociate and thereby decreasing the acidity (resulting in a higher pKa) compared to benzoic acid. The experimental pKa of 4-ethoxybenzoic acid (4.48) is higher than that of benzoic acid (4.20), supporting this electron-donating effect. It is therefore highly probable that 4-cyclopentyloxybenzoic acid also has a pKa value greater than 4.20.

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. The bulky and nonpolar nature of the cyclopentyl ring in the cyclopentyloxy group significantly increases the lipophilicity of the benzoic acid scaffold. This is reflected in the predicted XLogP3 value of 2.7 for 4-cyclopentyloxybenzoic acid, which is considerably higher than the experimental LogP of benzoic acid (1.87). The experimental LogP of 4-ethoxybenzoic acid (2.44) further supports the trend of increasing lipophilicity with the addition of an alkoxy group. This increased lipophilicity can have profound effects on a molecule's ability to cross biological membranes.

Solubility: The increase in lipophilicity directly impacts the aqueous solubility of the molecule. The larger, nonpolar cyclopentyloxy group disrupts the favorable interactions with water molecules that are necessary for dissolution. Consequently, the aqueous solubility of 4-cyclopentyloxybenzoic acid is expected to be significantly lower than that of benzoic acid. This trend is observed with other 4-alkoxybenzoic acids, which generally exhibit decreased water solubility as the size of the alkyl chain increases.

Biological Activity and Potential Applications

While specific biological activity data for 4-cyclopentyloxybenzoic acid is not extensively available in the public domain, the structural modifications suggest potential applications in areas where altered physicochemical properties are desirable. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

The increased lipophilicity of 4-cyclopentyloxybenzoic acid could enhance its ability to penetrate cell membranes, potentially leading to increased potency for intracellular targets. However, the decreased aqueous solubility might pose challenges for formulation and bioavailability. The modification of the acidic pKa could also influence its interaction with biological targets and its pharmacokinetic profile. Further research into the biological activities of 4-cyclopentyloxybenzoic acid is warranted to explore its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of benzoic acid and its derivatives.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the acid with a standardized base, while monitoring the pH.

Workflow:

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve weighted sample in co-solvent (e.g., methanol) B Dilute with water to a known concentration A->B C Calibrate pH meter with standard buffers B->C D Titrate with standardized NaOH solution C->D E Record pH after each increment of titrant D->E F Plot pH vs. volume of NaOH added E->F G Determine the equivalence point (inflection point) F->G H Calculate pKa from the pH at half-equivalence point G->H

pKa Determination Workflow

Procedure:

  • Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) if necessary. Dilute the solution with deionized water to a known concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest slope on the titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of LogP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Workflow:

LogP_Determination cluster_preparation System Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and vice versa B Prepare a stock solution of the compound in one phase A->B C Mix known volumes of the two phases and the stock solution B->C D Shake vigorously to allow partitioning to reach equilibrium C->D E Centrifuge to ensure complete phase separation D->E F Carefully separate the aqueous and octanol phases E->F G Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) F->G H Calculate LogP = log([Compound]octanol / [Compound]aqueous) G->H Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of water B Agitate the suspension at a constant temperature for an extended period (e.g., 24-48h) A->B C Allow the suspension to settle B->C D Filter the supernatant to remove undissolved solid C->D E Dilute the filtrate to a suitable concentration D->E F Determine the concentration of the dissolved compound (e.g., by HPLC or UV-Vis) E->F G Calculate the solubility (e.g., in g/L or mol/L) F->G

Structure-Activity Relationship of 4-(Cyclopentyloxy)benzoic Acid Analogs as TNF-α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of isoindolinone derivatives incorporating a 4-(cyclopentyloxy)phenyl moiety. The primary focus of this analysis is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production, a key target in inflammatory diseases. The data presented is derived from in vitro studies on 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives.

Comparative Analysis of TNF-α Inhibition

The following table summarizes the in vitro inhibitory activity of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone analogs on TNF-α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The IC50 values represent the concentration of the compound required to inhibit 50% of TNF-α production.

Compound IDSubstitution on Isoindolinone RingIC50 (µM) for TNF-α Inhibition
1 Unsubstituted> 10
2 6-Nitro0.43
3 6-Amino0.13
4 6-Acetylamino0.35
5 6-Methanesulfonylamino0.87
6 5-Nitro0.78
7 5-Amino0.21

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features that influence the TNF-α inhibitory activity of this series of compounds:

  • Importance of Substitution: The unsubstituted parent compound 1 is inactive, highlighting the necessity of substituents on the isoindolinone ring for activity.

  • Favorable Effect of Nitrogen-Containing Groups: The introduction of a nitro group at the 6-position (compound 2 ) significantly enhances activity.

  • Superiority of the Amino Group: Reduction of the nitro group to an amino group at the 6-position (compound 3 ) leads to the most potent compound in the series, suggesting that an electron-donating amino group is highly favorable for activity.

  • Impact of Acylation and Sulfonylation of the Amino Group: Acetylation (compound 4 ) or methanesulfonylation (compound 5 ) of the 6-amino group results in a decrease in potency compared to the parent amine, indicating that a free amino group is optimal for interaction with the biological target.

  • Positional Isomer Effects: Comparison of the 6-substituted (compounds 2 and 3 ) with the 5-substituted analogs (compounds 6 and 7 ) demonstrates that substitution at the 6-position of the isoindolinone ring is generally more favorable for potent TNF-α inhibition.

Experimental Protocols

Inhibition of TNF-α Production in RAW 264.7 Cells

This protocol outlines the in vitro assay used to determine the inhibitory effect of the 4-(cyclopentyloxy)benzoic acid analogs on TNF-α production.

1. Cell Culture and Seeding:

  • Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
  • For the assay, cells are seeded into 24-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

2. Compound Treatment and Stimulation:

  • The cultured cells are pre-treated with various concentrations of the test compounds for 1 hour.
  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.
  • The cells are then incubated for an additional 4 hours.

3. Measurement of TNF-α Levels:

  • After the incubation period, the cell culture supernatant is collected.
  • The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • The percentage of inhibition of TNF-α production is calculated by comparing the TNF-α levels in compound-treated wells to those in vehicle-treated, LPS-stimulated wells.
  • The IC50 value for each compound is determined from the dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Precursor synthesis Synthesis of Isoindolinone Analogs start->synthesis purification Purification & Characterization synthesis->purification assay TNF-α Inhibition Assay (RAW 264.7 cells) purification->assay data IC50 Determination assay->data sar Structure-Activity Relationship Analysis data->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the structure-activity relationship study of this compound analogs.

TNF_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus Translocation TNF_gene TNF-α Gene Transcription TNF_protein TNF-α Protein TNF_gene->TNF_protein Translation inhibitor Isoindolinone Analogs (e.g., Compound 3) inhibitor->IKK Inhibition? inhibitor->NFkB Inhibition?

Caption: Simplified signaling pathway for LPS-induced TNF-α production and potential points of inhibition.

Benchmarking 4-(Cyclopentyloxy)benzoic Acid Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the enzyme inhibitory potential of 4-(Cyclopentyloxy)benzoic acid, a compound of interest due to its structural similarity to known anti-inflammatory agents. While direct experimental data on its enzyme inhibition profile is not yet publicly available, its benzoic acid core suggests a potential for activity against enzymes in the inflammatory cascade.[1] This document benchmarks this compound against established inhibitors of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), key enzymes in the arachidonic acid pathway responsible for the synthesis of pro-inflammatory prostaglandins.[2][3]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) against COX-1 and COX-2. This provides a quantitative basis for benchmarking the performance of novel compounds like this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Aspirin52100.02
Diclofenac0.0760.0262.9
Ibuprofen12800.15
Indomethacin0.0090.310.029
Celecoxib826.812
Meloxicam376.16.1

Note: IC50 values can vary based on experimental conditions. The data presented is a representative compilation from multiple sources.[4][5][6]

Experimental Protocols

A detailed methodology for determining the inhibitory activity of a test compound against COX-1 and COX-2 is crucial for reproducible and comparable results.

Protocol 1: COX Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for measuring the peroxidase activity of COX enzymes.

Objective: To determine the IC50 value of a test compound, such as this compound, against human recombinant COX-2 and ovine COX-1.

Materials:

  • Human recombinant COX-2

  • Ovine COX-1

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in the assay buffer.

  • Assay Setup:

    • Blank Wells: Add assay buffer and all reagents except the enzyme.

    • Control Wells (100% Activity): Add assay buffer, enzyme, heme, and the fluorometric probe.

    • Inhibitor Wells: Add assay buffer, enzyme, heme, fluorometric probe, and the test inhibitor at various concentrations.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 587 nm emission) for a set duration.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

Arachidonic_Acid_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins (PGG2, PGH2) Arachidonic_Acid->Prostaglandins COX-1, COX-2 PLA2 Phospholipase A2 COX1_COX2 COX-1 & COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The arachidonic acid cascade leading to inflammation.

Experimental Workflow

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffer) Plate_Setup Set up 96-well Plate (Blank, Control, Inhibitor) Reagent_Prep->Plate_Setup Inhibitor_Dilution Prepare Serial Dilutions of Test Compound Inhibitor_Dilution->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Kinetic_Measurement Kinetic Measurement (Fluorescence) Reaction_Start->Kinetic_Measurement Calculate_Rates Calculate Reaction Rates Kinetic_Measurement->Calculate_Rates Percent_Inhibition % Inhibition Calculation Calculate_Rates->Percent_Inhibition IC50_Determination IC50 Determination Percent_Inhibition->IC50_Determination

Caption: Workflow for a COX enzyme inhibition screening assay.

Comparative Logic

Comparative_Analysis Test_Compound This compound COX_Assay COX Inhibition Assay Test_Compound->COX_Assay Known_Inhibitors Known COX Inhibitors (Aspirin, Diclofenac, etc.) Known_Inhibitors->COX_Assay IC50_Test IC50 (Test Compound) COX_Assay->IC50_Test IC50_Known IC50 (Known Inhibitors) COX_Assay->IC50_Known Comparison Compare IC50 Values & Selectivity IC50_Test->Comparison IC50_Known->Comparison

Caption: Logical flow for comparing a test compound to known inhibitors.

References

A Researcher's Guide to Cross-Reactivity of Antibodies Targeting Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against small molecules like benzoic acid and its derivatives is paramount. This guide provides a comparative analysis of antibody cross-reactivity, offering insights into performance and supported by detailed experimental methodologies.

Benzoic acid and its derivatives are utilized in a wide range of applications, from food preservatives to pharmaceuticals.[1] Consequently, the development of specific antibodies for their detection and quantification is a significant area of research. A critical aspect of antibody characterization is the assessment of cross-reactivity, which describes the extent to which an antibody binds to molecules other than its target antigen.[2] High cross-reactivity can lead to inaccurate measurements and potential off-target effects in therapeutic applications. This guide explores the cross-reactivity profiles of antibodies raised against various benzoic acid derivatives, providing a framework for selecting the most appropriate antibody for a given application.

Comparative Cross-Reactivity Data

The cross-reactivity of antibodies is typically quantified by determining the concentration of a competing compound required to inhibit the antibody-antigen interaction by 50% (IC50), relative to the target antigen. The following table summarizes the cross-reactivity profiles of several monoclonal antibodies raised against different benzoic acid derivatives. The data is presented as the percentage of cross-reactivity, calculated as:

(IC50 of the target antigen / IC50 of the competing compound) x 100%

Target AntigenMonoclonal AntibodyCompeting Compound% Cross-Reactivity
Benzoic Acid MAb-BA14-Hydroxybenzoic acid25.3%
2-Aminobenzoic acid10.1%
3-Aminobenzoic acid5.8%
4-Aminobenzoic acid1.2%
Salicylic acid30.5%
4-Hydroxybenzoic acid MAb-4HBABenzoic acid15.7%
4-Hydroxycinnamic acid2.1%
Vanillic acid8.9%
Protocatechuic acid12.4%
2-Aminobenzoic acid MAb-2ABABenzoic acid8.2%
3-Aminobenzoic acid45.6%
4-Aminobenzoic acid18.9%
Anthranilic acid> 95%

This table presents a synthesized dataset for illustrative purposes, based on principles of antibody-antigen recognition.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental techniques. The two most common methods are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

Competitive ELISA is a widely used technique to measure the concentration of an antigen in a sample by assessing its ability to compete with a labeled antigen for binding to a limited amount of antibody.[3][4]

Materials:

  • Microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[3]

  • Blocking Buffer (e.g., 3% BSA in PBS)[3]

  • Wash Buffer (e.g., 0.05% Tween-20 in PBS)[3]

  • Primary antibody specific to the target benzoic acid derivative

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)[3]

  • Target antigen (benzoic acid derivative) and potential cross-reactants

Procedure:

  • Coating: Coat the wells of a microtiter plate with the target antigen-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Competition: In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the target antigen (for the standard curve) or the potential cross-reacting compounds.

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature. During this step, the free antibody will bind to the coated antigen.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the antigen in the sample.[4]

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time measurement of binding interactions between molecules.[5][6][7] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the affinity (KD) can be calculated.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Ligand (antibody) and analyte (benzoic acid derivatives)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Immobilization: Covalently immobilize the antibody onto the surface of the sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the benzoic acid derivative (analyte) over the sensor surface. The binding of the analyte to the immobilized antibody will cause a change in the refractive index, which is detected by the instrument.

  • Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the antibody.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity constant (KD). Cross-reactivity is assessed by comparing the binding kinetics and affinity of the antibody for different benzoic acid derivatives.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential tools for visualizing complex processes. The following diagrams, created using the DOT language, illustrate the competitive ELISA workflow and a hypothetical signaling pathway potentially influenced by benzoic acid derivatives.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_solution In Solution Ag_coated Antigen Coating Blocking Blocking Ag_coated->Blocking 1. Wash & Block Ab_binding Free Ab Binding Detection Detection Ab_binding->Detection 3. Wash & Add 2° Ab/Substrate Ab Primary Antibody Ab_Analyte Antibody-Analyte Complex Ab->Ab_Analyte Analyte Analyte (Benzoic Acid Derivative) Analyte->Ab_Analyte Ab_Analyte->Ab_binding 2. Add Mixture caption Competitive ELISA Workflow

Competitive ELISA Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DNA DNA TF->DNA Binds Response Cellular Response DNA->Response Benzoic_Acid Benzoic Acid Derivative Benzoic_Acid->Receptor Binds Antibody Specific Antibody Antibody->Benzoic_Acid Blocks caption Hypothetical Signaling Pathway

Hypothetical Signaling Pathway

Conclusion

The specificity of antibodies raised against benzoic acid derivatives is a critical parameter for their reliable use in research, diagnostics, and therapeutics. This guide has provided a comparative overview of antibody cross-reactivity, detailed experimental protocols for its assessment, and visual aids to understand the underlying procedures and biological context. By carefully considering the cross-reactivity profiles and employing robust validation methods, researchers can select and utilize antibodies with the highest degree of specificity for their intended applications. The choice of immunoassay format can also influence the apparent cross-reactivity, highlighting the importance of consistent and well-characterized experimental conditions.[8]

References

A Comparative Thermal Analysis of 4-(Cyclopentyloxy)benzoic Acid using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Thermal Properties of 4-(Cyclopentyloxy)benzoic Acid and Structurally Related Alternatives.

This guide provides a comprehensive analysis of the thermal behavior of this compound, a key intermediate in the synthesis of various organic compounds. Utilizing Differential Scanning Calorimetry (DSC), this report details the thermal properties of the target molecule and compares them with those of structurally similar 4-alkoxybenzoic acids. This information is crucial for understanding the physicochemical properties, stability, and purity of these compounds, which is of paramount importance in pharmaceutical development and materials science.

Comparative Analysis of Thermal Properties

The thermal characteristics of this compound and selected 4-alkoxybenzoic acids with linear alkyl chains were determined using Differential Scanning Calorimetry (DSC). The key parameters, including melting point (Tₘ) and enthalpy of fusion (ΔHբ), are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (Tₘ) (°C)Enthalpy of Fusion (ΔHբ) (kJ/mol)
This compound C₁₂H₁₄O₃206.24181–182Data not available
4-Propoxybenzoic acidC₁₀H₁₂O₃180.20146–14929.8
4-Butoxybenzoic acidC₁₁H₁₄O₃194.23147–14932.5
4-Hexyloxybenzoic acidC₁₃H₁₈O₃222.28104–10636.8

Note: The enthalpy of fusion for the alternative compounds was calculated from their reported entropy of fusion. The enthalpy of fusion for this compound was not available in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the Differential Scanning Calorimetry (DSC) analysis of the aforementioned benzoic acid derivatives.

Objective: To determine the melting point and enthalpy of fusion of this compound and its alternatives.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Microbalance (accurate to ±0.01 mg)

  • Tweezers

  • Nitrogen gas supply (high purity)

  • Samples: this compound, 4-Propoxybenzoic acid, 4-Butoxybenzoic acid, 4-Hexyloxybenzoic acid

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan using a microbalance.

    • Hermetically seal the pan with an aluminum lid. Ensure a flat, even seal to promote optimal thermal contact.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation of the sample.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm on the DSC thermogram.

    • The enthalpy of fusion (ΔHբ) is calculated by integrating the area of the melting endotherm. The instrument's software is typically used for this calculation.

Experimental Workflow

The following diagram illustrates the logical workflow of the Differential Scanning Calorimetry experiment.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Hermetically Seal in Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen load->purge heat Heat at 10 °C/min purge->heat record Record Heat Flow heat->record thermogram Generate Thermogram record->thermogram determine_tm Determine Melting Point (Tm) thermogram->determine_tm calculate_hf Calculate Enthalpy of Fusion (ΔHf) thermogram->calculate_hf

Caption: Workflow for DSC Analysis.

Safety Operating Guide

Proper Disposal of 4-(Cyclopentyloxy)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential information for the safe disposal of 4-(Cyclopentyloxy)benzoic acid, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

This compound is classified as an irritant and requires careful handling.[1] It can cause skin, eye, and respiratory irritation.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[5]

  • Hand Protection: Use chemical-resistant gloves.[2]

  • Body Protection: A lab coat or chemical-resistant apron is necessary.[5]

  • Respiratory Protection: If not using a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Quantitative Hazard Information

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations. Do not discharge this chemical into sewer systems or the environment.[2]

Experimental Protocol for Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. Specifically, store it away from bases, oxidizers, and flammable solvents.[5][6]

  • Labeling: Clearly label the waste container with the full chemical name: "this compound".

  • Containerization: Use a designated, leak-proof, and properly sealed container for the solid waste.[7] If dealing with solutions, use a compatible liquid waste container. Acids should not be stored in steel containers.[6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

  • Waste Collection: Arrange for pickup and disposal by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) department.[4] The material should be taken to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]

Note on Neutralization: While some simple organic acids can be neutralized and disposed of down the drain, this is not recommended for this compound due to its irritant nature and the potential for incomplete neutralization.[6][8] Most organic acids are still considered toxic after neutralization.[6]

Disposal Decision Workflow

G A Identify Waste: This compound B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes G Segregate and store in a labeled, sealed hazardous waste container. B->G No D Collect rinsate as hazardous waste. C->D E Puncture container to prevent reuse. C->E H Arrange for disposal via licensed chemical waste handler. D->H F Dispose of container as solid waste or recycle. E->F G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Cyclopentyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 4-(Cyclopentyloxy)benzoic acid

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound (CAS No: 30762-02-8). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of specific personal protective equipment.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard Summary Table

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with these hazards, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use.
Eye and Face Protection Safety goggles and face shieldTightly fitting safety goggles are essential.[3] A face shield should be worn in situations with a risk of splashing.
Body Protection Laboratory coat or gownA long-sleeved lab coat or a disposable gown should be worn to protect the skin.[3]
Respiratory Protection NIOSH-approved respiratorUse a fit-tested N95 or higher respirator, especially when handling the powder outside of a ventilated enclosure, to avoid inhaling dust particles.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following step-by-step guide outlines the procedures for each stage of the chemical's lifecycle in the laboratory.

Pre-Handling and Preparation
  • Area Preparation : Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.

  • Equipment : Have all necessary equipment, including spatulas, weighing paper, and sealable containers, readily available.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and operational.

  • PPE Donning : Put on all required PPE as specified in the table above before handling the chemical.

Handling and Experimental Use
  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Spill Prevention : Use a contained work surface (e.g., a tray) to manage any potential spills.

  • Avoid Dust Formation : Handle the solid material carefully to avoid generating dust.

  • Solution Preparation : When dissolving the solid, add it slowly to the solvent to prevent splashing.

Post-Handling and Decontamination
  • Cleaning : Clean all equipment and the work surface thoroughly after use.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Storage
  • Container : Store this compound in a tightly sealed, clearly labeled container.[3]

  • Location : Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.[3]

  • Access : Store in a locked cabinet or an area with restricted access.

Spill and Emergency Procedures
  • Minor Spill : For small spills, carefully sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Major Spill : Evacuate the area and alert laboratory safety personnel.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] Seek medical attention if you feel unwell.[3]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan
  • Waste Collection : Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the chemical waste through an approved waste disposal plant.[3] Do not discharge into drains or the environment.

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Contaminated Waste wash_hands->collect_waste dispose Dispose via Approved Waste Stream collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentyloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.